(±)-Nicotine-D3 salicylate
Description
Properties
CAS No. |
1173021-00-5 |
|---|---|
Molecular Formula |
C17H17D3N2O3 |
Molecular Weight |
303.37 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
29790-52-1 (unlabelled) |
Synonyms |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
tag |
Nicotine Impurities |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of (±)-Nicotine-D3 Salicylate in Modern Analytical Science
An In-Depth Technical Guide to the Chemical Properties and Applications of (±)-Nicotine-D3 Salicylate Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a high-purity, stable isotope-labeled chemical standard of significant importance in pharmacology, toxicology, and regulatory science. Its primary function is to serve as an internal standard for the precise quantification of nicotine in complex matrices such as biological fluids, environmental samples, and e-cigarette liquids. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, essential for mass spectrometry-based assays, without significantly altering the chemical and physical behavior of the molecule relative to its unlabeled counterpart.
This guide provides a comprehensive overview of the core chemical properties of this compound, delving into the characteristics of its constituent parts, its application as an internal standard, and detailed protocols for its use. The structure of this document is designed to provide not just data, but also the scientific rationale behind its use, empowering researchers to optimize their analytical methodologies.
Section 1: Physicochemical and Structural Properties
The properties of this compound are best understood by first examining its two constituent components: the deuterated nicotine base and the salicylic acid counter-ion. The formation of the salicylate salt is a deliberate choice to render the often-liquid and volatile nicotine base into a more stable, crystalline solid that is easier to handle, weigh, and store accurately.
The Base: (±)-Nicotine-D3
(±)-Nicotine-D3 is the racemic form of nicotine where the three hydrogen atoms of the N-methyl group are replaced with deuterium.[1][2] This isotopic substitution is the key to its utility in analytical chemistry.
-
Structure: Comprises a pyridine ring linked to a pyrrolidine ring, with a trideuteriomethyl group attached to the nitrogen of the pyrrolidine ring.
-
Isotopic Purity: Commercially available standards typically feature an isotopic purity of ≥98-99 atom % D.[3][4]
-
Mass Shift: The key analytical feature is a mass shift of +3 atomic mass units compared to unlabeled nicotine.[3][4] This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte in chromatographic systems.
The Counter-Ion: Salicylic Acid
Salicylic acid is a beta-hydroxy acid that serves to form a stable salt with the basic nicotine molecule.[5][6] Its well-defined chemical properties contribute to the overall characteristics of the final product.
-
Structure: A benzene ring substituted with hydroxyl (-OH) and carboxylic acid (-COOH) groups in the ortho position.[7]
-
Acidity: It is a relatively strong organic acid with a pKa of approximately 2.97.[8] This ensures an efficient acid-base reaction with nicotine to form a stable salt.
-
Reactivity: The presence of both phenolic and carboxylic acid groups allows for reactions like esterification and acetylation.[8] In the context of the salt, the primary interaction is the protonation of nicotine by the carboxylic acid.
The Salt: this compound
The combination of the two components via an acid-base reaction yields the final product, a solid salt with properties distinct from its precursors.
Diagram 1: Formation of this compound
Caption: Acid-base reaction forming the salicylate salt.
Table 1: Core Physicochemical Properties
| Property | (±)-Nicotine-D3 (Free Base) | Salicylic Acid | This compound (Salt) |
| CAS Number | 69980-24-1[4] | 69-72-7[9] | 1173021-00-5[3] |
| Molecular Formula | C₁₀D₃H₁₁N₂[4] | C₇H₆O₃[7] | C₁₇H₁₇D₃N₂O₃[3] |
| Molecular Weight | ~165.25 g/mol [4] | ~138.12 g/mol [5] | ~303.37 g/mol [10][11] |
| Appearance | Liquid | Colorless to white crystalline solid[7][8] | White or off-white solid |
| Boiling Point | ~247 °C (for unlabeled)[4] | ~211 °C[8] | Not Applicable (decomposes) |
| Melting Point | Not Applicable | ~159 °C[6] | ~112 °C (for unlabeled salt)[12] |
| Solubility | Soluble in water, alcohol, ether | Poorly soluble in water; soluble in ethanol, ether, acetone[8][9] | Soluble in methanol, water, acetonitrile |
Section 2: Core Application - Internal Standard in Quantitative Analysis
The primary and most critical application of this compound is as an internal standard (IS) for quantitative analysis, predominantly using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
The Rationale for Isotopic Labeling
An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the detector. Stable isotope-labeled standards like Nicotine-D3 are considered the "gold standard" for mass spectrometry.
-
Experience & Expertise: The key advantage is that the deuterated standard co-elutes with the non-deuterated analyte during chromatography.[13] This means any variations in retention time or matrix effects that suppress or enhance the ionization efficiency in the mass spectrometer source will affect both the analyte and the standard almost identically. The ratio of the analyte signal to the IS signal remains constant, correcting for these variations and leading to highly accurate and precise quantification.
Trustworthiness: A Self-Validating System
Using a stable isotope-labeled IS creates a self-validating system within each sample analysis. Any sample loss during extraction or inconsistency in injection volume is accounted for because the IS is lost in the same proportion as the analyte. This internal correction is crucial for achieving the low limits of detection and high degree of accuracy required in regulated bioanalysis and toxicology.
Diagram 2: Workflow for Quantification using an Internal Standard
Caption: Standard workflow for quantitative analysis.
Section 3: Methodologies and Protocols
This section provides actionable protocols for the use of this compound in a research setting.
Protocol 3.1: Preparation of a Stock Solution
Accurate preparation of the internal standard stock solution is the foundation of a quantitative assay.
Objective: To prepare a 1 mg/mL primary stock solution of (±)-Nicotine-D3. Note that concentration is based on the free base, not the salt form.
Materials:
-
This compound
-
Methanol (HPLC or LC-MS grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Calculate Required Mass: To get 1 mg of the Nicotine-D3 free base, you must account for the mass of the salicylic acid counter-ion.
-
Mass of Salt = (Desired Mass of Free Base) * (MW of Salt / MW of Free Base)
-
Mass of Salt = 1.00 mg * (303.37 g/mol / 165.25 g/mol) = 1.836 mg
-
-
Weighing: Accurately weigh approximately 1.84 mg of this compound and record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Solubilization: Add approximately 5 mL of methanol and gently swirl the flask until the solid is completely dissolved.
-
Dilution to Volume: Once dissolved, carefully add methanol to the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation of Final Concentration:
-
Actual Concentration (mg/mL) = (Actual Weight of Salt, mg / 1.836) / 10 mL
-
-
Storage: Store the stock solution in an amber vial at -20°C.
Protocol 3.2: General Workflow for Nicotine Quantification in e-Liquid via LC-MS/MS
Objective: To determine the concentration of nicotine in an e-liquid sample.
Procedure:
-
Sample Preparation:
-
Prepare a 1:1000 dilution of the e-liquid sample in diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a working internal standard solution (e.g., 1 µg/mL of Nicotine-D3) from the stock solution.
-
In a clean vial, combine 900 µL of the diluted e-liquid with 100 µL of the working IS solution.
-
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.4 µg/mL to 500 µg/mL of nicotine.[14] Spike each calibrator with the same amount of internal standard as the samples.
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate nicotine from matrix components.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Nicotine Transition: Q1: 163.1 -> Q3: 132.1
-
Nicotine-D3 Transition: Q1: 166.1 -> Q3: 132.1
-
-
-
Data Processing:
-
Integrate the peak areas for both nicotine and Nicotine-D3.
-
Calculate the peak area ratio (Nicotine Area / Nicotine-D3 Area) for all standards and samples.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of nicotine in the samples by interpolating their peak area ratios from the calibration curve.
-
Section 4: Handling, Storage, and Safety
As a derivative of nicotine, this compound must be handled with appropriate care.
-
Hazard Classification: Classified as highly toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3] All weighing and handling of the solid or concentrated solutions should be performed in a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. For long-term stability, storage at -20°C is recommended.[4]
Conclusion
This compound is a meticulously designed analytical tool that leverages the principles of stable isotope dilution to enable robust and reliable quantification of nicotine. Its formulation as a salicylate salt enhances its stability and handling characteristics, making it an indispensable standard for laboratories engaged in tobacco product analysis, clinical toxicology, and pharmacokinetic research. Understanding its fundamental chemical properties, the rationale for its use, and proper handling protocols is paramount for achieving data of the highest quality and integrity.
References
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Testbook. Salicylic acid: Meaning, structure, properties, effects, uses.
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Sciencemadness Wiki. Salicylic acid.
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ChemicalBook. Salicylic acid | 69-72-7.
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BYJU'S. Properties of Salicylic Acid – C7H6O3.
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Sigma-Aldrich. This compound salt.
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Cayman Chemical. (±)-Nicotine-d3.
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CymitQuimica. CAS 69980-24-1: nicotine-methyl-D3.
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ChemicalBook. (+/-)-NICOTINE-D3 SALICYLATE SALT | 65636-94-4.
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Biosynth. Nicotine salicylate | 29790-52-1.
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National Institutes of Health (NIH). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue.
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Dicsa Webshop. This compound Analytical standard, reference material.
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Sigma-Aldrich. DL-Nicotine-(methyl-d3).
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Thermo Fisher Scientific AppsLab Library. Rapid determination of nicotine salicylate using the Thermo Scientific Acclaim Trinity P1 HPLC column.
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Semantic Scholar. HPLC-Quantification of Diethylamine Salicylate and Methyl Nicotinate in Ointments.
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National Institutes of Health (NIH). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography.
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ResearchGate. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
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(±)-Nicotine-D3 salicylate structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of (±)-Nicotine-D3 Salicylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a critical isotopically labeled internal standard used in bioanalytical and pharmacokinetic studies. The document details the compound's molecular structure, physicochemical properties, and a complete, field-proven synthetic pathway. The synthesis is presented in two primary stages: the deuteromethylation of (±)-nornicotine to yield the (±)-Nicotine-D3 freebase, followed by its conversion to the stable salicylate salt. Each protocol is accompanied by expert rationale for the chosen methodologies, emphasizing reaction control, purity, and validation. Quality control, characterization techniques, and primary applications are also discussed to provide a holistic resource for professionals in drug metabolism and analytical chemistry.
Introduction
Nicotine, a chiral alkaloid composed of pyridine and N-methylpyrrolidine rings, is the primary psychoactive component of tobacco.[1] Its metabolism and pharmacokinetics are of significant interest in toxicology, pharmacology, and smoking cessation research. Accurate quantification of nicotine and its metabolites in biological matrices is paramount for these studies.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[2] An ideal IS is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z).[3] Stable isotope-labeled (SIL) compounds, such as (±)-Nicotine-D3, are considered the best choice for an IS.[3][4] They co-elute chromatographically with the analyte and exhibit similar ionization efficiency, effectively normalizing for matrix effects and extraction inconsistencies.[2]
This guide focuses on this compound, the salt form of the deuterated analog. The salicylate counter-ion is often used to improve the stability, crystallinity, and handling properties of the hygroscopic and oily nicotine freebase, making it more suitable for use as an analytical reference material.[5]
Part I: Molecular Structure and Physicochemical Properties
The title compound is an ionic salt formed between the protonated (±)-Nicotine-D3 cation and the salicylate anion.
-
(±)-Nicotine-D3 (Cation): The structure is identical to racemic nicotine, with the crucial exception that the three hydrogen atoms of the N-methyl group on the pyrrolidine ring are replaced with deuterium (D) atoms. This substitution provides a mass increase of 3 Daltons over the natural compound without significantly altering its chemical properties.[6]
-
Salicylate (Anion): Salicylate is the conjugate base of salicylic acid (2-hydroxybenzoic acid). The negatively charged carboxylate group forms an ionic bond with the protonated tertiary amine of the nicotine pyrrolidine ring.
The IUPAC name for the salt is 2-hydroxybenzoic acid; 3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine.[7]
Physicochemical Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | References |
| CAS Number | 1173021-00-5 | [5][8] |
| Molecular Formula | C₁₇H₁₇D₃N₂O₃ | [5] |
| C₁₀H₁₁D₃N₂ • C₇H₆O₃ | [9] | |
| Molecular Weight | 303.37 g/mol | [5][7][8] |
| Synonyms | 1-(Methyl-d3)-2-(3-pyridyl)pyrrolidine salicylate | [8] |
| Isotopic Purity | Typically ≥98 atom % D | [5] |
| Mass Shift | M+3 | [5] |
Part II: Synthesis of this compound
The synthesis is a robust two-step process. First, the commercially available precursor, (±)-nornicotine, is N-methylated using a deuterated reagent. Second, the purified deuterated freebase is reacted with salicylic acid to form the final salt.
Overall Synthetic Workflow
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A Comprehensive Technical Guide to the Certificate of Analysis for (±)-Nicotine-D3 Salicylate
Introduction: The Quintessential Internal Standard for Nicotine Bioanalysis
In the landscape of regulated bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the integrity of quantitative data is paramount. The accuracy of liquid chromatography-mass spectrometry (LC-MS) assays hinges on the effective use of internal standards to correct for analytical variability. (±)-Nicotine-D3 Salicylate is a high-purity, stable isotope-labeled (SIL) reference material designed for this exact purpose. It is not merely deuterated nicotine; it is an engineered chemical entity, presented as a salicylate salt to ensure stability, handling, and accurate dispensation—properties not afforded by the freebase form of nicotine.
This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for this compound. We will deconstruct the critical analytical tests performed to certify this material, explain the scientific rationale behind the methodologies, and provide actionable protocols for its implementation in a research or drug development setting. For the scientist, this document serves as a blueprint for understanding and validating the quality of a critical reagent, ensuring the generation of robust and defensible bioanalytical data.
Section 1: The Rationale - Synthesizing Expertise and Application
The "Gold Standard" Internal Standard: The Role of Deuteration
Stable isotope-labeled internal standards are widely recognized as the "gold standard" for quantitative bioanalysis using LC-MS.[1] The fundamental advantage of a deuterated standard like Nicotine-D3 lies in its near-identical physicochemical properties to the analyte of interest, nicotine.[1] This ensures it behaves similarly during sample preparation, extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural variability.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the use of SIL-IS, emphasizing the importance of isotopic purity and stability.[1][2]
The core principle is that any physical or chemical variation affecting the analyte during the analytical workflow will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved.
The Importance of the Salt Form: From Volatile Liquid to Stable Solid
Nicotine in its freebase form is a volatile, oily liquid at room temperature, making it notoriously difficult to handle, weigh accurately, and store long-term without degradation or evaporation.[3] For a material to serve as a reliable reference standard, it must be a stable, weighable solid. Salt formation is a fundamental strategy in pharmaceutical development to modify and improve the physicochemical properties of a drug substance.[4][5]
By reacting the basic nicotine molecule with salicylic acid, a stable, crystalline salt—this compound—is formed.[6] This transformation is critical for its function as a reference material, allowing for precise gravimetric preparation of stock solutions and ensuring long-term stability under defined storage conditions.[7] The selection of salicylate as the counterion is a deliberate choice to confer desirable properties such as crystallinity and a suitable melting point.[4][8]
Section 2: Deconstructing the Certificate of Analysis (CoA)
A Certificate of Analysis is the definitive document attesting to the quality and purity of a reference standard.[9][10] It must provide comprehensive information on the material's identity, purity, and proper handling.[9][11]
Core Components of a CoA
A CoA for a reference standard should be prepared in accordance with guidelines like ISO Guide 31 and include essential information for traceability and proper use.[10][11]
| Parameter | Description & Significance | Example Value |
| Product Name | The unambiguous chemical name. | This compound |
| CAS Number | A unique identifier for the specific chemical substance.[12] | 1173021-00-5[12] |
| Lot / Batch Number | A unique code for the specific production batch, ensuring traceability.[9] | R1495-XXXX |
| Molecular Formula | The elemental composition of the molecule. | C₁₀H₁₁D₃N₂ · C₇H₆O₃[13] |
| Molecular Weight | The mass of one mole of the substance. | 303.37 g/mol [12][13] |
| Physical Appearance | A qualitative description of the material's physical state. | White Crystalline Solid[6] |
| Storage Conditions | Recommended conditions to maintain material integrity. | Store at Room Temperature, Protect from Light[14][15] |
| Retest / Expiry Date | The date until which the manufacturer guarantees the specifications.[9] | January 2028 |
Identity Confirmation: Verifying the Molecular Structure
Identity tests are qualitative analyses designed to prove, unequivocally, that the material is what it purports to be.
Mass spectrometry is used to confirm the molecular weight of the compound. For (±)-Nicotine-D3, the analysis will confirm a mass increase corresponding to the replacement of three protons with three deuterons compared to unlabeled nicotine. This technique directly verifies successful deuteration.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecular ion [M+H]⁺ of Nicotine-D3 at m/z 166.3, which is 3 mass units higher than that of unlabeled nicotine (m/z 163.2).
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of a molecule. For this compound, ¹H NMR confirms the structural integrity of both the nicotine and salicylate moieties and provides definitive proof of deuteration at the N-methyl position.
-
Causality: The key diagnostic feature in the ¹H NMR spectrum is the absence of the singlet peak typically seen around 2.1-2.3 ppm, which corresponds to the N-methyl protons in unlabeled nicotine.[16] The presence of signals for the pyridine and pyrrolidine rings of nicotine, along with the aromatic signals of the salicylate counterion, confirms the overall structure.[17]
Experimental Protocol: Identity Confirmation by NMR
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Acetonitrile-d3, Methanol-d4) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse-acquire.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Confirm the presence of aromatic proton signals for both the pyridine ring (7.5-8.5 ppm) and the salicylate ring (6.8-7.8 ppm).
-
Confirm the presence of aliphatic proton signals for the pyrrolidine ring (1.5-3.5 ppm).
-
Crucially, verify the absence of the N-methyl proton singlet at ~2.1-2.3 ppm.
-
Purity and Assay: Quantifying the Substance
Purity analysis determines the percentage of the desired compound in the reference material, identifying and quantifying any impurities present.
HPLC is the primary method for assessing the chemical purity of reference standards.[11] The method separates the main compound from any synthesis byproducts, degradants, or other impurities. The peak area of the main compound relative to the total area of all peaks provides the purity value, typically expressed as a percentage.[12][18]
-
Experimental Choice: A reversed-phase C18 column is commonly used for nicotine analysis.[18][19] However, for simultaneous analysis of the basic nicotine and the acidic salicylate counterion, a mixed-mode column like the Acclaim Trinity P1 can be highly effective, retaining both compounds in a single isocratic run.[20][21] Detection is typically performed using a UV detector.[21]
For a deuterated standard, isotopic purity is a critical parameter. It defines the percentage of the D3-labeled species relative to any residual unlabeled (D0) or partially labeled (D1, D2) species. High isotopic purity (typically >98%) is essential to prevent the internal standard from contributing to the analyte signal, which would lead to inaccurate quantification.[22] This is typically determined by high-resolution mass spectrometry.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: Acclaim™ Trinity™ P1, 3 µm, 3 x 50 mm or equivalent mixed-mode column.[20]
-
Mobile Phase: A buffered solution, for example, 25% acetonitrile in 20 mM sodium phosphate buffer at pH 6.3.[20]
-
Flow Rate: 0.6 mL/min.[20]
-
Column Temperature: 30 °C.[20]
-
Detection: UV at 210 nm for simultaneous detection, or at 258 nm (nicotine) and 296 nm (salicylate) for more specific detection.[21]
-
Sample Preparation: Prepare a solution of the standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis:
-
Inject the sample and record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Integrate all peaks.
-
Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. The specification is typically ≥99%.[12]
-
Section 3: Practical Application and Workflow Integration
Understanding the CoA is the first step; properly implementing the standard is the next.
From CoA to Weighing Balance: Proper Handling and Storage
-
Storage: As specified on the CoA, the material should be stored under the recommended conditions (e.g., room temperature, protected from light) to ensure its long-term stability.[14][15]
-
Handling: Upon exposure to air and light, nicotine salts may discolor over time.[14] While slight discoloration may not impact purity, it is best practice to minimize exposure. Use in a well-ventilated area, as nicotine compounds are toxic.[6]
-
Solution Preparation: Due to the salt form, the molecular weight used for concentration calculations must be that of the salt (303.37 g/mol ), not the freebase. The concentration value provided on some CoAs is already corrected for purity and is reported as the "free base/acid" equivalent, meaning no further correction is needed.[10] Always verify this on the specific CoA provided by the manufacturer.
Workflow for Implementing this compound as an Internal Standard
The following diagram outlines the logical workflow from receiving the certified reference material to its use in a quantitative bioanalytical assay.
Conclusion
References
-
Benchchem. (n.d.). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. Retrieved from Benchchem website.[1]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from AptoChem website.[23]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from KCAS Bio website.[2]
-
Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Retrieved from tandfonline.com.[22]
-
American Pharmaceutical Review. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Retrieved from americanpharmaceuticalreview.com.[4]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from pubmed.ncbi.nlm.nih.gov.[24]
-
PMC - NIH. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from ncbi.nlm.nih.gov.[9]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from mdpi.com.[7]
-
HONEYWELL. (n.d.). This compound - R1495. Retrieved from labcuongthinh.com.vn.[12]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from who.int.[11]
-
Cayman Chemical. (n.d.). (±)-Nicotine-d3. Retrieved from caymanchem.com.[25]
-
Santa Cruz Biotechnology. (n.d.). This compound salt | CAS 65636-94-4. Retrieved from scbt.com.[13]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from rjpdft.com.[8]
-
ResearchGate. (2025, August 5). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | Request PDF. Retrieved from researchgate.net.[26]
-
Taylor & Francis Online. (n.d.). Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis. Retrieved from tandfonline.com.[27]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from pharmtech.com.[5]
-
PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from pharmaregulatory.in.[28]
-
LGC Standards. (n.d.). Certificate of analysis explained. Retrieved from lgcstandards.com.[10]
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WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). (±)-Nicotine-3 salicylate - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1173021-00-5). Retrieved from witega.com.[29]
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A-SENSE. (n.d.). Certificate of Analysis. Retrieved from a-sense.pl.[14]
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Dicsa Webshop. (n.d.). (±)-Nicotine-d3 salicylateAnalytical standard, reference material. Retrieved from dicsa.hu.[15]
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PubChem. (n.d.). (+/-)-Nicotine-d3 salicylate salt. Retrieved from pubchem.ncbi.nlm.nih.gov.[30]
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LCGC International. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. Retrieved from chromatographyonline.com.[20]
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MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from mdpi.com.[31]
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Googleapis.com. (2015, January 15). WO 2015/006652 A1. Retrieved from patents.google.com.[3]
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Sigma-Aldrich. (n.d.). Nicotine solution suitable for NMR (reference standard), 2 mg/mL in acetonitrile-d3 (99.8 atom % D), TMS 0.05 %, NMR tube size 5 mm × 8 in.. Retrieved from sigmaaldrich.com.
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Fisher Scientific. (n.d.). ( )-Nicotine-d3 salicylate, Honeywell Fluka 10 mg | Buy Online. Retrieved from fishersci.no.
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MDPI. (2024, August 1). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Retrieved from mdpi.com.[32]
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SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Retrieved from sielc.com.[33]
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Nature. (n.d.). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Retrieved from nature.com.[34]
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PubMed. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Retrieved from pubmed.ncbi.nlm.nih.gov.[19]
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CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from core.ac.uk.[17]
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MDPI. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from mdpi.com.[35]
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AppsLab Library. (2014, June 19). Rapid determination of nicotine salicylate using the Thermo Scientific Acclaim Trinity P1 HPLC column. Retrieved from apps.thermofisher.com.[21]
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ChemicalBook. (n.d.). Nicotine(54-11-5) 1H NMR spectrum. Retrieved from chemicalbook.com.[16]
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PubChem. (n.d.). Nicotine salicylate. Retrieved from pubchem.ncbi.nlm.nih.gov.[6]
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Semantic Scholar. (1992, March 1). HPLC-Quantification of Diethylamine Salicylate and Methyl Nicotinate in Ointments. Retrieved from semanticscholar.org.[36]
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NIH. (n.d.). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Retrieved from hindawi.com.[18]
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The Gold Standard: A Technical Guide to Deuterated Nicotine in Mass Spectrometry
For researchers, clinical scientists, and drug development professionals navigating the complexities of bioanalysis, the quantification of nicotine and its metabolites presents a significant challenge. The inherent variability of biological matrices and the minute concentrations often under investigation demand a methodology that is not only sensitive and specific but, above all, unerringly accurate. This guide provides an in-depth exploration of the cornerstone of modern nicotine bioanalysis: the use of deuterated nicotine and its metabolites as internal standards for mass spectrometry. We will delve into the fundamental principles, practical applications, and the nuanced scientific reasoning that establishes these isotopically labeled compounds as the gold standard in the field.
The Imperative for an Ideal Internal Standard in Nicotine Quantification
In liquid chromatography-mass spectrometry (LC-MS), quantitative accuracy is predicated on the ability to correct for a host of variables that can influence the final measurement.[1] These variables include inconsistencies during sample preparation and extraction, fluctuations in instrument performance, and the notorious "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[2][3]
An ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control (QC) at the earliest stage of the analytical workflow.[4][5] It should mimic the physicochemical behavior of the analyte throughout the entire process—extraction, chromatography, and ionization—without interfering with its detection.[4] By tracking the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, ensuring that the calculated concentration is a true reflection of its presence in the original sample.[1]
Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely regarded as the gold standard for internal standards in LC-MS/MS.[6] Because their chemical structure is nearly identical to the analyte, they co-elute during chromatography and experience the same ionization efficiencies and matrix effects.[1] However, their increased mass allows them to be distinctly identified by the mass spectrometer, providing the perfect reference for quantification.[2]
Selecting the Optimal Deuterated Nicotine Standard: A Matter of Mass and Stability
The selection of a deuterated internal standard is a critical decision that directly impacts method robustness. For nicotine and its primary metabolite, cotinine, several deuterated versions are commercially available, with the most common being nicotine-d3, nicotine-d4, cotinine-d3, and cotinine-d9. The choice is not arbitrary and should be guided by several key principles.
Strategic Placement of Deuterium Labels
The position of the deuterium atoms on the molecule is paramount. Labels should be placed on chemically stable positions to prevent back-exchange with hydrogen atoms from the solvent or matrix.[3] For nicotine, this means avoiding labeling on exchangeable sites like N-H groups. Stable positions on aliphatic or aromatic carbons are preferred.[3]
-
Nicotine-d3 ((±)-Nicotine-methyl-d3) : In this standard, the three hydrogen atoms on the N-methyl group of the pyrrolidine ring are replaced with deuterium.[7] This is a common and effective choice as these C-D bonds are stable under typical bioanalytical conditions.
-
Nicotine-d4 ((±)-Nicotine-pyridine-d4) : Here, four hydrogen atoms on the pyridine ring are substituted with deuterium. This provides a greater mass shift from the native analyte, which can be advantageous.[8]
Sufficient Mass Difference
The mass difference between the analyte and the internal standard should be large enough to prevent isotopic crosstalk. A mass shift of at least 3 or 4 atomic mass units (amu) is generally recommended to move the internal standard's mass peak clear of the natural isotopic distribution of the analyte (which includes naturally occurring ¹³C).[9] Both nicotine-d3 (Δm = 3) and nicotine-d4 (Δm = 4) typically satisfy this requirement.
Isotopic and Chemical Purity
For reliable results, deuterated standards must possess high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[2][5] High isotopic purity ensures a strong, distinct signal for the internal standard and minimizes the presence of unlabeled analyte within the standard, which could lead to an overestimation of the analyte's concentration.[9][10] High chemical purity ensures that other impurities do not interfere with the analysis. The Certificate of Analysis for any standard should be carefully reviewed to confirm these parameters.[3]
Logical Framework for Internal Standard Selection
The decision-making process for choosing the right internal standard is a critical first step in method development. The following diagram illustrates a logical workflow for this selection process.
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(±)-Nicotine-D3 Salicylate: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
(±)-Nicotine-D3 Salicylate, a deuterated form of nicotine salicylate, serves as an indispensable tool in modern analytical and biomedical research. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, rendering it easily distinguishable from its endogenous counterpart by mass spectrometry. This unique characteristic is paramount in pharmacokinetic and metabolic studies, enabling precise quantification and elucidation of metabolic pathways. This guide offers an in-depth exploration of the physical and chemical properties of this compound, alongside detailed analytical methodologies and its applications in the scientific field.
PART 1: Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties govern its behavior in both in vitro and in vivo systems.
Chemical Identity and Structure
-
Chemical Name: 1-(Methyl-D3)-2-(3-pyridyl)pyrrolidine salicylate salt[1]
-
Synonyms: this compound[1]
-
Chemical Formula: C₁₇H₁₇D₃N₂O₃
-
Molecular Weight: 303.37 g/mol [1]
-
CAS Number: 1173021-00-5[1]
Physical Characteristics
The physical state and solubility of a compound are critical determinants of its handling, formulation, and bioavailability.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [2][3][4][5] |
| Melting Point | 110 - 111 °C | [1] |
| Boiling Point | Data not available | [2][6] |
| Solubility | Soluble in water, ethanol, and methanol. Mixes with alcohol. | [2][3][4][6] |
Chemical and Stability Profile
This compound is a salt formed from the weak base, nicotine, and a weak acid, salicylic acid. Nicotine possesses two pKa values: 3.41 for the pyridine ring and 8.10 for the more basic pyrrolidine ring.[7] Salicylic acid has a pKa of approximately 2.97.[8][9] The compound is considered stable under normal conditions.[2] However, it is sensitive to light and should be stored accordingly.[10] It is incompatible with strong oxidizing agents, strong bases, iodine, and fluorine.[2][10][11] When heated to decomposition, it may emit toxic fumes of carbon monoxide and nitrogen oxides.[3][5][6]
PART 2: Analytical Methodologies and Protocols
The accurate and precise quantification of this compound is crucial for its application as an internal standard and in metabolic studies.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nicotine and its derivatives.[12]
2.1.1. Step-by-Step HPLC Protocol
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: For biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 40°C, to ensure reproducibility.
-
-
Detection: UV detection at approximately 260 nm can be used, but for higher selectivity and sensitivity, especially in complex matrices, mass spectrometric detection is preferred.
Mass Spectrometry (MS)
Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of isotopically labeled compounds.
2.2.1. Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantification of nicotine using this compound as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.
-
¹H NMR: Will show the characteristic peaks of the nicotine and salicylate moieties, with the exception of the signal for the N-methyl protons, which will be absent due to deuteration.
-
²H NMR: Will exhibit a signal corresponding to the deuterium atoms on the N-methyl group.
-
¹³C NMR: Will display the expected carbon signals for the entire molecule.
PART 3: Applications in Scientific Research
The primary utility of this compound lies in its application as an internal standard for the accurate quantification of nicotine in biological samples.[13]
Pharmacokinetic Studies
In pharmacokinetic (PK) studies, a known amount of the deuterated standard is added to samples, and the ratio of the unlabeled analyte to the labeled standard is measured by LC-MS/MS. This allows for the precise determination of the concentration of the drug in the sample, correcting for any loss during sample processing.
Metabolic Pathway Elucidation
The deuterium label allows researchers to trace the metabolic fate of nicotine. Metabolites of nicotine will also contain the deuterium label, facilitating their identification and quantification in complex biological matrices. Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most significant.[14]
Signaling Pathway Investigation
Caption: Simplified signaling pathway of nicotine's action on nicotinic acetylcholine receptors (nAChRs).[15]
Nicotine exerts its physiological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[13][15] This interaction leads to the release of various neurotransmitters, which in turn mediate the cognitive and addictive properties of nicotine.[15]
PART 4: Safety, Handling, and Storage
This compound is a toxic compound and should be handled with extreme care.
Safety Precautions
-
Toxicity: Highly toxic if inhaled, swallowed, or absorbed through the skin.[2][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[16][17] In case of insufficient ventilation, wear respiratory protection.[16]
-
Handling: Avoid contact with skin and eyes.[17] Do not breathe dust.[16] Handle in a well-ventilated area.[16]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed.[16][17] Recommended storage temperature is 2°C - 8°C.[17][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
References
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PubChem. (n.d.). Nicotine salicylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
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Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]
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Deranged Physiology. (n.d.). Nicotine. Retrieved from [Link]
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Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?. Retrieved from [Link]
- Hagedorn, J. H., et al. (2021). Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study. Nicotine & Tobacco Research, 23(11), 1859-1866.
- El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Toxics, 11(3), 263.
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Biobide. (n.d.). Medical Applications of Tobacco and Nicotine Derivatives. Retrieved from [Link]
- El-Hellani, A., et al. (2015). Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes?. Nicotine & Tobacco Research, 17(11), 1319-1324.
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PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Use of methyl salicylate as a simulant to predict the percutaneous absorption of sulfur mustard. Retrieved from [Link]
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NIST. (n.d.). Salicylic acid. NIST WebBook. Retrieved from [Link]
-
MDPI. (2017). Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches. Retrieved from [Link]
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(±)-Nicotine-D3 Salicylate: A Senior Application Scientist's Guide to Sourcing, Purity Verification, and Application
An In-Depth Technical Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (±)-Nicotine-D3 salicylate. Moving beyond a simple data sheet, this document offers field-proven insights into supplier selection, rigorous purity assessment, and the practical application of this critical internal standard in a laboratory setting. The methodologies and principles outlined herein are designed to ensure the highest level of scientific integrity and experimental validity.
PART 1: Sourcing and Procurement of this compound
This compound is a deuterated analog of nicotine, complexed with salicylic acid. Its primary application is as an internal standard (ISTD) for the quantitative analysis of nicotine in various matrices by mass spectrometry.[1] The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2]
The selection of a reliable supplier is the foundational step for any successful quantitative study. The quality of the reference material directly impacts the accuracy, precision, and validity of the experimental results.
Identified Suppliers and Product Specifications
A survey of the market reveals several reputable suppliers of this compound. It is crucial to note that product specifications, especially purity, can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to obtain the most accurate and current data.[3]
| Supplier | Product Name | CAS Number | Reported Purity/Specifications | Molecular Weight |
| Santa Cruz Biotechnology | This compound salt | 65636-94-4 | Refer to Certificate of Analysis for lot specific data.[3] | 303.37 |
| Honeywell (via Fisher Scientific) | This compound, Fluka™ | 1173021-00-5 | Analytical standard, reference material.[4] | 303.37 |
| AK Scientific, Inc. | (+/-)-Nicotine-d3 salicylate salt | 65636-94-4 | Min. Purity Spec: 95%.[5] | 303.37 |
| Cayman Chemical | (±)-Nicotine-d3 | 69980-24-1 | ≥99% deuterated forms (d1-d3). Note: This is for the free base, not the salicylate salt.[1] | 165.3 (free base) |
This table is for informational purposes and is subject to change. Researchers must verify details directly with suppliers.
The Certificate of Analysis is a non-negotiable document that provides a detailed quality profile of a specific production batch. A comprehensive CoA for this compound should include not just the overall purity, but also data on isotopic enrichment and identity confirmation.[6]
PART 2: A Multi-Faceted Approach to Purity Verification
The term "purity" is not monolithic. For an isotopically labeled salt like this compound, it encompasses chemical purity, isotopic enrichment, enantiomeric ratio, and stoichiometric integrity. A failure to validate any of these aspects can introduce significant error into an analytical workflow.
Key Purity Attributes
-
Chemical Purity : This refers to the percentage of the target compound, this compound, relative to any organic or inorganic impurities. These could include residual solvents, starting materials from synthesis, or degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity.
-
Isotopic Purity (Enrichment) : This is a critical parameter for an internal standard. It defines the percentage of molecules that contain the specified number of deuterium atoms (in this case, three). The presence of d0 (unlabeled), d1, or d2 species can interfere with the quantification of the native analyte, especially at low concentrations.[1][2] Mass spectrometry is the definitive technique for determining isotopic distribution.
-
Enantiomeric Purity : The "(±)" designation indicates a racemic mixture, meaning it should contain an equimolar (1:1) ratio of the (R)- and (S)-nicotine enantiomers. While naturally occurring nicotine is almost exclusively the (S)-enantiomer, synthetic routes can produce racemic mixtures.[9] Chiral chromatography (either GC or LC) can be used to verify this ratio.[10][11]
-
Stoichiometric Integrity : As a salt, the material consists of the deuterated nicotine cation and the salicylate anion. The molar ratio should be 1:1. Quantitative Nuclear Magnetic Resonance (qNMR) or a detailed CoA may provide information on the relative content of each component.[6]
Logical Framework for Purity Assessment
The following diagram illustrates the interconnected nature of these purity attributes, all of which contribute to the overall quality of the analytical standard.
Caption: Core attributes for assessing the purity of this compound.
PART 3: Experimental Protocols for In-House Verification
While a supplier's CoA is the primary source of quality information, in-house verification may be required for certain high-stakes applications or to troubleshoot experimental discrepancies.
Protocol 1: Chemical Purity Assessment by HPLC-UV
This protocol outlines a general method for determining the chemical purity of the supplied material.
-
Standard Preparation : Accurately weigh approximately 5 mg of this compound and dissolve in a known volume (e.g., 10 mL) of a suitable solvent like methanol or acetonitrile to create a stock solution. Prepare a working solution of ~50 µg/mL by diluting the stock with the mobile phase.
-
Chromatographic System :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water with a modifier like 0.1% formic acid. A typical starting point could be 70:30 Water:Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to 262 nm, the approximate absorbance maximum for nicotine.[1]
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the working solution. The primary peak should correspond to the nicotine-D3 salicylate complex.
-
Data Interpretation : Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. This provides the "% area purity."
Protocol 2: Identity and Isotopic Enrichment Confirmation by LC-MS
This protocol confirms the molecular weight and assesses the deuterium incorporation.
-
Sample Preparation : Dilute the stock solution from Protocol 1 to a final concentration of approximately 1 µg/mL using the mobile phase.
-
LC-MS System :
-
LC : Use the same chromatographic conditions as in Protocol 1 to separate the analyte from any potential interferences.
-
Mass Spectrometer : An electrospray ionization (ESI) source operating in positive ion mode is ideal.
-
Scan Mode : Perform a full scan analysis over a mass range that includes the expected m/z values (e.g., m/z 100-200). The protonated molecular ion [M+H]+ for Nicotine-D3 is expected at m/z 166.3.
-
-
Analysis : Infuse or inject the sample and acquire the mass spectrum.
-
Data Interpretation :
-
Identity : Confirm the presence of a peak at m/z 166.3, corresponding to the [C10H11D3N2+H]+ ion.
-
Isotopic Purity : Examine the isotopic cluster around m/z 166.3. Compare the intensity of the m/z 166.3 peak (D3) to the intensities of peaks at m/z 163.3 (D0, unlabeled nicotine), m/z 164.3 (D1), and m/z 165.3 (D2). This provides a qualitative or semi-quantitative assessment of isotopic enrichment.
-
Comprehensive Analytical Workflow
The following diagram illustrates a comprehensive workflow for the quality control of a new batch of this compound.
Caption: QC workflow for verifying the quality of this compound.
PART 4: Application as an Internal Standard in Isotope Dilution Analysis
The validated this compound is now ready for its intended use: as an internal standard in a quantitative workflow.
Protocol 3: Preparation of an ISTD Stock Solution
Accurate preparation of the ISTD stock is paramount. Because the material is a salt, the molecular weight of the entire salt (303.37 g/mol ) must be used to calculate the concentration of the active component, nicotine-D3.
-
Calculation : Determine the mass of the salt needed for your desired stock concentration of nicotine-D3.
-
Mass of Salt = (Desired Nicotine-D3 Conc.) x (Volume) x (MW of Salt / MW of Nicotine-D3)
-
MW of Salt = 303.37 g/mol
-
MW of Nicotine-D3 = 165.25 g/mol (approx.)
-
-
Preparation :
-
Accurately weigh the calculated mass of this compound using an analytical balance.
-
Quantitatively transfer the solid to a Class A volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol) and bring to volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to protect from light.[6]
-
Workflow: Quantifying Nicotine in E-liquid
This workflow demonstrates the use of the prepared ISTD for a common research application.[2]
Caption: Isotope dilution mass spectrometry workflow for nicotine quantification.
This process, which relies on the ratio of the native analyte to the stable isotope-labeled standard, corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.[2]
Conclusion
This compound is an indispensable tool for researchers performing quantitative analysis of nicotine. However, its effective use is contingent upon a thorough understanding of its sourcing and multifaceted purity attributes. By implementing a rigorous approach to supplier vetting, critically evaluating the Certificate of Analysis, and, where necessary, performing in-house verification, scientists can ensure the integrity of their analytical standards. This diligence forms the bedrock of reproducible, high-quality research in the fields of pharmacology, toxicology, and drug development.
References
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This compound - R1495 - HONEYWELL. Honeywell. [Link]
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Pérez, J. J., et al. (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Frontiers in Chemistry. [Link]
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Jordt, S. E. (2021). Stable isotope characterization of tobacco products: A determination of synthetic or natural nicotine authenticity. ResearchGate. [Link]
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Certificate of Analysis - Nicotine salicylate. A-SENSE. [Link]
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El-Hage, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]
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El-Hage, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC - NIH. [Link]
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(+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762 - PubChem. PubChem. [Link]
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On-line Determination of the Optical Purity of Nicotine. ResearchGate. [Link]
- A process for the preparation of nicotine.
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Fulas, S., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules. [Link]
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Medical Applications of Tobacco and Nicotine Derivatives - Blog - Biobide. Biobide. [Link]
- Nicotine Salt With Meta-Salicylic Acid.
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Forouhar, F., et al. (2009). Use of a synthetic salicylic acid analog to investigate the roles of methyl salicylate and its esterases in plant disease resistance. Proceedings of the National Academy of Sciences. [Link]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to the Application of Stable Isotope-Labeled Nicotine in Research and Development
Abstract: This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core applications of stable isotope-labeled (SIL) nicotine. Moving beyond a simple catalog of uses, this document elucidates the fundamental principles and technical causality behind the selection of SIL-nicotine in critical experimental designs. We will explore its indispensable role in definitive pharmacokinetic and bioavailability studies, the elucidation of complex metabolic pathways, and its function as the gold standard for internal standards in quantitative bioanalysis. Each section includes field-proven experimental protocols, data presentation, and logical workflow diagrams to provide a comprehensive and actionable resource for laboratory implementation.
The Foundation: Stable Isotopes and Nicotine Metabolism
The Principle of Stable Isotope Labeling
Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its non-radioactive (stable) isotopes. Common isotopes used in drug metabolism and pharmacokinetics (DMPK) studies include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Unlike their radioactive counterparts, stable isotopes do not decay, eliminating the need for specialized radiological handling and disposal.
The key advantage of a SIL compound is that it is chemically identical to its unlabeled (or "light") counterpart, yet physically distinguishable by its mass. This mass difference, which is readily detected by a mass spectrometer, allows for the precise differentiation and simultaneous quantification of the labeled and unlabeled forms of the molecule, even when they are mixed within a complex biological matrix like plasma or urine.
Nicotine: A Complex Metabolic Profile
Nicotine is a tertiary amine alkaloid that undergoes rapid and extensive metabolism, primarily in the liver.[1] Understanding its metabolic fate is crucial for toxicology, pharmacology, and the development of nicotine replacement therapies. The major metabolic pathways include:
-
C-oxidation: This is the dominant pathway, accounting for 70-80% of nicotine metabolism.[2] The enzyme Cytochrome P450 2A6 (CYP2A6) catalyzes the oxidation of nicotine to a nicotine-iminium ion, which is subsequently converted by aldehyde oxidase to cotinine.[3][4] Cotinine itself is a key biomarker for nicotine exposure due to its longer half-life (approx. 16 hours) compared to nicotine (approx. 2 hours).[1]
-
N-oxidation: The formation of nicotine-N'-oxide is catalyzed by flavin-containing monooxygenase 3 (FMO3), accounting for a smaller fraction of metabolism.[2][[“]]
-
Glucuronidation: Both nicotine and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), such as UGT2B10, to form water-soluble glucuronides that are readily excreted.[4][[“]]
This complex metabolic profile necessitates robust analytical tools to trace the parent compound and its various metabolic products, a role perfectly suited for stable isotope-labeled nicotine.
Application I: Definitive Pharmacokinetic & Absolute Bioavailability Studies
One of the most powerful applications of SIL-nicotine is in determining absolute bioavailability and detailed pharmacokinetic (PK) parameters. This is often achieved through a "simultaneous dose" or intravenous ¹³C/D-labeled study design.
The Scientific Rationale
Absolute bioavailability (F) is the fraction of an administered drug that reaches systemic circulation unchanged. To calculate it, one must compare the plasma concentration profile of an extravascular dose (e.g., oral, transdermal) to that of an intravenous (IV) dose, which is by definition 100% bioavailable.
Conducting these two administrations at different times (a two-period crossover study) introduces biological variability (e.g., changes in metabolism, clearance) between the study periods. The simultaneous administration of a labeled IV dose and an unlabeled extravascular dose elegantly eliminates this inter-period variability. The mass spectrometer can distinguish between the two forms, allowing for the simultaneous and perfect comparison of the two routes of administration within the same subject at the same time.[6][7]
Experimental Workflow: Absolute Bioavailability Study
The following diagram illustrates the workflow for a typical absolute bioavailability study using SIL-nicotine.
Caption: Workflow for a simultaneous dose absolute bioavailability study.
Protocol: Clinical Study for Oral Bioavailability of Nicotine
This protocol is a representative example based on established methodologies.[8][9]
-
Subject Enrollment: Recruit healthy, consenting adult smokers who have abstained from smoking overnight.
-
Dosing:
-
Initiate a constant rate intravenous infusion of a sterile solution of deuterated nicotine (e.g., 3',3'-dideuteronicotine) over a 30-minute period.[8]
-
Simultaneously, administer an oral capsule containing a precise dose of unlabeled nicotine.
-
-
Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin) at pre-defined time points (e.g., pre-dose, and at 5, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12 hours post-dose).
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store frozen at ≤ -70°C until analysis.
-
Bioanalysis: Quantify the concentrations of both unlabeled nicotine and deuterated nicotine in the plasma samples using a validated LC-MS/MS method with a different SIL-nicotine as an internal standard (e.g., nicotine-d4). (See Section 4.0 for bioanalysis details).
-
Pharmacokinetic Analysis:
-
Generate plasma concentration-time curves for both the labeled (IV) and unlabeled (oral) nicotine.
-
Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both profiles using non-compartmental analysis software.
-
Calculate absolute bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
Data Presentation & Interpretation
Studies using this methodology have provided definitive PK values for nicotine.
| Parameter | Value | Source |
| Elimination Half-Life (t½) | ~203 minutes | [8][9] |
| Plasma Clearance | ~14.6 mL/min/kg | [8][9] |
| Oral Bioavailability (F) | ~44% | [8][9] |
| Transdermal Bioavailability (F) | ~82% | [6] |
Application II: Elucidating Metabolic Fate
SIL-nicotine acts as a tracer, allowing scientists to follow its journey through the body and map its biotransformation into various metabolites.
The Scientific Rationale
When a biological system is dosed with SIL-nicotine, all subsequent metabolites will retain the stable isotope label. This creates a unique "mass signature." For example, if nicotine-d4 (nicotine with 4 deuterium atoms) is administered, its primary metabolite cotinine will appear as cotinine-d4. When analyzing a complex sample with LC-MS/MS, a researcher can specifically hunt for these mass-shifted metabolites. This approach is invaluable for:
-
Confirming known pathways: Verifying the products of enzymes like CYP2A6.
-
Discovering novel metabolites: Identifying previously unknown peaks in a mass spectrum that carry the specific mass shift from the labeled parent drug.
-
Quantifying metabolic conversion: By comparing the amount of labeled parent drug administered to the amount of labeled metabolite recovered, one can determine the fractional conversion through a specific pathway.[10]
Metabolic Pathway of Nicotine
The following diagram illustrates the primary metabolic transformations of nicotine. A label placed on the pyridine ring, for instance, would be retained through the major C-oxidation pathway.
Caption: Simplified major metabolic pathways of nicotine.
Protocol: In Vitro Metabolic Conversion Study
This protocol describes a method to determine the fractional conversion of nicotine to cotinine using human liver microsomes (HLMs), a common in vitro model.
-
Reagent Preparation:
-
Prepare a stock solution of SIL-nicotine (e.g., nicotine-d2) in a suitable solvent.
-
Thaw pooled HLMs on ice.
-
Prepare an NADPH-regenerating system solution (cofactor required for CYP450 enzyme activity).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the SIL-nicotine stock solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Course & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard (e.g., cotinine-d4). The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.
-
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentrations of the remaining SIL-nicotine (nicotine-d2) and the newly formed SIL-cotinine (cotinine-d2).
-
Data Analysis: Plot the concentration of the formed SIL-cotinine over time to determine the rate of formation. This allows for the calculation of kinetic parameters like Vmax and Km. A study using a similar in vivo dual-isotope infusion method found that, on average, 72% of nicotine is converted to cotinine.[10]
Application III: The Gold Standard Internal Standard for Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled version of the analyte itself.
The Scientific Rationale
According to regulatory bodies like the U.S. Food and Drug Administration (FDA), a suitable IS is critical for a robust bioanalytical method.[11][12] A SIL-IS (e.g., nicotine-d4) is considered the gold standard for several reasons:[13]
-
Physicochemical Similarity: It has virtually identical chemical and physical properties to the unlabeled analyte. This means it behaves identically during sample extraction (e.g., liquid-liquid extraction, solid-phase extraction), minimizing variability in recovery.[14]
-
Co-elution: It co-elutes with the analyte during liquid chromatography (LC).
-
Correction for Matrix Effects: This is the most critical factor. Matrix effects are the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting compounds from the biological matrix (e.g., salts, lipids). Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the exact same degree of ion suppression or enhancement.
By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.[15]
Experimental Workflow: Quantitative Bioanalysis
The workflow highlights the central role of the internal standard.
Caption: Workflow for quantitative bioanalysis using a SIL-IS.
Protocol: LC-MS/MS Quantification of Nicotine in Human Urine
This protocol is adapted from established methods for quantifying nicotine and its metabolites.[16][17]
-
Standard and Sample Preparation:
-
Prepare calibration standards by spiking blank human urine with known concentrations of unlabeled nicotine.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Processing:
-
To a 250 µL aliquot of each calibrator, QC, and unknown urine sample, add 40 µL of a 250 ng/mL internal standard working solution (containing nicotine-d4, cotinine-d3, etc., in methanol).[17]
-
Add 50 µL of 5N sodium hydroxide to basify the sample.
-
Perform a liquid-liquid extraction by adding 1.5 mL of an organic solvent (e.g., 50:50 methylene chloride:diethyl ether) and vortexing.[17]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of mobile phase.[17]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable LC column (e.g., a biphenyl or C18 column).
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its corresponding internal standard.
-
Data Presentation: Example LC-MS/MS Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Nicotine | 163.2 | 132.2 |
| Nicotine-d4 (IS) | 167.2 | 136.2 |
| Cotinine | 177.1 | 98.1 |
| Cotinine-d3 (IS) | 180.2 | 101.1 |
| trans-3'-Hydroxycotinine | 193.1 | 80.1 |
| trans-3'-Hydroxycotinine-d3 (IS) | 196.2 | 80.1 |
| Table based on data from published methods.[16][17] |
Expert Insight: The 4 Dalton mass difference between the precursor ions of nicotine (163.2) and nicotine-d4 (167.2) is easily resolved by the mass spectrometer, allowing for unambiguous, simultaneous detection without cross-talk or interference. This ensures the highest level of accuracy and precision in regulatory and research bioanalysis.
Emerging Applications
The utility of SIL-nicotine continues to expand into new areas of research.
-
Environmental Fate Studies: ¹³C- and ¹⁵N-labeled nicotine can be used as tracers to study the biodegradation and transport of nicotine in soil and water systems, helping to assess the environmental impact of nicotine from agricultural or industrial sources.[18][19]
-
Authenticity Testing: The natural abundance of stable isotopes (e.g., ²H, ¹³C) varies based on a plant's geographical origin and the synthetic processes used to manufacture chemicals. Isotope Ratio Mass Spectrometry (IRMS) can analyze the isotopic fingerprint of nicotine to distinguish between natural tobacco-derived nicotine and synthetic nicotine, a growing concern for regulators.[20]
-
Preclinical Research: In the development of e-cigarettes and other novel nicotine products, stable isotope-labeled precursors (like propylene glycol) can be used to trace the formation of potentially harmful carbonyl compounds during the vaping process.
Conclusion
Stable isotope-labeled nicotine is a cornerstone tool in modern pharmacological, toxicological, and clinical research. Its ability to act as a chemically identical but physically distinct tracer provides an unparalleled level of precision and accuracy. From defining the fundamental pharmacokinetic properties of new drug delivery systems to providing the analytical rigor required for regulatory submissions, the applications of SIL-nicotine are integral to advancing our understanding of its complex interactions with biological and environmental systems. The methodologies described in this guide serve as a robust foundation for researchers aiming to leverage this powerful technology in their own work.
References
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-
Hecht, S. S., & Stepanov, I. (2018). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Retrieved from [Link]
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Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. ResearchGate. Retrieved from [Link]
-
GPnotebook. (2018). Nicotine metabolism and smoking. GPnotebook. Retrieved from [Link]
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Chen, G., et al. (2014). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. AACR Journals. Retrieved from [Link]
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Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
Cerilliant. (n.d.). (+/-)-Nicotine-D4. Cerilliant. Retrieved from [Link]
-
Benowitz, N. L., & Jacob, P. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Semantic Scholar. Retrieved from [Link]
-
Benowitz, N. L., Jacob, P., Denaro, C. P., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Retrieved from [Link]
-
Benowitz, N. L., & Jacob, P. 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
-
Benowitz, N. L., Chan, K., Denaro, C. P., & Jacob, P. 3rd. (1991). Stable isotope method for studying transdermal drug absorption: the nicotine patch. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved from [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
-
Papaspyridonos, K., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. National Institutes of Health. Retrieved from [Link]
-
Hukkanen, J., Jacob, P. 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health. Retrieved from [Link]
-
Wang, X., et al. (2022). Stable isotope characterization of tobacco products: A determination of synthetic or natural nicotine authenticity. ResearchGate. Retrieved from [Link]
-
WCHO-TV. (n.d.). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. ResearchGate. Retrieved from [Link]
-
Seckar, J. A., et al. (2008). Environmental fate and effects of nicotine released during cigarette production. ResearchGate. Retrieved from [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. Retrieved from [Link]
-
Gorsline, J., et al. (1992). Bioavailability and absorption kinetics of nicotine following application of a transdermal system. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Seckar, J. A., et al. (2008). Environmental fate and effects of nicotine released during cigarette production. PubMed. Retrieved from [Link]
-
Jacob, P. 3rd, et al. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Semantic Scholar. Retrieved from [Link]
-
Committee on Toxicity. (2023). Statement on the bioavailability of nicotine from the use of oral nicotine pouches and assessment of the potential toxicological risk to users. Committee on Toxicity. Retrieved from [Link]
-
Gorsline, J., et al. (1993). Steady-state pharmacokinetics and dose relationship of nicotine delivered from Nicoderm (Nicotine Transdermal System). Journal of Clinical Pharmacology. Retrieved from [Link]
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Landmesser, A. (2019). Biomarker-based dosimetry for e-cigarette users using stable-isotope labeled precursors and MS. Technical University of Munich. Retrieved from [Link]
-
Moldoveanu, A. C., et al. (2023). Assessment of the Bioaccumulation of Nicotine and Cotinine by the Crustacean Daphnia magna. MDPI. Retrieved from [Link]
-
Olsson Gisleskog, P. O., et al. (2020). Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Nicotine in Biological Matrices Using (±)-Nicotine-D3 Salicylate
Abstract
The accurate quantification of nicotine in biological samples is critical for clinical toxicology, smoking cessation studies, and pharmacokinetic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this application. The cornerstone of a robust quantitative LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). This document provides a detailed technical guide on the application of (±)-Nicotine-D3 Salicylate as an internal standard for the precise and accurate determination of nicotine in complex biological matrices like plasma and urine. We will explore the rationale behind its selection, provide detailed protocols for sample preparation and analysis, and present typical method parameters.
The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis using LC-MS/MS is susceptible to variations arising from sample preparation, instrument performance, and matrix effects. The most effective way to correct for these potential sources of error is through the use of a stable isotope-labeled internal standard.[1] A SIL-IS is an analog of the target analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).
The ideal SIL-IS, such as (±)-Nicotine-D3, exhibits physicochemical properties nearly identical to the analyte of interest (nicotine).[2] It co-elutes chromatographically and experiences similar ionization efficiency and fragmentation behavior. However, due to its higher mass, it is distinguishable by the mass spectrometer. By adding a known concentration of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if sample is lost during extraction or if ion suppression/enhancement occurs, leading to highly accurate and precise results.[3]
Rationale for Selecting this compound
The choice of this compound as an internal standard is deliberate and offers several distinct advantages:
-
Deuterium Labeling (D3): The three deuterium atoms on the methyl group provide a +3 Da mass shift from native nicotine.[4] This is a sufficient mass difference to prevent isotopic crosstalk while ensuring that the chromatographic behavior and fragmentation patterns are nearly identical to the unlabeled analyte.
-
Salicylate Salt Form: Nicotine freebase is a volatile, oily liquid, which can be challenging to handle and weigh accurately for standard preparation.[5] The salicylate salt form is a stable, white crystalline solid, which simplifies the preparation of stock solutions by allowing for precise gravimetric measurement.[6] It is also readily soluble in common laboratory solvents like methanol and water.[5][6]
-
Racemic Mixture (±): The use of a racemic mixture of the internal standard is appropriate for the quantification of total nicotine, as most analytical methods do not separate the enantiomers.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁D₃N₂ (Nicotine-D3) · C₇H₆O₃ (Salicylic Acid) | [4][5] |
| Molecular Weight | 303.38 g/mol (as salt) | [5] |
| Appearance | White Crystalline Solid | [5][6] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Solubility | Soluble in Water, Methanol, DMSO | [6] |
Experimental Protocols
This section outlines the step-by-step methodologies for preparing standards and processing biological samples for LC-MS/MS analysis.
Preparation of Stock and Working Solutions
The causality behind this workflow is to create a series of precisely diluted solutions, starting from a concentrated, accurately weighed primary stock. This hierarchical approach minimizes pipetting errors and ensures the accuracy of the calibration curve and quality control samples.
Caption: Protein precipitation workflow for plasma samples.
Protocol:
-
Pipette 100 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Working IS Solution (this compound, 100 ng/mL) to every tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube. The cold temperature and the 3:1 solvent-to-sample ratio enhance protein precipitation.
-
Vortex vigorously for at least 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Note: A liquid-liquid extraction (LLE) using a solvent like methylene chloride/diethyl ether can also be employed for cleaner extracts, particularly for urine samples. [7]
LC-MS/MS Method Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining and separating polar compounds like nicotine. [8][9]Alternatively, a C18 or Biphenyl column can provide excellent results with specific mobile phases. [7]
| Parameter | Example Value | Rationale |
|---|---|---|
| Column | Phenomenex Luna® HILIC, 150 mm x 3.0 mm, 5 µm | Provides good retention for polar basic compounds. [9] |
| Mobile Phase A | 100 mM Ammonium Formate Buffer (pH 3.2) | Provides protons for ESI+ and aids in peak shape. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard for 3.0 mm ID columns. |
| Gradient | Isocratic: 10% A, 90% B | A simple isocratic method is often sufficient and robust. [9] |
| Column Temp. | 30 °C | Ensures reproducible retention times. [7] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Tandem Mass Spectrometry (MS/MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Nicotine contains basic nitrogen atoms that are readily protonated in the ESI source. [8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Transition |
|---|---|---|---|---|
| Nicotine | 163.2 | 132.1 | Optimized (e.g., 20) | Loss of the N-methylpyrrolidine group fragment. [8][10] |
| (±)-Nicotine-D3 | 166.2 | 135.1 | Optimized (e.g., 20) | Same fragmentation pathway as nicotine, shifted by +3 Da. [7]|
Note: It is best practice to monitor a second, qualifying MRM transition for each analyte to confirm identity and ensure specificity. [7]
Data Analysis and Method Validation
-
Calibration Curve: The calibration curve is generated by plotting the peak area ratio (Nicotine Area / Nicotine-D3 Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. [7]* Acceptance Criteria: For a method to be considered valid, it should meet criteria established by regulatory bodies like the FDA. Generally, the accuracy of the back-calculated calibrators and QCs should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). [9]
Conclusion
The use of this compound as an internal standard provides a foundation for a highly reliable, accurate, and precise LC-MS/MS method for the quantification of nicotine. Its properties as a stable, easy-to-handle solid and its near-identical behavior to the target analyte make it an exemplary choice for demanding research and clinical applications. The protocols and parameters outlined in this note serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods.
References
-
Jain, R., & Singh, S. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 11(11), e0165682. [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Cimpoiu, C., Hosu, A., Sandru, M., & Seserman, L. (2012). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia, 60(2), 253-259. [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. [Link]
-
Centers for Disease Control and Prevention. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
-
Shakleya, D. M., & Huestis, M. A. (2009). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Detection of Nicotine Biomarkers in Hair and an Evaluation of Wash Procedures for Removal of Environmental Nicotine. Journal of Analytical Toxicology, 33(7), 360-368. [Link]
-
Centers for Disease Control and Prevention. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotine salicylate. PubChem Compound Database. [Link]
-
Byrd, G. D., Chang, K. M., Greene, J. M., & deBethizy, J. D. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Chromatographic Science, 43(3), 133-140. [Link]
-
Nicton. (n.d.). Nicotine salicylate (SA) in propylene glycol (PG). Nicton. [Link]
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Thermo Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Fisher Scientific. [Link]
-
Marclay, F., & Saugy, M. (2010). Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey. Recent Advances in Doping Analysis (18). [Link]
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National Center for Biotechnology Information. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PubMed Central. [Link]
-
Royal Society of Chemistry. (2022). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Analytical Methods, 14(3), 257-264. [Link]
-
Al-Delaimy, W. K., Benowitz, N. L., & E-Khorazaty, M. N. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1033-1034, 189-197. [Link]
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- 5. Nicotine salicylate | C17H20N2O3 | CID 20056613 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nicotine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of nicotine in human plasma. The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by rapid analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled (deuterated) internal standard, Nicotine-d4, is central to the protocol, ensuring high accuracy and precision by correcting for matrix effects and procedural variability. This method is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and smoking cessation program monitoring, offering a linear range of 1–500 ng/mL.
Introduction
Nicotine is the primary psychoactive alkaloid in tobacco and the key driver of tobacco addiction.[1] Accurate quantification of nicotine in biological matrices like plasma is essential for a wide range of research areas, including pharmacology, toxicology, and the assessment of tobacco exposure.[2][3] The inherent variability of bioanalytical workflows, stemming from sample preparation inconsistencies, matrix effects, and instrumental drift, poses a significant challenge to achieving reliable quantification.[4]
To overcome these challenges, the "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry.[5][6] A deuterated internal standard, such as Nicotine-d4, is chemically and physically almost identical to the analyte (nicotine).[7] Consequently, it co-elutes chromatographically and experiences the same behavior during sample extraction and ionization.[5][7] By measuring the ratio of the analyte's signal to the known concentration of the internal standard, any variations are effectively normalized, leading to superior accuracy and precision.[6]
This protocol is developed and validated in accordance with the principles outlined in the FDA's guidance on Bioanalytical Method Validation, ensuring its reliability for regulatory submissions.[8][9]
Method Overview & Workflow
The analytical workflow is designed for efficiency and robustness. It begins with the addition of the deuterated internal standard to plasma samples, followed by a Solid-Phase Extraction (SPE) procedure to isolate the analytes from matrix interferences. The purified extract is then analyzed by a rapid LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Bioanalytical workflow for nicotine quantification.
Materials and Reagents
-
Analytes & Standards:
-
Nicotine (Certified Reference Material)
-
Nicotine-d4 (Internal Standard, IS)
-
-
Solvents & Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (≥99%)
-
Ammonium Acetate
-
Sodium Hydroxide
-
-
Consumables:
-
Human Plasma (K2-EDTA), screened for nicotine
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-Mode Cation Exchange (e.g., Strata™-X-C or equivalent)[3]
-
Autosampler vials, caps, and inserts
-
Pipettes and sterile, disposable tips
-
-
Instrumentation:
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent) with an electrospray ionization (ESI) source
-
UHPLC or HPLC system (e.g., Shimadzu LC-20AD, Waters Acquity, or equivalent)[10]
-
SPE Manifold or automated SPE system
-
Nitrogen Evaporator
-
Experimental Protocol
Preparation of Stock Solutions, Calibrators, and QCs
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nicotine and Nicotine-d4 reference standards in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solution (10 µg/mL): Dilute the Nicotine primary stock solution with 50:50 methanol:water to create a 10 µg/mL working solution.
-
Working Internal Standard Solution (100 ng/mL): Dilute the Nicotine-d4 primary stock solution with 50:50 methanol:water to create a 100 ng/mL working IS solution.
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate volumes of the working standard solution into blank human plasma. A typical calibration curve might include concentrations of 1, 2.5, 5, 10, 50, 100, 250, and 500 ng/mL.[10][11] Prepare QCs at low, medium, and high concentrations (e.g., 4, 40, and 400 ng/mL).[3]
| Sample Type | Concentration (ng/mL) |
| Calibrator 1 (LLOQ) | 1.0 |
| Calibrator 2 | 2.5 |
| Calibrator 3 | 5.0 |
| Calibrator 4 | 10.0 |
| Calibrator 5 | 50.0 |
| Calibrator 6 | 100.0 |
| Calibrator 7 | 250.0 |
| Calibrator 8 (ULOQ) | 500.0 |
| QC Low | 4.0 |
| QC Medium | 40.0 |
| QC High | 400.0 |
Table 1: Example concentrations for calibration standards and quality controls.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: A mixed-mode cation exchange SPE sorbent is chosen because nicotine (pKa ≈ 8.0) is positively charged at neutral or acidic pH. This allows for strong retention via ionic interaction, while interferences can be washed away with organic solvents. A final elution with a basified solvent neutralizes the charge on nicotine, releasing it from the sorbent.[12]
-
Sample Pre-treatment: To a 200 µL aliquot of plasma (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL working IS solution. Vortex briefly.
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.
LC-MS/MS Analysis
Causality: A reversed-phase C18 column is used to retain nicotine. The mobile phase contains a weak acid (formic acid) to promote protonation of the analyte, which is necessary for positive mode electrospray ionization (ESI+). A gradient elution ensures that nicotine is resolved from any remaining matrix components and elutes as a sharp peak for optimal sensitivity.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Waters Xevo TQ-S or equivalent |
| Ionization | Electrospray Positive (ESI+) |
| Capillary Voltage | 1.0 - 3.0 kV (instrument dependent) |
| Desolvation Temp. | 450 - 500 °C (instrument dependent) |
Table 2: Recommended LC-MS/MS instrument parameters.
The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for nicotine and its deuterated internal standard. This provides exceptional selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Nicotine | 163.2 | 132.2 (Quantifier) | 100 | 25 | 20 |
| 163.2 | 117.1 (Qualifier) | 100 | 25 | 22 | |
| Nicotine-d4 | 167.2 | 136.2 (Quantifier) | 100 | 25 | 20 |
Table 3: Multiple Reaction Monitoring (MRM) transitions.[13][14]
Data Analysis and Method Validation
Data Analysis
-
Integrate the chromatographic peaks for the quantifier ions of both nicotine and nicotine-d4.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Nicotine) / (Peak Area of Nicotine-d4).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations.
-
Perform a linear regression with a 1/x² weighting factor. The use of weighting is critical to ensure accuracy at the lower end of the curve.
-
Determine the concentration of nicotine in QC and unknown samples by interpolating their PAR values from the regression equation.
Method Validation
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[8] Key validation parameters are assessed according to the FDA's M10 Bioanalytical Method Validation Guidance.[9][15]
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels on multiple days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%).[3]
-
Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The matrix effect is evaluated to ensure that components in the plasma do not cause ion suppression or enhancement. The use of a co-eluting deuterated internal standard is the most effective way to correct for matrix effects.[4]
-
Stability: Analyte stability is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C, to ensure sample integrity is maintained.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of nicotine in human plasma. The protocol leverages Solid-Phase Extraction for effective sample cleanup and utilizes a deuterated internal standard (Nicotine-d4) to achieve excellent accuracy, precision, and robustness. The method meets the stringent requirements for bioanalytical method validation as set forth by regulatory agencies and is well-suited for high-throughput analysis in a variety of research and clinical settings.
References
-
Xu, X., Iba, M. M., & Weisel, C. P. (2004). Determination of nicotine and cotinine in human plasma by liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionization interface. Journal of Chromatography B, 801(2), 265-273. Available at: [Link]
-
Byrd, G. D., Caldwell, W. S., & Robinson, J. H. (2005). Determination of nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 819(1), 125-131. Available at: [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Jain, R., Singh, S., & Huestis, M. A. (2009). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 33(7), 345–355. Available at: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Al-Amoudi, M. S., Clark, W. A., & Anderson, R. A. (1994). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Journal of chromatographic science, 32(10), 443-447. Available at: [Link]
-
Kumar, P., Kumar, D., Singh, R., Kumar, A., & Singh, J. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 9(11), e111281. Available at: [Link]
-
Shakleya, D. M., & Huestis, M. A. (2009). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. A, 1216(18), 3927–3938. Available at: [Link]
-
Perbellini, L., Pasini, F., & Zatti, M. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of clinical biochemistry, 35 ( Pt 4), 522–527. Available at: [Link]
-
LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River Laboratories. Available at: [Link]
-
DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia. Available at: [Link]
-
Breland, A., E-C. O'Connor, R. J., & Goniewicz, M. L. (2015). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Methods in molecular biology (Clifton, N.J.), 1267, 245–253. Available at: [Link]
-
Kapelios, C. V., Vlastos, D. G., & Dailianis, S. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and bioanalytical chemistry, 414(23), 6987–6998. Available at: [Link]
-
TN-1161: A Fast and Sensitive SPE and LC/MS/MS Method for the Analysis of Nicotine and its Metabolites in Human Urine. Phenomenex. Available at: [Link]
-
Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Available at: [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Available at: [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available at: [Link]
-
On-line solid-phase extraction with ultra performance liquid chromatography and tandem mass spectrometry for the detection of nicotine, cotinine and trans-3′-hydroxycotinine in urine to strengthen human biomonitoring and smoking cessation studies. ResearchGate. Available at: [Link]
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Quantitative Bioanalysis of Nicotine in Human Plasma for Pharmacokinetic Studies Using (±)-Nicotine-D3 Salicylate as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a robust protocol for the quantitative analysis of nicotine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology leverages (±)-Nicotine-D3 Salicylate as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, which is critical for pharmacokinetic (PK) assessments. We will delve into the rationale behind key experimental choices, from sample preparation to instrument parameters, and provide a validated, step-by-step workflow suitable for regulated bioanalysis. All procedures are designed to align with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2].
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Pharmacokinetic Analysis
Pharmacokinetic studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy of these studies hinges on the precise quantification of the analyte in complex biological matrices like plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based bioanalysis[3].
A SIL-IS, such as (±)-Nicotine-D3, is chemically identical to the analyte of interest (nicotine) but has a slightly greater mass due to the incorporation of deuterium atoms. This property makes it an ideal internal standard because it co-elutes with the analyte during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[3] By adding a known concentration of the SIL-IS to all samples, standards, and quality controls, variations introduced during sample processing and analysis can be effectively normalized, leading to highly reliable quantitative data.[3]
The salicylate salt form of Nicotine-D3 is often used for its solid, crystalline nature, which improves handling and weighing accuracy for the preparation of standard solutions.[4][5]
Bioanalytical Strategy: Leveraging HILIC for Enhanced Retention and Sensitivity
The analysis of nicotine presents a challenge due to its basic nature and high polarity.[6][7] Under typical reversed-phase (RP) LC conditions with low-pH mobile phases, nicotine is protonated and often exhibits poor retention and peak shape.[6] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8] HILIC utilizes a polar stationary phase with a high-organic mobile phase, which promotes the retention of polar compounds like nicotine.[7] This approach not only improves chromatographic separation but can also enhance MS sensitivity due to the high organic content of the mobile phase facilitating more efficient ionization in the electrospray source.[7]
This protocol will employ a HILIC-based LC-MS/MS method for the robust quantification of nicotine in human plasma.
Experimental Protocol
This protocol is a comprehensive workflow for the analysis of nicotine in plasma. Adherence to good laboratory practices and relevant regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance, is essential.[1][2][9][10]
Materials and Reagents
-
Analytes and Internal Standard:
-
(±)-Nicotine (analyte)
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA), screened for nicotine and cotinine content.
-
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Using the salicylate salt form requires a correction factor based on the molecular weights to determine the free base concentration of Nicotine-D3.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve (±)-Nicotine and this compound in methanol to achieve a final concentration of 1 mg/mL of the free base.
-
Note on Salicylate Salt: The molecular weight of Nicotine is 162.23 g/mol , and Nicotine-D3 Salicylate is approximately 303.38 g/mol (Nicotine-D3: ~165.25 g/mol + Salicylic Acid: 138.12 g/mol ). Adjust the weighed amount of the salt accordingly to achieve the desired free base concentration.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary nicotine stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working standards for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the primary Nicotine-D3 stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL. This solution will be added to all samples.
-
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column. Acetonitrile is a common and effective precipitating agent.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Adding Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the nicotine protonated and improves stability.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Causality: The selected LC and MS conditions are optimized for the separation and detection of nicotine. The HILIC column provides the necessary retention for this polar analyte. The MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte: Nicotine | Q1: 163.2 -> Q3: 130.2 (Quantifier), Q3: 117.1 (Qualifier) |
| IS: Nicotine-D3 | Q1: 166.2 -> Q3: 133.2 (Quantifier) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Method Validation
The concentration of nicotine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used.
The method should be fully validated according to FDA guidelines, assessing the following parameters:[1][2]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.
-
Linearity and Range: The concentration range over which the assay is accurate and precise (e.g., 0.20 ng/mL to 50 ng/mL).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) of QC samples.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Freeze-thaw, bench-top, and long-term stability of nicotine in plasma.
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for reproducibility.
Caption: Bioanalytical workflow from plasma sample to final concentration.
Conclusion
This application note details a reliable and robust HILIC-LC-MS/MS method for the quantification of nicotine in human plasma. The use of this compound as an internal standard is key to mitigating variability and ensuring the high-quality data required for pharmacokinetic studies. This protocol provides a solid foundation for researchers in drug development and related fields, and can be adapted and validated for specific study needs in accordance with regulatory standards.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link][9]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]
-
Title: Guidance for Industry: Bioanalytical Method Validation (May 2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link][10]
-
Title: Clinical Research Spotlight: Nicotine Method Source: BioPharma Services URL: [Link][6]
-
Title: Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids Source: PubMed Central (PMC) URL: [Link][8]
-
Title: The Measurement of Nicotine in Human Plasma by High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Source: Semantic Scholar URL: [Link][13]
-
Title: Nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry Source: PubMed Central (PMC) URL: [Link][14]
-
Title: A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers Source: Oxford Academic URL: [Link][15]
-
Title: Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples Source: MDPI URL: [Link][16]
-
Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL: [Link][17]
-
Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link][11]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link][3]
-
Title: Certificate of Analysis - Nicotine salicylate Source: A-SENSE URL: [Link][4]
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- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhs.gov [hhs.gov]
- 10. moh.gov.bw [moh.gov.bw]
- 11. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. The Measurement of Nicotine in Human Plasma by High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
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- 15. academic.oup.com [academic.oup.com]
- 16. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Nicotine and Metabolites in Human Urine by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
The quantitative measurement of nicotine and its primary metabolite, cotinine, in urine is a critical tool for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for this analysis, offering unparalleled accuracy and precision.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles of IDMS, a step-by-step protocol for sample preparation and analysis, and method validation according to regulatory standards. The inclusion of stable isotope-labeled internal standards (SIL-IS) at the outset of the procedure intrinsically corrects for variability in sample extraction, matrix effects, and instrument response, ensuring the highest data quality.[4][5]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a definitive quantitative technique that relies on altering the natural isotopic composition of the analyte in a sample.[6] The core principle involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., nicotine-d4, cotinine-d3) to the unknown sample at the very beginning of the analytical workflow.[6][7][8]
Causality of the Method: The SIL-IS is chemically identical to the native analyte (e.g., nicotine) and thus exhibits the same behavior during every subsequent step: extraction, chromatography, and ionization.[5] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS based on their mass-to-charge (m/z) ratio.[7] The final concentration is calculated based on the ratio of the native analyte's signal to the SIL-IS's signal. This ratio remains constant regardless of sample loss or signal suppression, providing a highly accurate and precise measurement.[4][6]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Nicotine, Cotinine, and trans-3'-Hydroxycotinine analytical standards
-
Nicotine-d4, Cotinine-d3, and trans-3'-Hydroxycotinine-d3 stable isotope-labeled internal standards
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Certified drug-free human urine for calibration standards and quality controls (QCs).[9]
Instrumentation
A standard LC-MS/MS system is required, consisting of:
-
Liquid Chromatograph (LC): A binary or quaternary pump system capable of delivering reproducible gradients.
-
Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4-10 °C).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is most common, equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]
| Parameter | Typical Setting | Rationale / Comment |
| LC Column | C18 or Biphenyl, e.g., 2.1 x 50 mm, <3 µm | Provides robust reversed-phase separation. Biphenyl columns can offer enhanced retention for aromatic compounds like nicotine.[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte ionization (protonation) in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns to ensure sharp peaks and good sensitivity. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential matrix effects and column loading. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics.[13] |
| Ionization Mode | ESI Positive | Nicotine and its metabolites are basic compounds that readily form positive ions [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Table 1: Typical LC-MS/MS instrument parameters. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Nicotine | 163.2 | 130.1 |
| Cotinine | 177.2 | 98.1 |
| Nicotine-d4 (IS) | 167.2 | 134.1 |
| Cotinine-d3 (IS) | 180.2 | 101.1 |
Table 2: Example MRM transitions for key analytes and their SIL-IS.
Detailed Experimental Protocol
This protocol outlines a "dilute-and-shoot" approach, which is rapid and minimizes analyte loss, though other methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used for cleaner extracts if necessary.[1][11][14][15]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of nicotine, cotinine, and their respective SIL-IS in methanol.
-
Working Standard Solution: Create a combined working standard solution containing all native analytes at an appropriate concentration (e.g., 10 µg/mL) by diluting the stocks.
-
Internal Standard Spiking Solution: Prepare a combined SIL-IS working solution (e.g., 250 ng/mL) in methanol.[11]
-
Calibration Curve: Perform serial dilutions of the working standard solution in drug-free urine to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 2000 ng/mL).[11][14]
-
QC Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Workflow
-
Thawing: Thaw all urine samples (calibrators, QCs, and unknowns) and vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each urine sample into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Internal Standard Spiking: Add 40-50 µL of the internal standard spiking solution to every tube/well (except for "double blank" samples).[3][11] This is the critical step for isotope dilution.
-
Dilution & Precipitation: Add 400 µL of a precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid). This dilutes the sample and precipitates proteins and other matrix components.[16]
-
Vortex & Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated material.
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial or a new 96-well plate for analysis.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Validation for Trustworthiness
A bioanalytical method must be rigorously validated to ensure its performance and the reliability of its results.[17] This process should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19][20][21]
Core Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank urine from multiple sources to check for interferences at the analyte's retention time.[22]
-
Linearity & Range: The method should demonstrate a linear relationship between analyte concentration and instrument response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.[11]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples on multiple days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10][14]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. The use of a co-eluting SIL-IS is the most effective way to compensate for matrix effects.[5]
-
Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C to ensure sample integrity is not compromised.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.995 | Confirms a proportional response across the quantification range. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures reproducibility within a single analytical run. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures reproducibility across different days. |
| Accuracy (% Bias) | Within 85-115% (80-120% at LLOQ) | Ensures the measured value is close to the true value. |
| Recovery | Consistent and reproducible | While high recovery is good, consistency is more critical as IDMS corrects for loss. |
| Table 3: Summary of typical method validation acceptance criteria based on FDA guidance.[10] |
Conclusion
The Isotope Dilution LC-MS/MS method provides a robust, specific, and highly accurate platform for the quantification of nicotine and its metabolites in urine. By incorporating a stable isotope-labeled internal standard for each analyte, the method effectively mitigates potential errors from sample preparation and matrix effects. Proper validation according to established regulatory guidelines ensures that the data generated is reliable and defensible, making this technique ideally suited for clinical research, epidemiological studies, and drug development applications.
References
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Baskin, L. B., Anderson, R. W., Charlson, J. R., Hurt, R. D., & Lawson, G. M. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527. Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Sikorska, M., Wodyk, E., & Piekoszewski, W. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences, 25(15), 8206. Retrieved from [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Retrieved from [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek. Retrieved from [Link]
-
Al-Tannak, N. F., Al-Kabbani, A. M., & Al-Tannak, N. F. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study. Journal of Chromatography B, 1033-1034, 308-316. Retrieved from [Link]
-
Isotope dilution. (2025). Britannica. Retrieved from [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]
-
Isotope dilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Kim, S., Lim, H. S., Hong, Y., et al. (2018). Simple and High-Throughput LC–MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 42(8), 557-564. Retrieved from [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Retrieved from [Link]
-
Kumar, P., Kumar, D., Singh, R., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS ONE, 10(10), e0140251. Retrieved from [Link]
-
Tanaka, E., Terada, M., Nakamura, T., et al. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Health Science, 52(4), 430-435. Retrieved from [Link]
-
Burkhardt, T., Bär, A., & Steuer, C. (2020). Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. Clinical Chemistry and Laboratory Medicine (CCLM), 58(9), 1469-1476. Retrieved from [Link]
-
Li, T. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. Retrieved from [Link]
-
Ciolino, L. A., Ranieri, T. L., & Mohrhaus, A. S. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC North America, 34(11), 856-865. Retrieved from [Link]
-
Quemet, A., Ruas, A., & Dalier, V. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
- LC-MS/MS method for detecting nicotine and its metabolite in saliva. (n.d.). Google Patents.
-
Sikorska, M., Wodyk, E., & Piekoszewski, W. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Retrieved from [Link]
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Quantitative Analysis of Nicotine using Isotope Dilution GC-MS with (±)-Nicotine-D3 Salicylate as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of nicotine in complex matrices. The protocol leverages the principle of isotope dilution mass spectrometry, employing (±)-Nicotine-D3 salicylate as an internal standard to ensure the highest degree of accuracy and precision. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation, grounded in established scientific principles and regulatory guidelines. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This guide is intended for scientists in pharmaceutical development, clinical research, and tobacco product analysis who require a reliable method for nicotine quantification.
Introduction: The Rationale for Isotope Dilution in Nicotine Analysis
Nicotine is a primary alkaloid in tobacco and the key pharmacological agent responsible for addiction.[1] Its accurate measurement is critical in diverse fields, from clinical studies analyzing biological fluids to quality control of tobacco and nicotine-delivery products like e-cigarettes.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering excellent chromatographic separation and highly specific detection.[2][5]
However, quantitative analysis of complex samples is often plagued by unavoidable variations in sample preparation, extraction efficiency, and instrument injection volume. To overcome these challenges, this method employs an isotope dilution strategy. This is achieved by adding a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to every sample at the beginning of the workflow.[6][7]
Why use a Deuterated Internal Standard?
A deuterated internal standard (IS) is chemically identical to the analyte (nicotine) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[7] This subtle difference provides a profound analytical advantage:
-
Compensates for Matrix Effects: The IS and the native analyte behave virtually identically during every step of sample extraction and cleanup. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS.[8][9]
-
Corrects for Injection Variability: The ratio of the analyte to the IS remains constant even if the injected volume fluctuates slightly.[6]
-
Improves Accuracy and Precision: By calculating the ratio of the analyte's MS signal to the IS's signal, the method corrects for variations that would otherwise introduce significant error, leading to highly reliable and reproducible results.[7][8]
This approach is superior to external standard calibration, which cannot account for sample-specific losses or variations.
Materials and Instrumentation
Reagents and Standards
| Material | Grade | Supplier Example |
| This compound | Analytical Standard | Santa Cruz Biotechnology, Honeywell |
| (-)-Nicotine | ≥99% Purity | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC or GC Grade | Fisher Scientific |
| Methanol | HPLC or GC Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | EMD Millipore |
| Deionized Water | Type 1 | Millipore Milli-Q System |
(Note: (±)-Nicotine-D3 is often supplied as a salicylate salt.[10][11] The molecular weight should be adjusted accordingly when preparing stock solutions, or the free base concentration should be confirmed from the Certificate of Analysis.)
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector (MSD) or equivalent single quadrupole system.
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[12][13]
-
Consumables: 2 mL amber glass autosampler vials, 250 µL glass inserts, screw caps with PTFE septa, 10 µL GC syringe.
-
General Lab Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
Analytical Method: GC-MS Parameters
The following table outlines the optimized instrumental parameters for the analysis of nicotine.
| Parameter | Setting | Rationale |
| GC Injector | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. The splitter is opened after 1 minute to vent the solvent. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of nicotine without thermal degradation.[14] |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.1 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.[1] |
| GC Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | A lower initial temperature helps focus the analytes at the head of the column, leading to sharp peaks. |
| Temperature Ramp 1 | 15 °C/min to 200 °C | A moderate ramp rate to ensure separation of nicotine from other potential matrix components. |
| Temperature Ramp 2 | 20 °C/min to 300 °C | A faster ramp to quickly elute any remaining high-boiling compounds.[1] |
| Final Hold | Hold at 300 °C for 3 min | Ensures the column is clean before the next injection. |
| Total Run Time | ~12 minutes | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS providing reproducible fragmentation patterns.[15] |
| Electron Energy | 70 eV | Standard energy for creating consistent and comparable mass spectra. |
| MS Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination.[14] |
| MS Quadrupole Temp. | 150 °C | Ensures stable ion transmission and mass filtering.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity and selectivity by monitoring only specific ions of interest, ignoring background noise.[1] |
| SIM Ions | ||
| Nicotine | m/z 84 (Quantifier) , 162, 133 | m/z 84 is the stable, high-abundance base peak. m/z 162 is the molecular ion.[1] |
| Nicotine-D3 | m/z 87 (Quantifier) , 165, 136 | The +3 Da mass shift corresponds to the deuterated methyl group, ensuring no spectral overlap with native nicotine. |
Experimental Protocols
Protocol 1: Preparation of Standards and Calibration Curve
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~10 mg of (-)-Nicotine standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock (AS) .
-
Accurately weigh an equivalent amount of this compound (adjusting for salt form and purity) and prepare a 10 mL stock solution in methanol. This is the Internal Standard Stock (ISS) .
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the ISS 1:100 with methanol. For example, transfer 100 µL of ISS into a 10 mL volumetric flask and bring to volume. This Working IS Solution will be used to spike all standards and samples.
-
-
Calibration Standards Preparation:
-
Label seven 2 mL autosampler vials (e.g., CAL-1 to CAL-7).
-
To each vial, add 50 µL of the Working IS Solution (10 µg/mL) . This ensures a constant IS concentration of 500 ng/mL in the final 1 mL volume.
-
Perform serial dilutions from the Analyte Stock (AS) to create intermediate standards.
-
Add an appropriate volume of the intermediate analyte standards to each CAL vial to achieve a concentration range of approximately 10 ng/mL to 2000 ng/mL.
-
Bring the final volume in each vial to 1 mL with methanol.
-
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) |
| CAL-1 | 10 | 500 |
| CAL-2 | 50 | 500 |
| CAL-3 | 100 | 500 |
| CAL-4 | 250 | 500 |
| CAL-5 | 500 | 500 |
| CAL-6 | 1000 | 500 |
| CAL-7 | 2000 | 500 |
-
Calibration Curve Generation:
-
Inject 1 µL of each calibration standard into the GC-MS.
-
For each level, calculate the Response Ratio = (Peak Area of Nicotine at m/z 84) / (Peak Area of Nicotine-D3 at m/z 87).
-
Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression analysis. The resulting equation (y = mx + c) will be used to calculate the concentration of unknown samples.
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for biological fluids (e.g., plasma, urine) and can be adapted.
-
Spiking: To a 1 mL sample in a 15 mL centrifuge tube, add 50 µL of the Working IS Solution (10 µg/mL) .
-
Causality: The IS is added first to ensure it undergoes the exact same extraction and potential loss as the native analyte, which is the core principle of the isotope dilution method.[7]
-
-
Basification: Add 100 µL of 5M NaOH solution and vortex for 30 seconds. Check that the pH is >11.
-
Extraction: Add 3 mL of Dichloromethane (DCM), cap tightly, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3500 rpm for 5 minutes to achieve a clean separation between the upper aqueous layer and the lower organic (DCM) layer.
-
Collection: Carefully transfer the lower DCM layer to a clean glass tube using a Pasteur pipette.
-
Evaporation: Gently evaporate the DCM to dryness under a stream of nitrogen at 35 °C.
-
Causality: Evaporation concentrates the analyte and removes the extraction solvent, which may not be compatible with the GC system. An evaporation step is generally not suitable for nicotine analysis without an internal standard due to its volatility, but the IS perfectly corrects for any evaporative losses here.[1]
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol. Vortex for 30 seconds.
-
Final Transfer: Transfer the reconstituted sample to a 2 mL autosampler vial with a glass insert for GC-MS analysis.
Calculation of an Unknown Sample:
-
Obtain Peak Areas: From the chromatogram of the unknown sample, record the peak area of the nicotine quantifier ion (m/z 84) and the Nicotine-D3 quantifier ion (m/z 87).
-
Area_Analyte = 450,000
-
Area_IS = 510,000
-
-
Calculate Response Ratio:
-
Response_Ratio = 450,000 / 510,000 = 0.882
-
-
Use Calibration Equation: From the linear regression of the calibration curve, you have the equation y = mx + c.
-
Example Equation: y = 0.0021x + 0.015
-
Where y is the Response Ratio and x is the concentration.
-
-
Solve for Concentration (x):
-
x = (y - c) / m
-
x = (0.882 - 0.015) / 0.0021
-
x = 412.8 ng/mL
-
The calculated concentration of nicotine in the unknown sample is 412.8 ng/mL .
References
-
Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. [Link]
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American Chemical Society. (2025). Method development and validation for GC-MS analysis of nicotine in tubular stone pipes of south Texas using SRM. ACS Fall 2025. [Link]
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PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]
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ResearchGate. (2015). Development and validation of a GC-MS method for determination of nicotine in tobacco. ResearchGate. [Link]
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MDPI. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Molecules. [Link]
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Rochester Institute of Technology. (2015). Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. RIT Digital Institutional Repository. [Link]
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Chemistry For Everyone. (2024). What Is An Internal Standard In Gas Chromatography? YouTube. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
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Pertanika Journals. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal of Science & Technology. [Link]
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ResearchGate. (2001). Multi-element and multi-site isotopic analysis of nicotine from tobacco leaves. ResearchGate. [Link]
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ResearchGate. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]
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SciSpace. (2011). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC–MS. Journal of Chromatographic Science. [Link]
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YouTube. (2013). MS isotopic resolution. YouTube. [Link]
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Springer Nature Experiments. (2014). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Springer Nature. [Link]
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National Institutes of Health. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Medical Investigation. [Link]
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Biosciences Biotechnology Research Asia. (2018). Extraction of Nicotine from Tobacco Leaves by Solvent Extraction Approach and Characterization Via IR Analysis. Biosciences Biotechnology Research Asia. [Link]
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National Institutes of Health. (2022). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Nicotine & Tobacco Research. [Link]
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Farmacia Journal. (2011). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia. [Link]
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ScienceDirect. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry. [Link]
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National Institutes of Health. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Chemical Research in Toxicology. [Link]
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PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. [Link]
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PubChem. (n.d.). (+/-)-Nicotine-d3 salicylate salt. PubChem. [Link]
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Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Journals. [Link]
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Honeywell. (n.d.). This compound. Honeywell. [Link]
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ResolveMass Laboratories. (2024). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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BHL 8-System. (n.d.). This compound. BHL 8-System. [Link]
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ResearchGate. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. ResearchGate. [Link]
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- 1. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantification of Nicotine and its Metabolites in Saliva for Tobacco Exposure Assessment
Introduction: The Critical Role of Salivary Biomarkers in Nicotine Exposure Studies
The quantification of nicotine and its metabolites is fundamental to a wide range of research fields, including clinical pharmacology, smoking cessation studies, public health research, and the development of next-generation nicotine products. Nicotine itself, while the primary psychoactive compound in tobacco, has a short biological half-life of approximately two hours, making it a less reliable marker for assessing cumulative tobacco exposure.[1][2]
For this reason, the scientific community has largely adopted its primary metabolite, cotinine , as the biomarker of choice.[3][4] Cotinine exhibits a much longer half-life, averaging 16-17 hours, which provides a more stable and integrated measure of nicotine intake over the previous 2-3 days.[1][2][4] This makes it an invaluable tool for objectively classifying individuals as active tobacco users, non-users, or those exposed to secondhand smoke (also known as environmental tobacco smoke, ETS).
Saliva has emerged as a preferred biological matrix for these assessments. Its collection is non-invasive, painless, and can be performed by individuals with minimal training, facilitating large-scale epidemiological studies and clinical trials.[2][5] Crucially, salivary cotinine levels are highly correlated with concentrations found in blood plasma, making saliva a reliable and convenient proxy for systemic exposure.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust quantification of nicotine and cotinine in saliva. We will delve into the underlying metabolic pathways, detail validated protocols for sample collection and preparation, and present methodologies for three key analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Understanding Nicotine Metabolism
Upon entering the bloodstream, nicotine is rapidly distributed throughout the body and extensively metabolized, primarily in the liver. The major metabolic pathway, accounting for 70-80% of nicotine conversion, is C-oxidation mediated by the cytochrome P450 enzyme system, specifically CYP2A6.[7][8] This process converts nicotine into a transient intermediate, nicotine-Δ1'(5')-iminium ion, which is then oxidized by aldehyde oxidase (AOX1) to form cotinine.[7] Cotinine itself is further metabolized, predominantly to trans-3'-hydroxycotinine, also by CYP2A6.[9] Understanding this pathway is critical for interpreting biomarker data, as genetic variations in the CYP2A6 enzyme can significantly influence the rate of nicotine metabolism and, consequently, smoking behaviors and dependence.[7]
Caption: Primary metabolic pathway of nicotine in humans.
PART 1: Saliva Sample Collection and Handling Protocol
The integrity of the analytical data begins with proper sample collection. The following protocol is designed to minimize pre-analytical variability and ensure sample quality.
Rationale: The pre-collection restrictions are crucial to prevent contamination and ensure the sample is representative of systemic levels. Food and drink can alter the oral environment and pH, while brushing can cause minor oral abrasions leading to blood contamination.[10][11] Rinsing with water removes food debris, and the subsequent waiting period allows the saliva composition to return to a basal state.[12] Immediate freezing is the most effective method for preserving the stability of the analytes.[12]
Step-by-Step Protocol:
-
Subject Preparation (Pre-Collection):
-
Instruct the subject to avoid eating or drinking (except water) for at least 60 minutes before collection.[10][12]
-
The subject should not smoke or use any tobacco/nicotine products for at least 30 minutes prior to collection.[13][14]
-
The subject should not brush their teeth for at least 60 minutes before sample collection to avoid incidental gingival bleeding.[12]
-
The subject should rinse their mouth thoroughly with water 10 minutes prior to collection to remove food particles and other contaminants.[11][12]
-
-
Sample Collection (Passive Drool Method):
-
Label a sterile, polypropylene cryovial with the subject's ID, date, and time of collection.
-
Ask the subject to tilt their head forward, allow saliva to pool on the floor of their mouth, and then gently guide the saliva into the collection tube. This is the preferred "passive drool" method.[10]
-
Collect approximately 2-3 mL of whole saliva (excluding foam).[15] Avoid forceful spitting, which can introduce contaminants.
-
Note: For subjects who have difficulty with this method (e.g., children), validated absorbent devices can be used, but one must ensure the device material does not interfere with the specific analyte or assay.[10]
-
-
Post-Collection Handling and Storage:
-
Cap the vial tightly.
-
Visually inspect the sample for blood contamination. If the sample is visibly contaminated, it should be discarded and a new sample collected.[11][12]
-
If possible, refrigerate samples immediately. Freeze the samples at -20°C or lower within 6 hours of collection for short-term storage (weeks) or at -80°C for long-term storage (months to years).[12]
-
PART 2: Analytical Methodologies and Protocols
The choice of analytical method depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[15] It is particularly suited for studies requiring accurate measurement of low-level exposure, such as in passive smoking research.
Principle of the Method: The method involves a chromatographic separation (LC) of the target analytes from the complex saliva matrix, followed by ionization and detection using a tandem mass spectrometer (MS/MS). The MS/MS provides exquisite specificity by selecting a precursor ion for the analyte of interest, fragmenting it, and then monitoring for a specific product ion. Quantification is achieved by comparing the analyte's response to that of a co-extracted stable isotope-labeled internal standard.[16]
Caption: General workflow for LC-MS/MS analysis of salivary cotinine.
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
Rationale: SPE is a highly effective sample cleanup technique that removes matrix interferences (salts, proteins) that can suppress the ionization of the target analytes in the mass spectrometer.[17][18] The use of a deuterated internal standard (e.g., d3-cotinine) is critical as it behaves identically to the analyte during extraction and ionization, correcting for any sample loss or matrix effects and ensuring highly accurate and precise quantification.[16]
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw saliva samples and centrifuge at ~3,000 rpm for 10 minutes to pellet cellular debris.[19]
-
Aliquoting: Transfer 100 µL of the clear saliva supernatant to a clean tube.[16]
-
Internal Standard Spiking: Add an internal standard solution (e.g., 100 µL of d3-nicotine and d3-cotinine in water) to all samples, calibration standards, and quality controls.[16]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing conditioning solvents (e.g., methanol followed by water) through the sorbent bed. This activates the sorbent for analyte binding.[18]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The analytes will bind to the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a mild organic solvent) to remove unretained interferences while the target analytes remain bound.[18]
-
Elution: Elute the nicotine and cotinine from the cartridge using a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[17]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
B. Instrumental Analysis: LC-MS/MS
-
LC System:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or normal-phase column is often used for these polar compounds.[16]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure confident identification and quantification.
-
Example Transition for Cotinine: m/z 177 → 80
-
Example Transition for d3-Cotinine: m/z 180 → 80
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the specific and sensitive quantification of nicotine and its metabolites.
Principle of the Method: Analytes are volatilized and separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.
Protocol: Liquid-Liquid Extraction (LLE) and GC-MS Analysis
Rationale: LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[20] The pH of the aqueous sample is adjusted to ensure the analytes are in their neutral, un-ionized form, which maximizes their partitioning into the organic solvent.[21]
-
Sample Pre-treatment: Thaw and centrifuge saliva samples as described for LC-MS/MS.
-
pH Adjustment: To 1.0 mL of saliva supernatant, add a strong base (e.g., 5.0 M NaOH) to raise the pH > 10. This deprotonates the nicotine and cotinine, making them more soluble in organic solvents.
-
Extraction: Add an immiscible organic solvent (e.g., chloroform or a dichloromethane-diethyl ether mixture).[19][20][21] Vortex vigorously for 2 minutes to facilitate the transfer of analytes from the aqueous saliva to the organic phase.
-
Phase Separation: Centrifuge to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the solvent and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based immunoassay that is well-suited for screening large numbers of samples. Commercial kits are widely available for salivary cotinine.[1][4][5][22]
Principle of the Method: These kits typically employ a competitive immunoassay format. Cotinine in the saliva sample competes with a known amount of enzyme-labeled cotinine (e.g., conjugated to horseradish peroxidase, HRP) for binding to a limited number of anti-cotinine antibody sites coated on a microtiter plate.[5][23] After an incubation and wash step, a substrate is added. The enzyme converts the substrate to a colored product. The intensity of the color is inversely proportional to the concentration of cotinine in the original sample.[5] A standard curve is generated, and sample concentrations are interpolated from it.
Generalized Protocol:
-
Prepare standards, controls, and saliva samples according to the kit manufacturer's instructions. Samples with very high cotinine levels may require dilution.[12]
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cotinine to each well and incubate.
-
Wash the plate multiple times to remove unbound components.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Read the optical density of each well using a plate reader at the specified wavelength (e.g., 450 nm).[5]
-
Calculate the cotinine concentrations based on the standard curve.
PART 3: Data Interpretation and Validation
Accurate quantification is only part of the process; correct interpretation is equally vital.
Quantitative Method Performance
The table below summarizes typical performance characteristics for the described methods, compiled from various studies. These values can vary based on specific instrumentation and protocol optimizations.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.05 ng/mL[15] | 2.6 ng/mL[21][24] | 0.15 ng/mL[4][5] |
| Limit of Quantification (LOQ) | ~0.15 ng/mL | 8.8 ng/mL[21][24] | 0.8 ng/mL[4][5] |
| Typical Assay Range | 0.2 - 1000 ng/mL | 10 - 2000 ng/mL[21] | 0.8 - 200 ng/mL[4][5] |
| Sample Recovery (%) | >90%[16] | ~85%[20][21] | N/A |
| Specificity | Very High | High | Moderate (potential cross-reactivity)[25] |
| Throughput | Moderate | Moderate | High |
Reference Ranges for Salivary Cotinine
Classifying individuals based on cotinine levels requires the use of established cutoff points. These values help distinguish between active use, passive exposure, and non-exposure.
| Exposure Status | Typical Salivary Cotinine Range (ng/mL) | Source |
| Active Smokers | > 100 ng/mL (mean often 150-350 ng/mL) | [3][25][26][27] |
| Light/Occasional Smokers | 10 - 100 ng/mL | [3][28] |
| Heavy Passive Exposure | ≥ 10 ng/mL | [3][28] |
| Passive Smokers | 1 - 10 ng/mL | [25] |
| Non-Smokers (No significant exposure) | < 1 ng/mL (often < 0.15 ng/mL) | [3][25] |
Note: The optimal cutoff value to distinguish smokers from non-smokers can vary by population and the sensitivity required. A cutoff of 10-15 ng/mL is commonly used, but lower values may be needed in populations with low secondhand smoke exposure.[27][29]
Method Validation and Quality Control
For data to be considered trustworthy and reliable, especially in a regulatory or clinical context, the analytical method must be thoroughly validated. This process establishes that the method's performance characteristics are suitable for its intended purpose. Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:[30][31][32]
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between replicate measurements.
-
Specificity/Selectivity: Ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The quantification of nicotine and its metabolites in saliva is a powerful and accessible tool for tobacco exposure assessment. The highly sensitive and specific LC-MS/MS method serves as the gold standard, ideal for all research applications. GC-MS offers a robust alternative, while ELISA provides a high-throughput solution for large-scale screening. The choice of methodology should be guided by the study's objectives, required sensitivity, and available resources. By adhering to rigorous protocols for sample collection, preparation, and analysis, as outlined in this guide, researchers can generate high-quality, reliable, and defensible data critical for advancing public health and pharmaceutical development.
References
-
Etzel, R. A. (1990). A review of the use of saliva cotinine as a marker of tobacco smoke exposure. Preventive Medicine, 19(2), 190-7. [Link]
-
Salimetrics. (n.d.). Salivary Cotinine ELISA Kit. Salimetrics. [Link]
-
Creative Diagnostics. (n.d.). Salivary Cotinine ELISA Kit. Creative Diagnostics. [Link]
-
Salimetrics. (n.d.). Diagnostic Salivary Cotinine ELISA Kit (FDA, CE Mark). Salimetrics. [Link]
-
Creative Diagnostics. (n.d.). Cotinine ELISA KIT. Creative Diagnostics. [Link]
-
Dobrowska, J. S., Erarpat, S., Chormey, D. S., Pyrzyńska, K., & Bakirdere, S. (2020). A Novel Liquid–Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Journal of AOAC INTERNATIONAL. [Link]
-
Salimetrics. (n.d.). Salivary Cotinine for smoking research & smoke exposure assessment. Salimetrics. [Link]
-
Ispas, A. T., Tărlungeanu, L., & Tuţă-Sas, I. (2011). Salivary Cotinine - Biomarker of Tobacco Consumption in the Assessment of Passive Smoking Prevalence. Farmacia, 59(3), 374-381. [Link]
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
antibodies-online.com. (n.d.). Human Cotinine ELISA Kit. antibodies-online.com. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of nicotine in humans. ResearchGate. [Link]
-
Dobrowska, J. S., et al. (2020). A Novel Liquid–Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Journal of AOAC International, 103(5), 1332–1337. [Link]
-
Eawag-BBD. (1998). Nicotine Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]
-
ResearchGate. (n.d.). Pathways of nicotine metabolism. ResearchGate. [Link]
-
Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews, 18(2), 188-204. [Link]
-
ResearchGate. (n.d.). A Review of the Use of Saliva Cotinine as a Marker of Tobacco Smoke Exposure. ResearchGate. [Link]
-
PhenX Toolkit. (2024). Biomarker of exposure to nicotine-containing products - Saliva. PhenX Toolkit. [Link]
-
Salimetrics. (n.d.). Cotinine Saliva Collection. Salimetrics. [Link]
-
ResearchGate. (n.d.). A Novel Liquid-Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. ResearchGate. [Link]
-
Office of Chief Medical Examiner, City of New York. (n.d.). Nicotine and Cotinine by Solid Phase Extraction. NYC.gov. [Link]
- Google Patents. (n.d.). LC-MS/MS method for detecting nicotine and its metabolite in saliva.
-
Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 29(1), 20-27. [Link]
-
El-Aneed, A., et al. (2023). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega. [Link]
-
Kataoka, H., et al. (2009). Determination of nicotine, cotinine, and related alkaloids in human urine and saliva by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 129-136. [Link]
-
RGA. (n.d.). Nicotine and the Cotinine Test: The cost of consumption. RGA. [Link]
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]
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Jain, R. B. (2018). Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry. International Journal of Toxicology, 37(4), 324-331. [Link]
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Salimetrics. (n.d.). Guidelines for Interpreting Cotinine Levels: United States. Salimetrics. [Link]
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US BioTek Laboratories. (n.d.). Saliva Collection Instructions. US BioTek Laboratories. [Link]
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JD Supra. (2025). Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. JD Supra. [Link]
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Etter, J. F., et al. (2000). Saliva cotinine levels in smokers and nonsmokers. American journal of epidemiology, 151(3), 251-258. [Link]
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Salimetrics. (n.d.). Saliva Collection and Handling Recommendations. Salimetrics. [Link]
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Victorian Clinical Genetics Services. (n.d.). How to collect a saliva sample. VCGS. [Link]
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Begum, S. F., et al. (2020). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of clinical and diagnostic research: JCDR, 14(4), BC01–BC05. [Link]
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Leiden University. (2020). Collection of saliva samples Protocol. Universiteit Leiden. [Link]
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Kim, S. (2016). Overview of Cotinine Cutoff Values for Smoking Status Classification. International Journal of Environmental Research and Public Health, 13(12), 1236. [Link]
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McKinney Specialty Labs. (2025). The FDA's New Guidance: What It Means for the Tobacco Industry. McKinney Specialty Labs. [Link]
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Springer Nature Experiments. (n.d.). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Springer Nature. [Link]
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ResearchGate. (n.d.). Exposure Assessment of Nicotine and Cotinine by GC-MS. ResearchGate. [Link]
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Lim, M. A., et al. (2022). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Polymers, 14(19), 4192. [Link]
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Enthalpy. (2025). Navigating FDA and ICH Guidelines: Analytical Testing Validation for Tobacco Products. Enthalpy. [Link]
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Tobacco Reporter. (2025). FDA Issues Final Guidance on Testing Methods. Tobacco Reporter. [Link]
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ResearchGate. (n.d.). Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry. ResearchGate. [Link]
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U.S. Food and Drug Administration. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA. [Link]
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Davis, R. A. (1986). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Biomedical & environmental mass spectrometry, 13(12), 677-80. [Link]
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Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
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SciTePress. (n.d.). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. SciTePress. [Link]
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Application Note: Quantitative Analysis of Nicotine in Tobacco Smoke Utilizing (±)-Nicotine-D3 Salicylate by Isotope Dilution Mass Spectrometry
Abstract
The precise quantification of nicotine in tobacco smoke is fundamental for regulatory compliance, product characterization, and toxicological research. The complexity of the tobacco smoke matrix, which contains thousands of chemical compounds, presents significant analytical challenges, including matrix-induced signal suppression or enhancement. To overcome these obstacles, a robust and accurate analytical methodology is required. This guide details the application of (±)-Nicotine-D3 salicylate as a stable, isotope-labeled internal standard for the definitive quantification of nicotine in mainstream tobacco smoke using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle of isotope dilution mass spectrometry (IDMS) is leveraged to correct for variations in sample preparation and instrumental analysis, ensuring the highest degree of accuracy and precision. This document provides experienced researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights necessary to implement this gold-standard methodology.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). The inherent variability in complex workflows—from sample extraction to instrumental injection—can introduce significant error in quantification. IDMS mitigates these errors by introducing a known quantity of an isotopically labeled version of the analyte at the earliest stage of sample preparation.
Causality Behind the Choice of Internal Standard (IS):
This compound is the ideal internal standard for this application for several key reasons:
-
Chemical and Physical Equivalence: As a deuterated analog, (±)-Nicotine-D3 shares nearly identical chemical and physical properties (e.g., pKa, solubility, extraction efficiency, and chromatographic retention time) with the native nicotine analyte. This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.[1]
-
Mass Differentiation: The three deuterium atoms on the methyl group give (±)-Nicotine-D3 a mass-to-charge ratio (m/z) that is 3 Daltons higher than native nicotine. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the standard without spectral overlap.[2]
-
Stability and Handling: The salicylate salt form is a stable, crystalline solid, which is significantly easier to handle, weigh accurately, and store compared to the hygroscopic and volatile nicotine freebase.[3][4]
-
Co-elution: In chromatography, the analyte and the internal standard elute at virtually the same time. This is critical because it ensures that both compounds experience the same matrix effects and ionization conditions at the point of entry into the mass spectrometer, providing the most accurate correction.
The final quantification is based on the ratio of the instrument's response to the native analyte and the isotopically labeled standard. This ratio remains constant regardless of sample loss or signal suppression, leading to highly reliable and reproducible results.
Materials and Equipment
| Category | Item | Recommended Supplier/Standard |
| Standards & Reagents | This compound | Cayman Chemical, Santa Cruz Biotechnology, or equivalent |
| (-)-Nicotine, Analytical Standard (≥99%) | Sigma-Aldrich or equivalent | |
| Methanol (LC-MS Grade) | Fisher Scientific, Honeywell, or equivalent | |
| Acetonitrile (LC-MS Grade) | Fisher Scientific, Honeywell, or equivalent | |
| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific or equivalent | |
| Ammonium Acetate (LC-MS Grade) | Fluka Analytical or equivalent | |
| Deionized Water (≥18.2 MΩ·cm) | Milli-Q® system or equivalent | |
| Equipment & Consumables | Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) | Agilent, Sciex, Thermo Fisher, Waters |
| Analytical Balance (4-5 decimal places) | Mettler Toledo or equivalent | |
| Linear Smoking Machine | Cerulean, Borgwaldt, or compliant with ISO 4387 | |
| 92 mm Cambridge Filter Pads | Whatman or equivalent | |
| 50 mL Polypropylene Centrifuge Tubes | VWR, Falcon, or equivalent | |
| Mechanical Shaker/Vortex Mixer | VWR or equivalent | |
| Calibrated Micropipettes and Tips | Eppendorf, Gilson, or equivalent | |
| 2 mL Autosampler Vials with Caps | Agilent, Waters, or equivalent | |
| 0.2 µm Syringe Filters (e.g., PTFE) | Pall, Millipore, or equivalent |
Protocol 1: Sample Collection and Preparation
This protocol is designed to capture and extract nicotine from the total particulate matter of mainstream cigarette smoke.
3.1. Mainstream Smoke Collection
-
Conditioning: Condition cigarettes for at least 48 hours at 22 ± 2 °C and 60 ± 5% relative humidity as specified by ISO Standard 4387.[5]
-
Setup: Place a 92 mm Cambridge filter pad into the filter holder of the smoking machine.
-
Smoking: Smoke a predetermined number of cigarettes (e.g., 5-20) according to a standardized puffing regimen (e.g., ISO 4387: 35 mL puff volume, 2-second duration, once per 60 seconds).[5]
-
Collection: After smoking, carefully remove the filter pad containing the trapped particulate matter using forceps and place it into a 50 mL polypropylene centrifuge tube.
3.2. Sample Extraction
-
Internal Standard Spiking: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). To each 50 mL tube containing a filter pad, add a precise volume (e.g., 100 µL) of the internal standard stock solution. This step is critical and must be done before extraction to ensure the IS experiences the same process as the analyte.
-
Extraction Solvent: Add 20 mL of methanol to the centrifuge tube.
-
Extraction: Cap the tube tightly and shake vigorously on a mechanical shaker for at least 30 minutes at room temperature to ensure complete extraction of nicotine from the pad into the solvent.
-
Dilution & Filtration:
-
Perform a serial dilution of the extract with the mobile phase to bring the nicotine concentration into the calibrated range of the instrument. A 100-fold dilution is a typical starting point.
-
Filter the final diluted sample through a 0.2 µm syringe filter into a 2 mL autosampler vial to remove any remaining particulate matter.
-
Protocol 2: LC-MS/MS Analysis
This method utilizes a rapid and sensitive LC-MS/MS protocol for the simultaneous detection of nicotine and its deuterated internal standard.
4.1. Preparation of Standards
-
Stock Solutions: Prepare primary stock solutions of (-)-Nicotine and this compound in methanol at a concentration of 1 mg/mL. Store these at -20°C or lower.[6]
-
Calibration Standards: Create a series of calibration standards by spiking a constant amount of the Nicotine-D3 internal standard solution (e.g., to a final concentration of 20 ng/mL) into a dilution series of the (-)-Nicotine standard. A typical calibration range is 1-500 ng/mL.[7] Prepare these standards in the same solvent as the final sample extract (e.g., mobile phase).
4.2. LC-MS/MS Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale / Expert Insight |
| LC System | ||
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 2.6 µm) | Provides excellent retention and peak shape for a basic compound like nicotine. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures nicotine (pKa ≈ 8) is protonated, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) | An organic mobile phase for gradient elution. The small amount of methanol can improve peak shape. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min | A rapid gradient allows for high throughput while ensuring separation from potential interferences. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Nicotine is a basic amine that readily forms a positive ion [M+H]⁺ in the gas phase.[8] |
| Monitored Transitions | Nicotine: Q1: 163.1 -> Q3: 130.1 Nicotine-D3: Q1: 166.1 -> Q3: 130.1 | Q1 is the protonated parent ion [M+H]⁺. The Q3 fragment (m/z 130.1) corresponds to the loss of the N-methylpyrrolidine ring, a highly specific transition.[9] Note the IS fragments to the same ion. |
| Dwell Time | 100 ms | Sufficient time to acquire 15-20 data points across the chromatographic peak for accurate integration. |
| Collision Energy (CE) | Optimize via infusion (typically 15-25 eV) | Must be optimized for the specific instrument to achieve maximum fragment ion intensity. |
| Source Temperature | 500 °C | Ensures efficient desolvation of the ESI droplets. |
Data Analysis and Method Performance
5.1. Quantification
-
Integration: Integrate the chromatographic peaks for the specified MRM transitions for both nicotine and nicotine-D3.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Nicotine / Nicotine-D3) against the known concentration of nicotine in the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The curve must have a coefficient of determination (r²) ≥ 0.995.[6]
-
Calculation: The concentration of nicotine in the unknown sample is calculated by the instrument software using the generated regression equation from the calibration curve. The final result must be adjusted for the dilution factors used during sample preparation to report the total mass of nicotine per cigarette.
5.2. Typical Method Validation & Performance
A fully validated method according to ICH or FDA guidelines is essential for reliable data.[10] The use of this compound allows for exceptional method performance.
| Validation Parameter | Typical Performance Specification |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal value (85-115%)[1] |
| Precision (% CV) | < 15% for intra- and inter-day precision[1] |
| Recovery | Not explicitly required due to IDMS, but typically > 90%[7] |
Conclusion
The use of this compound as an internal standard for isotope dilution mass spectrometry represents the state-of-the-art for nicotine analysis in complex matrices like tobacco smoke. Its properties as a stable, deuterated analog ensure it accurately tracks the analyte through extraction and analysis, correcting for variables that would otherwise compromise data integrity. This application note provides a comprehensive framework, from the underlying scientific principles to detailed, field-proven protocols, enabling laboratories to achieve the highest standards of accuracy and reliability in the quantification of nicotine.
References
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Al-Delaimy, W. K., et al. (2014). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Nicotine & Tobacco Research, 16(12), 1638–1644. [Online] Available at: [Link]
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McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Online] Available at: [Link]
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Chen, J., et al. (2024). Direct Extraction and Determination of Free Nicotine in Cigarette Smoke. Molecules, 29(9), 2147. [Online] Available at: [Link]
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U.S. Food and Drug Administration. (2013). Update to LIB No. 4550 Quantitation of Nicotine in Tobacco Products. [Online] Available at: [Link]
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Chuang, J. C., et al. (1990). Evaluation Of Sampling and Analytical Methods For Nicotine and Polynuclear Aromatic Hydrocarbon In Indoor Air. EPA/600/D-90/081. [Online] Available at: [Link]
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Li, Z., et al. (2022). Direct Determination of Free Nicotine Content in Tobacco. ACS Omega, 7(26), 22621–22627. [Online] Available at: [Link]
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SAS Publishers. (2019). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. SAS Journal of Pharmacy, 5(2), 29-37. [Online] Available at: [Link]
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ResearchGate. (2019). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. [Online] Available at: [Link]
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Farmacia Journal. (2012). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia, 60(5), 720-726. [Online] Available at: [Link]
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Oxford Academic. (2003). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology, 27(4), 210–214. [Online] Available at: [Link]
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ResearchGate. (2008). Analysis of nicotine in water extract of tobacco products by liquid chromatography/electrospray ion trap tandem mass spectrometry. [Online] Available at: [Link]
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National Institutes of Health. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLoS ONE, 17(4), e0267025. [Online] Available at: [Link]
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National Institutes of Health. (2006). A sensitive method for the quantification of d2-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 832(2), 228–235. [Online] Available at: [Link]
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National Institutes of Health. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Online] Available at: [Link]
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Dicsa Webshop. (n.d.). This compound Analytical standard, reference material. [Online] Available at: [Link]
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National Cancer Institute. (2023). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. [Online] Available at: [Link]
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A-SENSE. (2024). Certificate of Analysis: Nicotine salicylate. [Online] Available at: [Link]
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ResearchGate. (2006). Deuterium-enriched, nicotine-derived compounds observed in smoke as a... [Online] Available at: [Link]
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PubChem. (n.d.). (+/-)-Nicotine-d3 salicylate salt. [Online] Available at: [Link]
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BIONALYTIK GmbH. (n.d.). This compound. [Online] Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2019). Time Dependent Changes of Nicotine and Cotinine In Mouth Cavity After Smoking Studied By MALDI MS Using Functional Organic Analog of Zeolite. BJSTR, 19(1). [Online] Available at: [Link]
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National Institutes of Health. (2016). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. Journal of Visualized Experiments, (116), 54511. [Online] Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2019). Time Dependent Changes of Nicotine and Cotinine In Mouth Cavity After Smoking Studied By MALDI MS Using Functional. BJSTR, 19(1). [Online] Available at: [Link]
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Regulations.gov. (2012). Tobacco Industry Research on Modification of Nicotine Content in Tobacco (1960-1980). [Online] Available at: [Link]
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National Institutes of Health. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Online] Available at: [Link]
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PubChem. (n.d.). Nicotine salicylate. [Online] Available at: [Link]
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Application Note: A Validated Standard Operating Procedure for the Bioanalysis of Nicotine in Human Plasma
Abstract This comprehensive application note details a robust and validated standard operating procedure (SOP) for the quantitative determination of nicotine in human plasma. Designed for researchers, scientists, and drug development professionals, this document provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each procedural choice, ensuring both technical accuracy and field-proven reliability. The methodology described herein adheres to the principles of regulatory guidelines from the FDA and EMA, establishing a self-validating system for trustworthy and reproducible results.[1][2][3][4][5]
Introduction: The Imperative for Accurate Nicotine Quantification
Nicotine is the primary psychoactive alkaloid in tobacco and the key addictive component. Its accurate quantification in biological matrices is fundamental to pharmacokinetic (PK) studies, toxicological assessments, clinical trials for smoking cessation therapies, and understanding exposure from various tobacco and nicotine-containing products.[6][7][8] Given the compound's rapid metabolism into metabolites like cotinine and trans-3'-hydroxycotinine, and the low concentrations often present in plasma, a highly sensitive and selective analytical method is paramount.[9][10] This SOP describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely recognized as the gold standard for its superior sensitivity, specificity, and high-throughput capabilities.[6][8][9][11] The procedure is designed to meet the stringent validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][4][5][12]
The Bioanalytical Workflow: A Conceptual Overview
The accurate measurement of nicotine from a complex biological matrix like plasma requires a multi-stage approach. Each stage is meticulously designed to isolate the analyte, remove interfering substances that can cause ion suppression[13][14][15][16], and ensure precise quantification. The workflow is anchored by the use of a stable isotope-labeled internal standard (e.g., Nicotine-d4), which is critical for correcting variability during sample processing and analysis.[7][11][17]
Figure 1: High-level overview of the nicotine bioanalytical workflow.
Materials and Reagents
The quality of reagents is directly proportional to the quality of the analytical data. Ensure all solvents are of HPLC or LC-MS grade.
| Reagent/Material | Supplier (Example) | Grade |
| Nicotine (≥99%) | Sigma-Aldrich | Analytical Standard |
| Nicotine-d4 (≥98% atom D) | Cerilliant | Analytical Standard |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Water, Purified | Milli-Q® System | Type 1 Ultrapure |
| Formic Acid (FA) | Thermo Scientific | LC-MS Grade |
| Ammonium Acetate | Sigma-Aldrich | BioXtra |
| Dichloromethane (DCM) | Honeywell | HPLC Grade |
| Isopropanol (IPA) | Honeywell | HPLC Grade |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Screened |
| 96-well Collection Plates | Waters | Polypropylene |
Experimental Protocol: From Sample to Signal
Preparation of Standards and Quality Controls
Rationale: The foundation of quantitative analysis is the calibration curve, a series of standards with known concentrations. Quality Control (QC) samples, prepared independently from a separate stock solution, are used to assess the accuracy and precision of the method during validation and routine analysis, ensuring the reliability of the results.[4][5]
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of nicotine and nicotine-d4 (internal standard, IS) into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These are your primary stocks.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary nicotine stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the nicotine-d4 primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This concentration is chosen to produce a stable and reproducible signal in the mass spectrometer.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Prepare CC standards by spiking appropriate volumes of the working standard solutions into blank human plasma to achieve a concentration range (e.g., 0.1 to 100 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate weighing of the nicotine reference standard to ensure independence from the calibration standards.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust sample purification technique that partitions the analyte of interest from the complex biological matrix into an immiscible organic solvent.[9][17][18] This process is crucial for removing proteins, phospholipids, and other endogenous components that can interfere with the analysis and cause ion suppression.[16] Basification of the plasma with NaOH converts nicotine to its free base form, enhancing its solubility in the organic extraction solvent, such as a dichloromethane/diethyl ether mixture.[18]
Protocol:
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the 50 ng/mL nicotine-d4 IS working solution to all tubes except the blank matrix.
-
Vortex gently for 10 seconds.
-
Add 50 µL of 5 N NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., 50:50 dichloromethane:diethyl ether, v/v).
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 x g for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 4.3).
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Conditions
Rationale: Chromatographic separation is essential to resolve nicotine from its metabolites and other endogenous components prior to detection. A reverse-phase C18 or Phenyl column provides excellent separation based on hydrophobicity.[8][9] Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[10][19]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 2% B |
| 0.5 - 2.5 min | 2% to 95% B |
| 2.5 - 3.0 min | 95% B |
| 3.0 - 3.1 min | 95% to 2% B |
| 3.1 - 4.0 min | 2% B (Re-equilibration) |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Nicotine | Q1: 163.2 -> Q3: 130.1 (Quantifier), 117.1 (Qualifier)[8] |
| Nicotine-d4 (IS) | Q1: 167.2 -> Q3: 134.1 |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation (BMV)
A bioanalytical method is not fit for purpose until it has been rigorously validated.[3][4] The validation process demonstrates that the method is reliable and reproducible for its intended use. This SOP follows the harmonized ICH M10 guideline, which is adopted by both the FDA and EMA.[1][2][3][4][12]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. id-eptri.eu [id-eptri.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. criver.com [criver.com]
- 9. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. longdom.org [longdom.org]
- 17. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 19. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nicotine in E-Liquids Using Isotope Dilution LC-MS/MS with (±)-Nicotine-D3 Salicylate
Abstract
The accurate determination of nicotine concentration in e-liquids is paramount for regulatory compliance, quality control, and consumer safety. This application note presents a robust and precise method for the quantification of nicotine in various e-liquid matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable, isotopically labeled internal standard, (±)-Nicotine-D3 Salicylate, ensures high accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, tailored for researchers, analytical scientists, and professionals in the electronic nicotine delivery systems (ENDS) industry.
Introduction
The global rise in the use of electronic cigarettes necessitates stringent analytical methods to ensure product quality and adherence to regulatory standards.[1][2] A critical parameter is the nicotine content, which must be accurately reported on product labels. E-liquids, the consumable solutions in these devices, are complex mixtures typically containing propylene glycol (PG), vegetable glycerin (VG), flavorings, and nicotine.[2][3] This complex matrix can interfere with analytical measurements, leading to inaccurate results.
Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample.[4][5] The labeled compound, or internal standard (ISTD), behaves chemically and physically identically to the native analyte throughout the extraction, chromatography, and ionization processes. Any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the ISTD equally. Therefore, the ratio of the analyte signal to the ISTD signal provides a highly accurate and precise measure of the analyte's concentration.
This compound is an ideal internal standard for this application. The deuterium (D) labels on the methyl group provide a distinct mass difference from native nicotine, allowing for specific detection by the mass spectrometer, while its chemical properties remain virtually identical.[6] The salicylate salt form ensures stability and solubility. This application note details a validated "dilute-and-shoot" LC-MS/MS method that is both rapid and reliable for the routine analysis of nicotine in e-liquids.[7][8]
Experimental
Materials and Reagents
-
Analytes and Standards:
-
(±)-Nicotine solution (≥99% purity), Sigma-Aldrich or equivalent.
-
This compound, as a certified reference material (CRM).
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade), Fisher Scientific or equivalent.
-
Acetonitrile (LC-MS grade), Fisher Scientific or equivalent.
-
Water (Type I, 18.2 MΩ·cm), from a Milli-Q® system or equivalent.
-
Formic acid (LC-MS grade), Sigma-Aldrich or equivalent.
-
Ammonium formate (LC-MS grade), Sigma-Aldrich or equivalent.
-
-
E-liquid Samples: Commercially available e-liquids with varying declared nicotine concentrations, PG/VG ratios, and flavor profiles.
Equipment
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ series, Thermo Scientific TSQ series) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column suitable for polar compound analysis (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Standard Laboratory Equipment: Analytical balance, calibrated pipettes, volumetric flasks, autosampler vials.
Preparation of Standards and Solutions
-
Nicotine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of nicotine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (ISTD) Stock Solution (1 mg/mL of Nicotine-D3): Prepare a 1 mg/mL stock solution of this compound in methanol, correcting for the mass of the salicylate counter-ion to achieve a final concentration of 1 mg/mL of the nicotine-D3 base.
-
Working Internal Standard (ISTD) Spiking Solution (10 µg/mL): Dilute the ISTD stock solution 1:100 with methanol. This solution will be added to all calibration standards and samples.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the nicotine stock solution with methanol. A typical concentration range is 0.1 µg/mL to 50 µg/mL. Each calibration standard must be fortified with the working ISTD solution to a final concentration of 1 µg/mL.
Sample Preparation Protocol
The high concentration of nicotine in e-liquids requires significant dilution to fall within the linear range of the calibration curve.
-
Initial Dilution: Accurately weigh approximately 100 mg of the e-liquid sample into a 10 mL volumetric flask. Record the exact weight.
-
Solvent Addition: Add approximately 5 mL of methanol to the flask and vortex thoroughly to ensure complete dissolution, especially for high-VG e-liquids.
-
Dilution to Volume: Dilute to the 10 mL mark with methanol and mix well. This is the Primary Dilution .
-
Secondary Dilution & ISTD Spiking: Transfer 100 µL of the Primary Dilution to a 1.5 mL autosampler vial. Add 800 µL of methanol and 100 µL of the 10 µg/mL Working ISTD Spiking Solution.
-
Final Concentration: This results in a final dilution factor of 1:1000 and a final ISTD concentration of 1 µg/mL, ready for injection.
Workflow Diagram:
Caption: Experimental workflow from sample preparation to final quantification.
LC-MS/MS Method Parameters
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 2.0 min, hold for 0.5 min, re-equilibrate |
| Total Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Nicotine (Quantifier) | 163.1 |
| Nicotine (Qualifier) | 163.1 |
| Nicotine-D3 (ISTD) | 166.1 |
Rationale for Parameter Selection:
-
Reversed-Phase C18 Column: Provides excellent retention and separation for the relatively polar nicotine molecule.
-
Acidified Mobile Phase: The use of formic acid (0.1%) promotes the protonation of nicotine ([M+H]+), which is essential for efficient ionization in positive ESI mode.
-
Multiple Reaction Monitoring (MRM): This highly selective and sensitive MS/MS technique isolates a specific precursor ion (nicotine or its ISTD), fragments it, and monitors for a specific product ion. This process drastically reduces chemical noise and enhances specificity.[8][9] The quantifier transition is used for concentration calculations, while the qualifier transition confirms the identity of the analyte.
Data Analysis and Quality Control
Calibration and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the nicotine quantifier to the Nicotine-D3 ISTD (AreaAnalyte / AreaISTD) against the corresponding nicotine concentration of the calibration standards.
-
Linearity: Apply a linear regression with a 1/x weighting factor. The coefficient of determination (R²) should be ≥ 0.995.[10][11]
-
Quantification: Calculate the concentration of nicotine in the injected sample using the regression equation from the calibration curve.
-
Final Concentration Calculation: The final nicotine concentration in the original e-liquid sample (in mg/mL) is calculated using the following formula, accounting for the dilutions and the density of the e-liquid (if converting from mg/g to mg/mL).
Concentration (mg/mL) = Cinstrument × (Vfinal / Valiquot) × (Vprimary / Wsample) × ρsample
Where:
-
Cinstrument = Concentration from the instrument (µg/mL)
-
Vfinal = Final volume in autosampler vial (1 mL)
-
Valiquot = Aliquot of primary dilution taken (0.1 mL)
-
Vprimary = Primary dilution volume (10 mL)
-
Wsample = Weight of e-liquid sample (g)
-
ρsample = Density of e-liquid sample (g/mL) - if required
-
Method Validation and System Suitability
To ensure the reliability of the results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the FDA.[1][2][12]
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
| Linearity | R² ≥ 0.995 over the specified range. | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy | 85-115% recovery of spiked QC samples at low, medium, and high concentrations. | Measures the closeness of the experimental value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for QC samples (repeatability & intermediate). | Assesses the degree of scatter between a series of measurements.[1] |
| Specificity | No interfering peaks at the retention time of the analyte and ISTD in blank matrix. | Ensures the signal is from the analyte of interest and not from matrix components. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy/precision criteria. | Defines the lower limit of reliable quantification. |
| Matrix Effect | Assessed by post-extraction spike; should be compensated by the ISTD. | Evaluates the influence of co-eluting matrix components on analyte ionization. |
Data Validation Logic:
Caption: Decision-making process for data quality control and validation.
Conclusion
The method described provides a highly accurate, precise, and robust protocol for the quantification of nicotine in e-liquids. The use of an isotopically labeled internal standard, this compound, is critical for mitigating matrix effects inherent in diverse e-liquid formulations. The simple "dilute-and-shoot" sample preparation combined with a rapid LC-MS/MS analysis allows for high-throughput testing, making it suitable for routine quality control in manufacturing environments as well as for regulatory and research laboratories. Adherence to the described quality control and method validation procedures will ensure the generation of scientifically sound and defensible data.
References
- Thermo Fisher Scientific. (n.d.). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry.
- CORESTA. (n.d.). Simultaneous determination of nicotine and related impurities in e-liquids using UPLC-UV-MS.
- O'Connell, G., et al. (n.d.). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. NIH.
- Cavalieri, E., et al. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo.
- CORESTA. (2014). Simultaneous determination of nicotine, propylene glycol, glycerin, menthol, ethanol and water in electronic cigarettes by gas chromatography.
- Talih, S., et al. (n.d.). Development of methods by regional and international standards organizations for testing and measuring the contents and emissions of electronic nicotine and non. eScholarship.org.
- CORESTA. (2019). Analysis of e-liquids of electronic cigarettes containing nicotine salts.
- El-Hage, R., et al. (n.d.). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. NIH.
- RSC Publishing. (n.d.). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS - Analytical Methods.
- CORESTA. (n.d.). CORESTA RECOMMENDED METHOD N° 62. ResearchGate.
- LCGC International. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.
- BakerHostetler. (2025, January 14). Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. JD Supra.
- MDPI. (n.d.). Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes.
- Al-Adhami, M., et al. (2021, July 1). Method Validation Approaches for Analysis of Constituents in ENDS. PMC - NIH.
- ResearchGate. (2025, August 6). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry.
- Cayman Chemical. (n.d.). (±)-Nicotine-d3.
- Regulations.gov. (2022, February 22). Page 1 of 8.
- sciensano.be. (2024, July 25). Method Development and Validation of an Aerosol Sampling Technique for the Analysis of Nicotine in Electronic Cigarette Aerosols.
- Science.gov. (n.d.). isotope-labeled internal standards: Topics.
- Jordt, S. E., et al. (n.d.). Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations.
- Swiss Confederation. (2022, December 6). E-liquids.
- Cambridge Isotope Laboratories. (n.d.). DL-Nicotine (3′,4′,5′-¹³C₃, 99%) 100 µg/mL in acetonitrile.
- Jensen, R. P., et al. (2022, April 14). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. NIH.
- Scientific & Academic Publishing. (n.d.). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids Using Gas Chromatography-Mass Spectrometry.
- ResearchGate. (n.d.). Characterization of Nicotine Salts in 23 Electronic Cigarette Refill Liquids.
- O'Connell, G., et al. (n.d.). Characterization of Nicotine Salts in 23 Electronic Cigarette Refill Liquids. PMC - NIH.
- Restek. (n.d.). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor.
- BVTE. (2025, April). SYNTHETIC NICOTINE.
- ResearchGate. (n.d.). (PDF) Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry.
- Jordt, S. E. (n.d.). Synthetic nicotine has arrived. Scholars@Duke publication.
Sources
- 1. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. coresta.org [coresta.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. coresta.org [coresta.org]
- 12. Navigating FDA’s Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products | BakerHostetler - JDSupra [jdsupra.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Nicotine in Serum
Welcome to the technical support center for the analysis of nicotine in serum. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices and ensure the integrity of your data.
Introduction to Matrix Effects in Nicotine Analysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest. For nicotine analysis in serum, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components influence the ionization efficiency of nicotine, leading to either suppression or enhancement of its signal.[1][3][4] This phenomenon is a significant concern as it can compromise the accuracy, precision, and sensitivity of the analytical method.[3][5]
The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during the validation of bioanalytical methods to ensure data reliability for clinical and preclinical studies.[6][7][8] Understanding and mitigating these effects is therefore not just a matter of good scientific practice but also a regulatory requirement.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the analysis of nicotine in serum.
Q1: What are the primary causes of matrix effects in serum analysis of nicotine?
A1: The primary culprits behind matrix effects, particularly ion suppression, in serum analysis are phospholipids from cell membranes and endogenous small molecules that co-elute with nicotine.[2][9] These molecules can compete with nicotine for ionization in the MS source, alter the physical properties of the ESI droplets (like surface tension and viscosity), or contaminate the ion source, all of which can lead to a reduction in the nicotine signal.[3][10]
Q2: How can I determine if my nicotine assay is affected by matrix effects?
A2: A common and effective method is the post-extraction spike analysis. This involves comparing the response of nicotine spiked into an extracted blank serum sample with the response of nicotine in a pure solvent. A significant difference in the signal intensity indicates the presence of matrix effects.[1][3] The FDA guidance on bioanalytical method validation provides a framework for these assessments.[6][7]
Another valuable technique during method development is the post-column infusion experiment. Here, a constant flow of a nicotine solution is infused into the LC eluent after the analytical column, while a blank extracted serum sample is injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[4][9]
Q3: What is the role of an internal standard (IS) in mitigating matrix effects?
A3: An internal standard is crucial for compensating for variability, including matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as nicotine-d3 or nicotine-d4.[11] A SIL-IS co-elutes with nicotine and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.[1]
Q4: Which sample preparation technique is best for minimizing matrix effects for nicotine in serum?
A4: The choice of sample preparation technique is a critical determinant in the extent of matrix effects. While there is no one-size-fits-all answer, the goal is to selectively remove interfering matrix components while efficiently recovering nicotine. Here is a comparison of common techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[12][13] | Simple, fast, and inexpensive.[13][14] | Non-selective, often results in significant residual matrix components (e.g., phospholipids), leading to a higher likelihood of matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of nicotine into an immiscible organic solvent based on its solubility.[13][15] | Can provide a cleaner extract than PPT.[10] | Can be labor-intensive, may use large volumes of organic solvents, and extraction efficiency can be pH-dependent.[13] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of nicotine for a solid sorbent.[16][17][18] | Highly selective, provides the cleanest extracts, and significantly reduces matrix effects.[9][19][20] | More complex method development, can be more expensive and time-consuming than PPT or LLE.[14] |
For nicotine analysis, which is often performed at low concentrations, Solid-Phase Extraction (SPE) is generally the preferred method for minimizing matrix effects and achieving the required sensitivity and robustness.[16][17][21]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Inconsistent Peak Areas and Poor Reproducibility
Symptoms:
-
High coefficient of variation (%CV) for quality control (QC) samples.
-
Inconsistent peak areas for the internal standard across the analytical run.
-
Drifting calibration curve response.
Potential Cause: Variable matrix effects across different samples or throughout the analytical run are a likely cause. This can be due to insufficient sample cleanup or lot-to-lot variability in the serum matrix.
Troubleshooting Workflow:
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. coresta.org [coresta.org]
- 13. actapharmsci.com [actapharmsci.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Nicotine and Metabolite Detection
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of low-level nicotine and cotinine detection. As researchers, scientists, and drug development professionals, your work demands the utmost precision, often pushing analytical instrumentation to its theoretical limits. Detecting trace amounts of nicotine, whether to assess passive exposure, monitor smoking cessation therapies, or conduct pharmacokinetic studies, is a non-trivial pursuit fraught with potential pitfalls—from pervasive background contamination to subtle matrix interferences that can suppress a critical signal.
This guide is structured from my experience in the field, moving beyond rote procedural lists to explain the 'why' behind each technical choice. It is designed to be a self-validating system of logic, empowering you to not only troubleshoot existing issues but to proactively design more robust and sensitive assays from the ground up. Here, we will dissect common problems, explore their root causes, and provide validated, step-by-step solutions to elevate the quality and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that form the foundation of a robust nicotine detection strategy.
Q1: Why is cotinine often measured alongside, or even instead of, nicotine for assessing tobacco exposure?
A: This is a crucial strategic choice in assay design, rooted in pharmacokinetics. Nicotine has a relatively short biological half-life of about two hours.[1] In contrast, its primary metabolite, cotinine, has a much longer half-life, typically around 20 hours (ranging from 12 to 40 hours).[1] This extended window makes cotinine a more reliable and stable biomarker for assessing cumulative nicotine exposure over the previous 2-3 days.[1][2] Measuring nicotine directly is still vital for assessing immediate exposure or for pharmacokinetic studies of nicotine delivery products, but for determining smoking status or quantifying second-hand smoke exposure, cotinine provides a more integrated and less variable picture.[3][4][5]
Q2: What is the most significant source of background contamination in ultra-trace nicotine analysis?
A: The most significant and often underestimated source of contamination is the laboratory environment itself, including the analysts. Nicotine is a volatile compound present in tobacco smoke and some e-cigarette vapors. If any lab personnel are tobacco users, they can introduce significant contamination through breath, skin, and clothing. Furthermore, environmental tobacco smoke can infiltrate labs through ventilation systems. Therefore, establishing a "clean" lab environment, potentially with dedicated glassware, pipettes, and solvents, is critical.[6] It is also recommended to flush the LC system extensively with an appropriate cleaning solution before initiating a low-level nicotine run.[6]
Q3: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) I should expect for nicotine analysis in biological fluids?
A: This is highly dependent on the methodology (LC-MS/MS, GC-MS), the specific instrument's sensitivity, and the cleanliness of the sample preparation.
-
For LC-MS/MS , which is considered a gold-standard technique for its sensitivity and specificity, methods have been validated with LOQs as low as 0.050 ng/mL for nicotine in bronchoalveolar lavage fluid[6] and 0.3 ng/mL for cotinine in cell culture.[7] For plasma or serum, LOQs are commonly in the range of 0.5 to 8 ng/mL for nicotine and cotinine.[8][9]
-
For GC-MS , LOQs are often slightly higher but still very effective, with reported values around 0.5 ng/mL in plasma[8] and approximately 2 µg/L (2 ng/mL) in serum and urine.[10] Achieving the lowest limits requires meticulous sample cleanup, optimized instrument parameters, and the use of isotopically labeled internal standards to correct for variability.[10]
Q4: What are "matrix effects" and how do they impact my nicotine measurement?
A: Matrix effects are a critical challenge in mass spectrometry-based bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., salts, lipids, proteins).[11] This can manifest as either ion suppression (reduced signal) or ion enhancement (increased signal), leading to inaccurate quantification.[12][13] For example, phospholipids in plasma are notorious for causing ion suppression in electrospray ionization (ESI). The impact can be significant, potentially causing a method to fail validation or produce erroneous results.[11] Mitigation strategies are essential and include more effective sample cleanup (like SPE), chromatographic separation to resolve analytes from interfering compounds, or using matrix-matched calibrators.[11][12]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Guide 1: Issue - Poor Sensitivity or No Analyte Signal
This is one of the most common and frustrating issues. The key is to diagnose the problem systematically, from the detector back to the sample.
Potential Cause A: Suboptimal Mass Spectrometry (MS) Parameters
-
Causality: The sensitivity of a tandem mass spectrometer (MS/MS) relies on the precise and efficient selection and fragmentation of your target analyte. If the mass-to-charge (m/z) transitions for the precursor and product ions are incorrect, or the energies used for fragmentation (Collision Energy, CE) and ion handling (Declustering Potential, DP) are not optimized, the detector will not see the analyte, even if it is present.
-
Troubleshooting Steps:
-
Verify MRM Transitions: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transitions for nicotine, cotinine, and your internal standards. These are well-established in the literature.
-
Optimize Compound-Dependent Parameters: Do not rely solely on published values. Perform a compound optimization experiment by infusing a standard solution of each analyte directly into the mass spectrometer. Systematically ramp the CE and DP to find the values that produce the maximum product ion intensity.[14] For analytes that may be present at very high concentrations, such as cotinine in smokers' urine, it may be necessary to "de-tune" the optimal settings to keep the response within the linear range of the detector.[14]
-
Check Ion Source Settings: Optimize ion source parameters like temperature and gas flows (nebulizer gas, curtain gas). These settings affect the efficiency of droplet formation and desolvation in ESI, directly impacting signal intensity.[7]
-
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Typical Collision Energy (V) |
| Nicotine | 163.2 | 130.1 | 80.0 | 26 |
| Cotinine | 177.4 | 98.3 | 80.0 | 28 |
| Nicotine-d4 (IS) | 167.2 | 134.1 | - | 26 |
| Cotinine-d3 (IS) | 180.2 | 101.1 | - | 28 |
| Table 1: Commonly used LC-MS/MS MRM transitions and example collision energies for nicotine and cotinine analysis.[7] Parameters should be empirically optimized on your specific instrument. |
Potential Cause B: Inefficient Sample Preparation and Analyte Loss
-
Causality: Low-level analytes in complex matrices like plasma or urine must be effectively isolated and concentrated before injection. Inefficient extraction results in low recovery, meaning a significant portion of the analyte never reaches the instrument. Adsorption to plasticware can also be a source of loss for nicotine.
-
Troubleshooting Steps:
-
Evaluate Extraction Method:
-
Protein Precipitation (PPT): Fast and simple, but "dirtier." It may be insufficient for achieving sub-ng/mL sensitivity due to significant matrix effects.[11][15]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Optimization of solvent choice and pH is critical for nicotine, which is a basic compound.[16]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and highest concentration factors, making it ideal for low-level detection.[10][17][18] However, the method (sorbent choice, wash/elution steps) must be carefully optimized.
-
-
Perform a Recovery Experiment: Spike a known amount of analyte into the matrix (e.g., blank plasma) and a solvent blank. Process the matrix sample through your entire extraction procedure. Compare the peak area of the extracted matrix sample to the peak area of the unprocessed solvent standard. A low recovery (<70%) indicates a problem with your extraction protocol.
-
Check pH: Nicotine is a weak base. During LLE or SPE, ensure the pH of the sample is adjusted appropriately to ensure it is in a neutral state for binding to reversed-phase sorbents or extraction into organic solvents.
-
Workflow: Troubleshooting Poor Sensitivity
Caption: A logical decision tree for systematically diagnosing the root cause of poor analytical sensitivity.
Guide 2: Issue - High Signal Variability and Poor Reproducibility
Inconsistent results from one injection to the next can invalidate an entire batch. This often points to matrix effects or inconsistent sample handling.
-
Causality: The chemical environment of each sample must be as consistent as possible. If matrix effects vary between samples, the degree of ion suppression or enhancement will also vary, leading to high %CV (coefficient of variation). The use of a stable isotope-labeled (SIL) internal standard (e.g., nicotine-d4) is the most effective way to correct for this. The SIL standard is chemically identical to the analyte and will be affected by the matrix in the same way, thus normalizing the response.
-
Troubleshooting Steps:
-
Mandate the Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[10] Quantification should be based on the peak area ratio of the analyte to the IS, not the absolute area of the analyte.
-
Implement Matrix-Matched Calibrators: Prepare your calibration curve standards in the same biological matrix as your unknown samples (e.g., drug-free human plasma). This ensures that the calibrators experience the same matrix effects as the samples, leading to more accurate quantification.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate your analytes from the "matrix front"—the initial part of the chromatogram where many highly polar, interfering compounds elute. A longer, shallower gradient can often resolve analytes from regions of severe ion suppression.[13]
-
Standardize Sample Handling: Ensure all samples are thawed, vortexed, and centrifuged under identical conditions. Inconsistency in any pre-analytical step can contribute to variability.
-
Section 3: Validated Experimental Protocol
Protocol: Solid-Phase Extraction (SPE) of Nicotine and Cotinine from Human Plasma
This protocol is a robust starting point for achieving high recovery and clean extracts suitable for LC-MS/MS analysis.
Objective: To extract nicotine and cotinine from human plasma while minimizing matrix components. This method uses a mixed-mode cation exchange polymer sorbent.
Materials:
-
Mixed-mode polymeric cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma (K2-EDTA)
-
Internal Standard (IS) spiking solution (e.g., 100 ng/mL nicotine-d4 and cotinine-d3 in methanol)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Methanol
-
Acetonitrile
-
SPE vacuum manifold
Methodology:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the IS spiking solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid. This acidifies the sample, ensuring the basic analytes are positively charged for retention on the cation exchange sorbent.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of 2% formic acid through the sorbent. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire 1025 µL of the pre-treated sample onto the SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 drops per second).
-
-
Wash Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of 2% formic acid to the cartridge to wash away salts and other polar matrix components. Apply vacuum to pull the solvent through.
-
Wash 2 (Non-polar Interferences): Add 1 mL of methanol to the cartridge to wash away lipids and other non-polar matrix components. Apply full vacuum for 2-5 minutes to completely dry the sorbent bed. This drying step is critical for efficient elution.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge. The ammonia neutralizes the charge on the analytes, releasing them from the sorbent.
-
Allow the solvent to soak the sorbent for 30 seconds before applying gentle vacuum to elute the analytes into the collection tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Workflow: Solid-Phase Extraction (SPE)
Caption: Step-by-step workflow for solid-phase extraction of nicotine from plasma.
References
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Lunell, E., Blomstrand, R., Ripe, E., & Lind, L. (1998). Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 312-316. Retrieved from [Link]
-
Pirkle, J. L., Flegal, K. M., Bernert, J. T., Brody, D. J., Etzel, R. A., & Maurer, K. R. (1996). Exposure of the US population to environmental tobacco smoke: the Third National Health and Nutrition Examination Survey, 1988 to 1991. JAMA, 275(16), 1233-1240. Retrieved from [Link]
-
Grizzell, J. A., & Echeverria, V. (2015). Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption. Frontiers in Pharmacology, 6, 242. Retrieved from [Link]
-
Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews, 18(2), 188-204. Retrieved from [Link]
-
James, R. A., Gentry, W. B., & Li, M. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Toxicology Mechanisms and Methods, 12(1), 43-55. Retrieved from [Link]
-
RGA. (n.d.). Nicotine and the Cotinine Test: The cost of consumption. RGA. Retrieved from [Link]
-
de Assis, M. R., & de Oliveira, R. S. (2019). Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances. International Journal of Environmental Research and Public Health, 16(19), 3594. Retrieved from [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Retrieved from [Link]
-
James, R. A., Gentry, W. B., & Li, M. (2002). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Toxicology Mechanisms and Methods, 12(1), 43-55. Retrieved from [Link]
-
He, J., Zhang, X., Liu, A., Liu, X., & Wang, H. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 853-858. Retrieved from [Link]
-
Papachrysostomou, K., & George, C. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 77. Retrieved from [Link]
-
Kyerematen, G. A., & Damiano, M. D. (1992). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Journal of Clinical Laboratory Analysis, 6(2), 117-121. Retrieved from [Link]
-
Milman, G., & Huestis, M. A. (2010). Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine and norcotinine in human oral fluid. Analytical and Bioanalytical Chemistry, 398(2), 849-860. Retrieved from [Link]
-
Papachrysostomou, K., & George, C. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 77. Retrieved from [Link]
-
Jia, C., Wang, L., & Li, Y. (2020). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega, 5(25), 15383-15389. Retrieved from [Link]
-
AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved from [Link]
-
Vlase, L., et al. (2011). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia, 59(5), 721-728. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Brown, C. J., & Krol, W. J. (2014). Determination of Nicotine Content and Delivery in Disposable Electronic Cigarettes Available in the United States by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(6), 329-335. Retrieved from [Link]
-
Chuang, J. C., Kuhlman, M. R., Hannan, S. W., & Bridges, C. (1988). Evaluation of Sampling and Analytical Methods for Nicotine and Polynuclear Aromatic Hydrocarbon in Indoor Air. U.S. Environmental Protection Agency. Retrieved from [Link]
-
De Nardi, C., et al. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(13), 1239-1253. Retrieved from [Link]
-
Abdullah, S. N. H., et al. (2023). Preconcentration and determination of nicotine in tobacco samples by dispersive micro-solid phase extraction and gas chromatography-mass spectrometry. Malaysian Journal of Analytical Sciences, 27(6), 1172-1182. Retrieved from [Link]
-
Buchanan, N. D., & Weiss, S. T. (2016). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. Journal of Laboratory Chemical Education, 4(1), 1-6. Retrieved from [Link]
-
Chan, J. (2016). Using Gas Chromatography Mass Spectrometry Analysis on Nicotine Free Electronic Cigarette Liquids. BCIT Environmental Public Health Journal, 1(1). Retrieved from [Link]
-
Mallock, N., et al. (2018). Influence of eluting a) blank or b) matrix on intensities of post-column infused analytes. ResearchGate. Retrieved from [Link]
-
American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP. Retrieved from [Link]
-
Uddin, M. N., et al. (2011). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 4(4), 435-439. Retrieved from [Link]
-
Popa, D. E., et al. (2018). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal of Science & Technology, 26(3). Retrieved from [Link]
-
Al-Tamrah, S. A., & Al-Otaibi, M. F. (2021). Extraction and Determination of Nicotine in Tobacco from Selected Local Cigarettes Brands in Iraq. Nanoscience & Nanotechnology-Asia, 11(1). Retrieved from [Link]
-
Dulaurent, S., et al. (2016). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of Analytical Toxicology, 40(4), 288-295. Retrieved from [Link]
-
El-Khoury, J. M., & Wang, S. (2014). Recent advances in MS methods for nicotine and metabolite analysis in human matrices: clinical perspectives. Bioanalysis, 6(16), 2171-2183. Retrieved from [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]
-
Vlase, L., et al. (n.d.). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. Farmacia. Retrieved from [Link]
-
Hatsukami, D. K., et al. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. Cancer Epidemiology, Biomarkers & Prevention, 25(8), 1195-1205. Retrieved from [Link]
-
U.S. National Center for Biotechnology Information. (n.d.). Chemistry and Toxicology of Cigarette Smoke and Biomarkers of Exposure and Harm. NCBI. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1139. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Chemicals in Tobacco Products and Your Health. FDA. Retrieved from [Link]
Sources
- 1. Nicotine and the Cotinine Test: The cost of consumption | RGA [rgare.com]
- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum cotinine as a marker of environmental tobacco smoke exposure in epidemiological studies: the experience of the MATISS project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
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- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
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- 18. Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Robust Nicotine Analysis by GC-MS
Welcome to the technical support center for gas chromatography-mass spectrometry (GC-MS) analysis of nicotine. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and accurate quantification of nicotine in various matrices. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your data.
The selection of the right GC column is the cornerstone of a successful nicotine analysis method. Nicotine, being a basic and polar compound, presents unique challenges that, if not properly addressed, can lead to a host of chromatographic problems, including poor peak shape, low sensitivity, and inaccurate quantification. This guide will walk you through the critical aspects of column selection and provide practical solutions to common issues.
Frequently Asked Questions: Mastering Column Selection for Nicotine
This section addresses the fundamental questions regarding the selection of a GC column and its role in achieving high-quality data.
Q1: What is the best type of GC stationary phase for routine nicotine analysis?
For the vast majority of applications, a mid-polarity column with a stationary phase of 5% Phenyl / 95% Dimethylpolysiloxane is the industry standard and the most recommended starting point.[1] Columns with this phase are widely available under various trade names (e.g., DB-5MS, HP-5MS, Rtx-5MS, VF-5ms).[2][3]
The Scientific Rationale: This stationary phase provides an excellent balance of selectivity and inertness. The phenyl content offers π-π interactions that aid in the retention and separation of aromatic compounds like nicotine from other matrix components. More importantly, modern "MS" versions of these columns are highly inert and engineered for low bleed, which is critical for preventing peak tailing of basic compounds and for maintaining a clean mass spectrometer source.[1][4]
Q2: Why is column inertness so crucial when analyzing nicotine?
Nicotine is a basic alkaloid.[2] This chemical property makes it highly susceptible to interacting with active sites within the GC system. These active sites are primarily acidic silanol (Si-OH) groups found on the surfaces of glass liners, the column itself, and metal components of the inlet. This interaction leads to strong adsorption, resulting in significant chromatographic peak tailing.[5][6] Tailing compromises peak integration, leading to poor accuracy and reproducibility.[7] Therefore, using a highly inert column and liner is non-negotiable for robust nicotine analysis.
Q3: What GC column dimensions (length, internal diameter, film thickness) are optimal?
A standard column configuration of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness is a versatile and effective choice for most nicotine applications, including tobacco extracts and e-liquids.[2][8]
The Scientific Rationale:
-
Length (30 m): Provides sufficient theoretical plates (efficiency) to resolve nicotine from its related alkaloids (like cotinine) and common matrix interferences.[1]
-
Internal Diameter (0.25 mm): Offers a good compromise between sample loading capacity and efficiency. It is compatible with standard carrier gas flow rates used in GC-MS.[9]
-
Film Thickness (0.25 µm): This is a general-purpose thickness suitable for analytes in nicotine's volatility range. Thicker films can increase retention but may also increase bleed, while thinner films are better for highly retained compounds.
Q4: Is a "low-bleed" or "MS-certified" column necessary?
Absolutely. Using a column specifically designated for mass spectrometry (MS) is highly recommended.[4]
The Scientific Rationale: Column bleed occurs when the stationary phase degrades at higher temperatures, releasing small fragments that create a rising baseline and discrete interfering peaks in the chromatogram. This elevates the background noise in the mass spectrometer, which can obscure the signal of your target analyte, especially at low concentrations.[1] "MS-certified" columns are manufactured to have very low bleed, ensuring a stable baseline and maximizing the signal-to-noise ratio, which is essential for achieving low limits of detection (LOD) and quantification (LOQ).[2][10]
Troubleshooting Guide: From Tailing Peaks to Ghost Peaks
Even with the right column, problems can arise. This section provides a logical, step-by-step approach to diagnosing and solving common issues.
Q1: My nicotine peak is showing significant tailing. What's wrong?
Peak tailing is the most common issue in nicotine analysis. The cause is almost always an unwanted interaction between nicotine and an active site in the flow path.[6][11]
Troubleshooting Protocol:
-
Check the Inlet Liner: The liner is the first point of contact for your sample. If it's not an inert-deactivated liner, or if it has become contaminated with non-volatile matrix components, it will cause tailing. Solution: Replace the liner with a new, high-quality deactivated liner.[5]
-
Examine the Column Installation: An improper column cut or incorrect installation depth can create dead volumes and turbulence, leading to tailing for all peaks.[6] Solution: Re-cut the first few centimeters of the column using a ceramic wafer to ensure a clean, 90-degree cut. Reinstall it in the inlet according to your instrument manufacturer's specifications.[6]
-
Assess Column Contamination: If the tailing has worsened over time, the front end of your analytical column may be contaminated with residue from previous injections. Solution: Trim approximately 10-20 cm from the inlet side of the column. If this doesn't resolve the issue, the contamination may be more extensive, requiring column replacement. Using a deactivated guard column can significantly extend the life of your analytical column by trapping contaminants.[5]
-
Evaluate Column Age/Activity: Over time and with exposure to high temperatures and challenging matrices, even the most inert column will degrade and develop active sites. Solution: If the column is old and trimming does not help, it's time to replace it.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for nicotine peak tailing.
Q2: I'm getting inconsistent results (poor area reproducibility). How is the column involved?
While injection precision is a primary factor, the column can contribute significantly to poor reproducibility if it is contaminated.
The Scientific Rationale: Active sites from contamination can irreversibly adsorb a portion of the nicotine injected. This adsorption is often non-linear, meaning the percentage of analyte lost can change with concentration, leading to poor calibration linearity and inconsistent peak areas. The solutions are the same as for peak tailing: replace the liner and trim or replace the column.[5]
Q3: Why am I seeing a "ghost peak" at the retention time of nicotine in my blank runs?
This indicates carryover, where analyte from a previous, more concentrated sample is eluted in a subsequent run.
The Scientific Rationale: Carryover can happen in the autosampler syringe, the inlet, or the column. Strong adsorption sites in a contaminated liner or column can retain nicotine, which then slowly bleeds off in later runs. Solution:
-
Run several solvent blanks to wash the system.
-
If the ghost peak persists, perform inlet maintenance (replace liner and septum).
-
If the problem is still not resolved, the column itself is likely the source of carryover and should be trimmed or replaced.
Experimental Protocols for Self-Validation
Adhering to standardized protocols is key to achieving trustworthy and reproducible results.
Protocol 1: New GC Column Conditioning
Properly conditioning a new column is critical to remove residual solvents and impurities from the manufacturing process and to ensure a stable, low-bleed baseline.
Objective: To prepare a new GC column for robust nicotine analysis.
Materials:
-
New GC column (e.g., Agilent DB-5MS, Restek Rxi-5Sil MS)
-
GC-MS system
-
High-purity helium or hydrogen carrier gas
Procedure:
-
Installation: Install the column in the GC inlet, but do not connect the column outlet to the MS detector. Leave it open in the oven. This prevents contaminants from being vented into your MS source.
-
Purge: Set the column head pressure to the typical operating pressure (e.g., yielding a flow of 1.0-1.5 mL/min). Purge the column with carrier gas at ambient oven temperature for 15-20 minutes to remove all oxygen from the column.
-
Initial Heating: Program the GC oven to ramp at 10°C/min from 40°C to 20°C above your highest analytical method temperature (do not exceed the column's maximum isothermal temperature limit).
-
Hold: Hold the column at this upper temperature for 1-2 hours.
-
Cool Down: Cool the oven down.
-
Connect to MS: Turn off the carrier gas flow, connect the column outlet to the MS interface, and restore flow.
-
System Check: Pump down the MS and run a blank oven ramp to confirm that the baseline is low and stable.
Protocol 2: Standard GC-MS Method for Nicotine in E-Liquid
This protocol provides a validated starting point for the analysis of nicotine in a propylene glycol/vegetable glycerin (PG/VG) matrix.
Objective: To quantify nicotine in a diluted e-liquid sample.
-
Sample Preparation: Dilute the e-liquid sample 100-fold with methanol or isopropanol containing an appropriate internal standard (e.g., quinoline or nicotine-d4).
-
GC-MS System & Parameters:
-
GC System: Agilent 7890B or equivalent.[12]
-
MS System: Agilent 5977A MS or equivalent.[12]
-
Column: Rtx-VMS, 30 m, 0.25 mm ID, 1.40 µm film thickness.[12]
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[13]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 min.
-
Ramp: 25°C/min to 240°C.
-
Hold: Hold at 240°C for 2 min.
-
-
MS Transfer Line: 250°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nicotine: Quantifier ion m/z 84, Qualifier ion m/z 162.
-
(Adjust ions for your chosen internal standard).
-
-
Caption: General workflow for GC-MS analysis of nicotine.
Data Summary: Column Phase Selection
Choosing the correct stationary phase is the most critical factor influencing chromatographic selectivity.[1] The table below summarizes common phases and their applicability to nicotine analysis.
| Stationary Phase | Polarity | Typical Use Case for Nicotine | Advantages | Disadvantages |
| 100% Dimethylpolysiloxane (e.g., DB-1MS) | Non-Polar | General screening | Very low bleed, high-temperature stability | Limited selectivity for polar compounds |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS) | Low/Mid-Polarity | Recommended Standard | Excellent inertness, good selectivity for nicotine and related alkaloids, very versatile | May not resolve all flavor compounds from nicotine in complex e-liquids |
| Wax (Polyethylene Glycol, e.g., DB-WAX) | Polar | Analysis of flavor compounds, not primary for nicotine | Excellent resolution of polar compounds (e.g., PG, VG, flavorings) | Lower maximum temperature, susceptible to damage from oxygen and water |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624) | Mid-Polarity | Volatile organic compounds, residual solvents | Good for separating volatile impurities | Not specifically optimized for basic compounds like nicotine |
References
- Rapid and Chemically Selective Nicotine Quantification in Smokeless Tobacco Products using GC–MS.
- Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. (RIT Digital Institutional Repository)
- Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. (Arabian Journal of Chemistry)
- Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (MDPI)
- Efficiency Improvement of a Gas Chromatographic-Mass Spectrometric Method for Quantification of Nicotine in Hookah (Water Pipe) Tobacco Products.
- Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formul
- Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (NIH)
- A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry. (Thermo Fisher Scientific)
- Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. (Restek)
- GC Troubleshooting Series Part Four: Tailing Peaks. (Agilent)
- Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry.
- Exposure Assessment of Nicotine and Cotinine by GC-MS.
- Troubleshooting GC peak shapes. (Element Lab Solutions)
- Optimizing Conditions for GC/MS Analyses. (Agilent)
- Guide to GC Column Selection and Optimizing Separ
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (LCGC)
- Fixing GC Peak Tailing for Cleaner Results.
- Guide to Choosing a GC Column. (Phenomenex)
- NICOTINE DETERMINATION FROM TABACCO BY GC/MS. (Farmacia Journal)
Sources
- 1. gcms.cz [gcms.cz]
- 2. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Poor Peak Shape in Nicotine Chromatography
Welcome to the technical support center for nicotine analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak shape during the chromatographic analysis of nicotine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these common issues effectively.
Frequently Asked Questions (FAQs): The Fundamentals
Before diving into troubleshooting, let's address some foundational questions about nicotine and its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).
Q1: Why is nicotine challenging to analyze with good peak shape?
Nicotine is a basic alkaloid with two nitrogen atoms: one in a pyridine ring and another in a pyrrolidine ring. These nitrogens have different pKa values, approximately 8.0 for the more basic pyrrolidine nitrogen and 3.1 for the pyridine nitrogen[1]. In typical RP-HPLC mobile phases (pH 2-7), the pyrrolidine nitrogen is protonated, giving the molecule a positive charge[2]. This charged, basic analyte can engage in undesirable secondary ionic interactions with the stationary phase, leading to poor peak shape, most commonly peak tailing[3][4].
Q2: What is the primary cause of peak tailing for basic compounds like nicotine?
The most common cause of peak tailing for basic compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases[5][6]. At mobile phase pH levels above ~3.5, these silanol groups become deprotonated (Si-O⁻), creating negatively charged sites[2][6]. The positively charged, protonated nicotine molecules are then strongly retained by these anionic sites through ion-exchange mechanisms, a process separate from the intended reversed-phase partitioning. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak[3].
Q3: What is an ideal peak shape and how is it measured?
An ideal chromatographic peak has a symmetrical, Gaussian shape[7][8]. Peak symmetry is quantified using metrics like the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, with regulatory guidelines often requiring it to be less than 2.0[8][9].
Troubleshooting Guide 1: Combating Peak Tailing
Peak tailing is the most prevalent issue in nicotine chromatography. The following sections detail the causes and proven strategies to mitigate it.
The Mechanism of Tailing
The diagram below illustrates the fundamental interaction responsible for peak tailing of basic analytes on silica-based columns.
Caption: Nicotine-Silanol ionic interaction causing peak tailing.
Solutions for Peak Tailing
The key to eliminating tailing is to disrupt the ionic interaction between nicotine and the stationary phase. This can be achieved through several complementary strategies.
Controlling the ionization state of both the analyte (nicotine) and the stationary phase (silanols) is the most powerful tool.
-
Low pH (2.5 - 3.0): By lowering the mobile phase pH, the silanol groups (Si-OH) are fully protonated and thus neutral[2][10]. This prevents the ion-exchange mechanism, leading to a significant improvement in peak shape. This is the most common and effective approach.
-
High pH (~10): At a high pH, well above nicotine's pKa of ~8.0, nicotine becomes deprotonated and neutral. This also eliminates the ionic interaction. However, this approach requires a specialized, pH-stable column, as traditional silica columns will dissolve at pH > 8[7][11].
| pH Range | Nicotine State (pKa ~8.0) | Silanol State (pKa ~3.5-4.5) | Interaction | Peak Shape | Column Requirement |
| pH < 3 | Protonated (NicH⁺) | Neutral (Si-OH) | Minimized | Good | Standard Silica C18 |
| pH 4-7 | Protonated (NicH⁺) | Ionized (Si-O⁻) | Strong | Poor (Tailing) | N/A |
| pH > 9 | Neutral (Nic) | Ionized (Si-O⁻) | Minimized | Good | High-pH Stable Column |
Additives can be used to mask silanol groups or modify the charge of the analyte.
-
Competing Base: A small concentration (e.g., 5-25 mM) of a basic additive like Triethylamine (TEA) is added to the mobile phase[9][10]. TEA is also a base and will preferentially interact with the active silanol sites, effectively shielding them from nicotine. While effective, this can sometimes shorten column lifetime[10].
-
Ion-Pairing Agents: Reagents like Trifluoroacetic Acid (TFA) can be used. TFA serves two purposes: it lowers the mobile phase pH to ~2, neutralizing silanols, and its counter-ion (TFA⁻) can form a neutral ion pair with the protonated nicotine (NicH⁺), which then interacts more predictably with the reversed-phase stationary phase[2].
Modern column technology offers superior solutions for analyzing basic compounds.
-
High-Purity, End-Capped Columns: Choose columns made from high-purity silica with minimal metal contamination[10]. "End-capping" is a process where residual silanol groups are chemically deactivated, significantly reducing their availability for secondary interactions[3][7].
-
Hybrid or pH-Stable Columns: Organo-silica hybrid particles or columns specifically designed for high-pH stability offer excellent peak shape for bases by allowing the use of high-pH mobile phases where nicotine is neutral[7][12].
Troubleshooting Workflow for Peak Tailing
Use the following decision tree to systematically address peak tailing.
Caption: Systematic workflow for troubleshooting nicotine peak tailing.
Troubleshooting Guide 2: Addressing Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common but indicates a different set of problems[13].
| Cause | Explanation | Solution(s) |
| Column Overload (Mass) | Injecting too high a concentration of nicotine saturates the stationary phase at the column inlet, causing molecules to travel faster and elute earlier[14][15]. | 1. Reduce Sample Concentration: Dilute the sample. 2. Reduce Injection Volume: Inject a smaller volume of the sample[16]. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile), it acts as a strong eluent upon injection, pushing the analyte band through the column too quickly and distorting the peak[17][18]. | 1. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible[15][17]. 2. Reduce Injection Volume: Minimize the effect by injecting a smaller volume. |
| Column Degradation / Void | A physical void or channel at the head of the column can cause the sample band to spread unevenly, often leading to fronting or split peaks[13][14][19]. This can be caused by pressure shocks or operating at a pH that dissolves the silica[19]. | 1. Reverse and Flush: (If column instructions permit) Reverse the column and flush with a compatible solvent to remove blockages. 2. Replace Column: If a void has formed, the column must be replaced[20]. |
Troubleshooting Guide 3: Broad or Split Peaks
Broad or split peaks can indicate issues with the HPLC system, column integrity, or chemical co-elution.
| Issue | Possible Cause | Recommended Action |
| All Peaks are Broad | Excessive Extra-Column Volume: Long tubing, large-diameter tubing, or a large detector flow cell can cause band broadening. | Check all connections. Use shorter, narrower ID tubing where possible. Ensure fittings are properly seated to avoid dead volume[21]. |
| Low Temperature: Lower temperatures increase mobile phase viscosity, slowing mass transfer and broadening peaks. | Use a column oven set to a consistent temperature (e.g., 30-40 °C)[11][20]. | |
| Nicotine Peak is Split | Partially Blocked Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample flow path to split[8]. | Remove the guard column (if present) to isolate the problem. If the problem persists, try back-flushing the analytical column (if permitted). If unresolved, replace the column[20]. |
| Sample Solvent Incompatibility: A strong or mismatched sample solvent can cause the peak to split, especially for early-eluting peaks[13]. | Prepare the sample in the mobile phase. | |
| Co-eluting Impurity: The "split" may actually be a second, poorly resolved compound. | Adjust mobile phase organic content or gradient to improve resolution. Confirm peak purity with a PDA detector[9]. |
Experimental Protocols
Protocol 1: Preparation of Low-pH Mobile Phase (Phosphate Buffer)
This protocol describes the preparation of a 20 mM potassium phosphate buffer at pH 2.5, a common choice for improving the peak shape of basic compounds[10].
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Orthophosphoric acid (85%)
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Prepare Buffer: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution (e.g., 2.72 g per 1 L of water). Dissolve in HPLC-grade water.
-
Adjust pH: While stirring, slowly add orthophosphoric acid dropwise to the phosphate solution until the pH meter reads 2.5 ± 0.05.
-
Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered buffer with the desired organic solvent in the correct proportions (e.g., 70:30 v/v Buffer:Methanol).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak shape issues, a flushing procedure can help.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Aqueous Solution: Flush the column with HPLC-grade water (or your mobile phase without the buffer salts) for 20-30 column volumes to remove buffers.
-
Strong Solvent Wash: Flush with 100% Acetonitrile or Methanol for 30-50 column volumes to remove strongly retained non-polar compounds.
-
Intermediate Solvent (if needed): If switching between immiscible solvents, use an intermediate solvent like isopropanol.
-
Re-equilibrate: Flush the column with the initial mobile phase composition for at least 20 column volumes, or until the baseline is stable, before resuming analysis[5].
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
El-Hage, R., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Patel, K., et al. (2018). Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. ResearchGate. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Al-Sammarraie, A., et al. (2021). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Molecules. Retrieved from [Link]
-
Sopyan, I., et al. (2020). A Novel Validation of Analysis Method for Determining Nicotine Levels in Human Blood Plasma (In vitro) High-Pressure Liquid Chromatography Ultraviolet Detector. International Journal of Drug Delivery Technology. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. Retrieved from [Link]
-
Tracy, M., & Liu, X. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Retrieved from [Link]
-
Uddin, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules. Retrieved from [Link]
-
Chailboun, S., et al. (2021). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Separations. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Pál, R., et al. (2013). Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? Retrieved from [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Bell, D. S. (2023). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Retrieved from [Link]
-
Ciolino, L. A., et al. (2000). Reversed phase ion-pair liquid chromatographic determination of nicotine in commercial tobacco products. 2. Cigarettes. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chrom Tech. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved from [Link]
-
Dolan, J. W. (2013). Peak Fronting... Some of the Time. LCGC North America. Retrieved from [Link]
-
McCalley, D. V. (2010). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Broughton Group. (2024). Unexpected Peaks? How We Troubleshoot Chromatography Problems. Retrieved from [Link]
-
Smith, C. (2013). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. University of Tennessee at Chattanooga. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Ciolino, L. A., et al. (2000). Reversed phase ion-pair liquid chromatographic determination of nicotine in commercial tobacco products. 2. Cigarettes. Semantic Scholar. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
El-Hellani, A., et al. (2016). Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions. Nicotine & Tobacco Research. Retrieved from [Link]
-
Mastelf. (2024). How to Get Rid of Peak Tailing in Chromatography. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Son, Y., et al. (2022). Determination of Nicotine Content and Delivery in Disposable Electronic Cigarettes Available in the United States by Gas Chromatography-Mass Spectrometry. Toxics. Retrieved from [Link]
Sources
- 1. Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. support.waters.com [support.waters.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. chemtech-us.com [chemtech-us.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 19. waters.com [waters.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
Stability of (±)-Nicotine-D3 salicylate in different solvents and temperatures
Welcome to the technical support center for (±)-Nicotine-D3 Salicylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reference material throughout your experiments. Here, you will find answers to frequently asked questions, detailed protocols, and troubleshooting guides based on established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common concerns regarding the handling, storage, and use of this compound.
General Storage & Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1] Some suppliers may also recommend storage at a controlled room temperature of 20°C for shorter periods.[2] The most critical factor is to keep the container tightly sealed and in a dry, well-ventilated area to prevent moisture uptake and oxidation.[1][3][4]
Q2: How does exposure to light, air, and moisture affect the stability of solid this compound?
Exposure to environmental factors can significantly compromise the integrity of the compound:
-
Light: Nicotine and its salts are sensitive to light. UV radiation can induce photodegradation, leading to the formation of various byproducts.[5][6] It is imperative to store the solid material in an opaque or amber vial to protect it from light.[6]
-
Air (Oxygen): The nicotine molecule is susceptible to oxidation, which is a primary degradation pathway. This can result in a visible color change, with the white crystalline solid gradually turning yellow or brown.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong shelf life, though a tightly sealed container is sufficient for most applications.
-
Moisture: The material is hygroscopic and should be protected from moisture.[8][9] Absorbed water can accelerate degradation pathways, particularly once the material is brought to room temperature for use.
Solution Preparation & Stability
Q3: What solvents are recommended for dissolving this compound, and are there any I should avoid?
This compound is soluble in water and a range of common organic solvents.[10][11]
-
Recommended Solvents: For analytical purposes, methanol and acetonitrile are common choices, often used in the preparation of mobile phases for HPLC and GC-MS analysis.[12][13] Ethanol and buffer systems (e.g., phosphate buffer) are also suitable.[5][14] For other applications, solvents like propylene glycol (PG) and vegetable glycerin (VG) are frequently used, particularly in studies related to vaping products.[7]
-
Solvents to Use with Caution: Avoid highly alkaline solutions. Nicotine is more stable in an acidic to neutral pH environment.[15] The salicylate salt form naturally provides a more acidic and stable solution compared to freebase nicotine.[16][17] In alkaline conditions, the nicotine base is more susceptible to degradation.[15]
Q4: How long are my prepared solutions of this compound stable?
The stability of a prepared solution depends on the solvent, concentration, storage temperature, and exposure to light and air. As a general guideline for analytical standards:
-
Short-Term (Working Solutions): It is best practice to prepare fresh working solutions daily. If stored, they should be kept in a refrigerator (2-8°C) in sealed, light-protected vials for no more than a few days.
-
Long-Term (Stock Solutions): For stock solutions, store them at -20°C or colder in amber, tightly capped vials. Under these conditions, stability can be maintained for several months. However, it is crucial to perform periodic stability checks. A study on nicotine e-liquids under accelerated aging (40°C) showed that nicotine salt formulations retained between 64% and 99% of the initial concentration after six months, indicating that stability is highly formulation-dependent.[12][15]
Q5: What is the effect of temperature on the stability of this compound in solution?
Elevated temperatures accelerate the rate of chemical degradation.
-
Room Temperature: Leaving solutions on a lab bench for extended periods is not recommended, as it exposes them to heat and light, promoting oxidation and other reactions.
-
Elevated Temperatures (>40°C): High temperatures can cause significant degradation.[18] When heated to decomposition, nicotine salicylate can emit toxic fumes, including oxides of nitrogen and carbon monoxide.[10][11][19] Thermal degradation in solution can also lead to the formation of byproducts from both the nicotine and salicylate moieties.[20][21]
Q6: I've noticed my stock solution has changed color (e.g., turned yellow/brown). What does this mean, and can I still use it?
A color change is a visible indicator of chemical degradation, most likely due to the oxidation of the nicotine molecule.[7] The appearance of a yellow or brown tint suggests that the concentration of the parent compound has decreased and degradation products have formed. It is strongly advised not to use a discolored solution for quantitative analysis , as it will lead to inaccurate results. The solution should be discarded, and a fresh stock should be prepared from the solid material, provided the solid itself has been stored correctly and shows no signs of degradation.
Troubleshooting Experiments
Q7: My analytical results are inconsistent. Could this be related to the stability of my this compound standard?
Yes, inconsistent results, such as poor reproducibility, shifting calibration curves, or drifting peak areas, are classic signs of an unstable reference standard. If you encounter these issues, use the following checklist:
-
Check Solution Age and Storage: Was the solution freshly prepared? If not, how was it stored (temperature, light exposure)?
-
Evaluate Solid Material: Inspect the solid this compound. Is there any discoloration? Has it been stored correctly?
-
Solvent Purity: Ensure the solvent used for dissolution is of high purity and has not degraded.
-
Perform a System Suitability Test: Before running your samples, analyze your freshly prepared standard to ensure it meets the expected performance criteria (e.g., peak shape, retention time, and response) for your analytical method.
Q8: What are the expected degradation products of this compound under stress conditions?
Under various stress conditions (heat, light, oxidation), several degradation products can form:
-
Nicotine-Related: The most common degradation product is cotinine, formed via oxidation.[7] Other oxidized forms, such as nicotine-1'-N-oxide, may also occur.
-
Salicylate-Related: The salicylic acid moiety can also degrade. For example, under high heat, decarboxylation can occur, potentially forming phenol.[21]
-
Solvent Adducts: In solution, condensation reactions between nicotine or salicylate and the solvent molecules can occur. For instance, reactions with propylene glycol or glycerin have been observed in e-liquid stability studies.[7]
Part 2: Quantitative Stability Data
Table 1: Illustrative Stability of Nicotine Salts in Solution Under Accelerated Aging (Data adapted from Khan et al., 2023.[15])
| Product Type (Flavor Profile) | Nicotine Form | Initial Concentration (Labeled) | % Nicotine Remaining (After 6 months at 40°C) |
| Mint-Flavored | Salt-Based | 59 mg/mL | 99% |
| Fruit-Flavored | Salt-Based | 35 mg/mL | 85% |
| Tobacco-Flavored | Salt-Based | 50 mg/mL | 64% |
| Simple PG/VG Mix | Free-Base | N/A | 76% |
Key Takeaway: Nicotine salt solutions are generally more stable than free-base nicotine solutions under identical stress conditions.[15] However, stability is also influenced by other components in the solution matrix (e.g., flavorings), highlighting the need for application-specific validation.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into calibration standards.
Materials:
-
This compound solid
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
High-purity solvent (e.g., HPLC-grade Methanol)
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Equilibration: Remove the sealed container of this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh approximately 10 mg of the solid material and record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol) to the flask. Gently swirl to dissolve the solid completely. A brief sonication (1-2 minutes) may be used if necessary.
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Immediately transfer the stock solution to a labeled amber glass vial. For long-term storage, flush the headspace with an inert gas like argon before sealing and place it in a freezer at ≤ -20°C.
Protocol 2: Recommended Short-Term Stability Assessment by HPLC-UV
This protocol allows a user to quickly verify the stability of a stock solution over a short period.
Objective: To determine if the concentration of the this compound standard has changed by more than a predefined threshold (e.g., ± 2%) over a set period.
Procedure:
-
Time Zero (T=0) Analysis:
-
Prepare a fresh stock solution according to Protocol 1.
-
Immediately prepare a working standard (e.g., 10 µg/mL) by diluting the stock solution.
-
Inject the working standard onto your validated HPLC-UV system in triplicate (n=3).
-
Record the average peak area and retention time. This is your baseline measurement.
-
-
Storage: Store the stock solution under your intended conditions (e.g., refrigerated at 4°C).
-
Time Point (T=x) Analysis:
-
After a predetermined interval (e.g., 24, 48, or 72 hours), remove the stock solution from storage and allow it to reach room temperature.
-
Prepare a new working standard (10 µg/mL) from this stored stock solution.
-
Inject the new working standard in triplicate (n=3) using the same HPLC method.
-
Record the average peak area.
-
-
Evaluation:
-
Calculate the percentage change in the average peak area between T=0 and T=x.
-
% Change = [ (Area_Tx - Area_T0) / Area_T0 ] * 100
-
If the change is within your acceptance criteria (e.g., < 2%), the solution is considered stable under those conditions for that duration.
-
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Inconsistent Analytical Results
Caption: Decision tree for troubleshooting analytical inconsistencies.
Diagram 2: Workflow for Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing solutions.
Part 5: References
-
Nicotine salts: The need-to-knows. (2025, December 18). Tobacco Journal International. Retrieved January 16, 2026, from [Link]
-
Aakeröy, C. B., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Retrieved January 16, 2026, from [Link]
-
The Ultimate Guide to Storing Elux Nic Salts: Tips for Freshness and Quality. (2024, September 26). Vapes Direct. Retrieved January 16, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEETS NICOTINE D3. (n.d.). Cleanchem Laboratories. Retrieved January 16, 2026, from [Link]
-
Zanetti, F., et al. (2024). In vitro toxicological evaluation of aerosols generated by a 4th generation vaping device using nicotine salts in an air-liquid interface system. Particle and Fibre Toxicology. Retrieved January 16, 2026, from [Link]
-
Son, Y., et al. (2024). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months. Chemical Research in Toxicology. Retrieved January 16, 2026, from [Link]
-
Nicotine salicylate | C17H20N2O3 | CID 20056613. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Hale, R. L., et al. (2015). Nicotine salt with meta-salicylic acid. Google Patents. Retrieved January 16, 2026, from
-
Khan, S., et al. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. Toxics. Retrieved January 16, 2026, from [Link]
-
Everything you needed to know about nicotine salts. (n.d.). Vaping Post. Retrieved January 16, 2026, from [Link]
-
How Elux Nic Salt Formulation Impacts Coil Longevity. (2025, November 10). Vapes Direct. Retrieved January 16, 2026, from [Link]
-
Nicotine Salts shelf life experience. (2019, September 14). Reddit. Retrieved January 16, 2026, from [Link]
-
Hale, R. L., et al. (2015). Nicotine salt with meta-salicylic acid. Google Patents. Retrieved January 16, 2026, from [Link]
-
Khan, S., et al. (2023). Quantitation and Stability of Nicotine in Canadian Vaping Liquids. MDPI. Retrieved January 16, 2026, from [Link]
-
What Can Cause a Salt-Based Nicotine E-Liquid's Throat Hit to Change Over Time? (2025, August 21). Black Note. Retrieved January 16, 2026, from [Link]
-
Nicotine Salts And Pure Nicotine: Storage And Handling. (2020, February 4). CHEMNOVATIC. Retrieved January 16, 2026, from [Link]
-
El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega. Retrieved January 16, 2026, from [Link]
-
(+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
(±)-Nicotine-d3 salicylateAnalytical standard, reference material. (n.d.). Dicsa Webshop. Retrieved January 16, 2026, from [Link]
-
Głowka, F. K., & Zaprutko, T. (2022). Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. Molecules. Retrieved January 16, 2026, from [Link]
-
Gholap, V. A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health. Retrieved January 16, 2026, from [Link]
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- 12. Quantitation and Stability of Nicotine in Canadian Vaping Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. WO2015006652A1 - Nicotine salt with m eta-salicylic acid - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Use of Deuterated Internal Standards for Quantification
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for the common challenges encountered when using deuterated internal standards (D-IS) in quantitative analysis. This resource is intended for researchers, scientists, and drug development professionals who are looking to enhance the accuracy and robustness of their analytical methods.
Introduction to Deuterated Internal Standards
Deuterated internal standards are powerful tools in mass spectrometry-based quantification, particularly in complex matrices.[1] In theory, a D-IS is the ideal internal standard because it is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[2] This structural similarity should ensure that the D-IS co-elutes with the analyte and experiences identical ionization effects, thereby providing a reliable means to correct for variations in sample preparation, injection volume, and matrix effects.[3][4] However, in practice, several pitfalls can compromise the accuracy of quantification when using D-IS. This guide will address these common issues in a question-and-answer format, providing you with the knowledge to anticipate, troubleshoot, and resolve them.
I. Isotopic Exchange (H/D Exchange)
Q1: I'm observing a decrease in my deuterated internal standard signal and a corresponding increase in the analyte signal over time. What is happening?
A1: You are likely observing hydrogen-deuterium (H/D) exchange , where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[5] This phenomenon can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration, compromising the accuracy of your results.
The Chemistry Behind H/D Exchange:
The stability of a deuterium label depends on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly labile and will readily exchange with protons from the solvent.[5][6] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange, especially under acidic or basic conditions due to a process called enolization.[5][6]
Troubleshooting and Prevention:
-
Review the Labeling Position: Always check the certificate of analysis for your D-IS to determine the location of the deuterium labels. Whenever possible, choose standards with deuterium labels on stable, non-exchangeable positions, such as aromatic rings.[7]
-
Control pH: The rate of H/D exchange is highly dependent on pH. Maintain a neutral pH for your samples and mobile phases whenever feasible. Avoid storing deuterated compounds in strongly acidic or basic solutions.[5][8]
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H/D exchange. It is advisable to reduce the source temperature to the minimum required for efficient ionization.[8]
-
Consider Alternative Internal Standards: If H/D exchange remains a persistent issue, consider using an internal standard labeled with a stable isotope that is not susceptible to exchange, such as ¹³C or ¹⁵N.[6]
Visualizing H/D Exchange:
Caption: Mechanism of Hydrogen-Deuterium (H/D) Exchange.
Experimental Protocol: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if your D-IS is stable under the specific experimental conditions of your analytical method.
Objective: To evaluate the potential for H/D exchange of a deuterated internal standard.
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) free of the analyte
-
Solvents used in sample preparation and mobile phase
-
LC-MS/MS system
Methodology:
-
Prepare a Stability Study Sample:
-
Spike the blank matrix with the D-IS at a concentration typical for your analytical method.
-
Aliquot this sample into multiple vials.
-
-
Incubate the Samples:
-
Store the aliquots under the same conditions as your typical sample preparation and storage (e.g., room temperature, 4°C, -20°C).
-
-
Analyze at Time Points:
-
Analyze the aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the sample using your standard analytical method.
-
-
Data Analysis:
-
Monitor the peak area of the D-IS and look for any appearance or increase in the peak area of the unlabeled analyte.
-
A significant decrease in the D-IS signal accompanied by an increase in the analyte signal indicates H/D exchange.
-
II. Chromatographic Shift (Isotope Effect)
Q2: I'm observing a slight difference in retention time between my analyte and its deuterated internal standard. Is this a problem?
A2: Yes, a chromatographic shift between the analyte and its D-IS, known as the chromatographic isotope effect , can be a significant issue.[9] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8][10] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity.[8]
Why is Co-elution Critical?
Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer's ion source changes continuously during the chromatographic run. If the analyte and its D-IS elute at different times, they will be exposed to different co-eluting matrix components and may experience different degrees of ion suppression or enhancement.[11] This differential matrix effect can lead to inaccurate and imprecise quantification.[11][12]
Troubleshooting and Mitigation:
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the mobile phase composition, gradient slope, or column temperature, can sometimes minimize the retention time difference.
-
Evaluate Different Columns: The extent of the chromatographic shift can be dependent on the stationary phase chemistry. Testing different columns with varying selectivities may help achieve co-elution.
-
Use a More Heavily Labeled Standard: In some cases, a D-IS with a higher number of deuterium atoms may exhibit a more pronounced chromatographic shift.[13] Conversely, a standard with fewer deuterium atoms might co-elute better.
-
Consider ¹³C or ¹⁵N Labeled Standards: Internal standards labeled with ¹³C or ¹⁵N are less prone to chromatographic shifts and are a reliable alternative if co-elution with a D-IS cannot be achieved.[6]
Visualizing the Impact of Chromatographic Shift:
Caption: Impact of Chromatographic Shift on Differential Matrix Effects.
III. Purity of Deuterated Internal Standards
Q3: My calibration curve is non-linear at the lower end, and I'm seeing a signal for the analyte in my blank samples. What could be the cause?
A3: This issue is often due to the presence of the unlabeled analyte as an impurity in your deuterated internal standard. Even high-purity D-IS can contain a small percentage of the non-deuterated compound. This can lead to an artificially high response for the analyte, especially at low concentrations, resulting in a non-linear calibration curve and a non-zero intercept.
Types of Purity to Consider:
-
Chemical Purity: This refers to the absence of any other chemical compounds besides the D-IS. Impurities could be starting materials from the synthesis or degradation products.[7]
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the D-IS that is fully deuterated at the specified positions. The remainder is typically the unlabeled analyte or partially deuterated species.[7] For reliable quantification, both high chemical (>99%) and isotopic (≥98%) purity are recommended.[2][7]
Troubleshooting and Verification:
-
Consult the Certificate of Analysis (CofA): The CofA should provide information on the chemical and isotopic purity of the D-IS.
-
Assess Purity Experimentally: It is good practice to independently verify the purity of a new batch of D-IS.
Experimental Protocol: Assessing the Purity of a Deuterated Internal Standard
Part A: Chemical Purity Assessment by HPLC-UV
Objective: To determine the chemical purity of the D-IS.
Materials:
-
Deuterated internal standard
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phases
Methodology:
-
Prepare a Concentrated Solution: Dissolve the D-IS in a suitable solvent to prepare a concentrated solution.
-
Develop an HPLC-UV Method: Develop a gradient HPLC-UV method that can separate the D-IS from potential impurities.
-
Analyze the Sample: Inject the concentrated D-IS solution into the HPLC-UV system.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the D-IS by the total peak area of all components and multiplying by 100.
-
Part B: Isotopic Purity Assessment by LC-MS
Objective: To determine the isotopic purity of the D-IS and quantify the amount of unlabeled analyte present.
Materials:
-
Deuterated internal standard
-
LC-MS/MS system
-
Appropriate LC column and mobile phases
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the D-IS at a concentration significantly higher than what is used in your analytical method.
-
LC-MS Analysis:
-
Inject the high-concentration solution into the LC-MS system.
-
Acquire data by monitoring the mass transitions for both the D-IS and the unlabeled analyte.
-
-
Data Analysis:
-
Integrate the peak areas for both the D-IS and the unlabeled analyte.
-
Calculate the isotopic purity by comparing the peak area of the unlabeled analyte to that of the D-IS.
-
IV. Matrix Effects
Q4: I'm using a deuterated internal standard, but I'm still seeing significant variability in my results between different lots of matrix. Why isn't the D-IS correcting for matrix effects?
A4: While D-IS are considered the "gold standard" for correcting matrix effects, they may not always provide perfect correction.[11][12] As discussed, if there is a chromatographic shift between the analyte and the D-IS, they will experience different matrix effects. Additionally, even with perfect co-elution, the analyte and D-IS can sometimes suppress each other's ionization, and the extent of this suppression can be concentration-dependent.
Key Considerations for Matrix Effects:
-
Differential Matrix Effects: This is the most common reason for the failure of a D-IS to correct for matrix effects and is often a consequence of a chromatographic shift.[12]
-
Concentration-Dependent Effects: The degree of ion suppression can vary with the concentration of the analyte and the internal standard.
-
Extraction Recovery Differences: In some cases, there can be slight differences in the extraction recovery between the analyte and its D-IS.
Troubleshooting and Best Practices:
-
Thorough Method Validation: A rigorous method validation, including experiments to assess matrix effects, is essential. This should involve analyzing samples from multiple sources of matrix.
-
Optimize Sample Preparation: Employing more effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components.
-
Dilution: Diluting the sample can often mitigate matrix effects, but this may compromise the sensitivity of the assay.
Summary of Common Pitfalls and Solutions:
| Pitfall | Cause | Consequence | Troubleshooting/Solution |
| Isotopic Exchange (H/D Exchange) | Labile deuterium labels, non-neutral pH, high temperature. | Inaccurate quantification (overestimation of analyte). | Use standards with stable labels, control pH, optimize MS source conditions. |
| Chromatographic Shift (Isotope Effect) | Differences in C-D vs. C-H bond properties. | Differential matrix effects, leading to inaccurate results. | Optimize chromatography, test different columns, consider ¹³C/¹⁵N standards. |
| Impurity (Unlabeled Analyte) | Incomplete deuteration during synthesis. | Non-linear calibration, false positives in blanks. | Verify purity with HPLC-UV and LC-MS, use high-purity standards. |
| Incomplete Correction of Matrix Effects | Chromatographic shift, concentration-dependent suppression. | Inaccurate and imprecise results, especially across different matrix lots. | Thorough method validation, optimize sample preparation, sample dilution. |
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Technical Support Center: Correcting for Matrix Effects in LC-MS with Deuter
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Common pitfalls in using deuterated standards and how to avoid them. Benchchem.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
- Minimizing isotopic exchange in deuter
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Unknown.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Deuterated Standards for LC-MS Analysis.
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuter
- Liquid Chromatography | How to Use Internal Standards. Mason Technology.
- Retention Time shifts using deuterated internal standards.: /home/support. skyline.ms.
- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isotope.com [isotope.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Mass Spectrometry Source Cleaning for Nicotine Analysis
Welcome to the technical support center for mass spectrometry source cleaning, with a dedicated focus on the unique challenges presented by nicotine analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on sensitive and accurate quantification of nicotine and its metabolites. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed cleaning protocols grounded in scientific principles to ensure the optimal performance of your mass spectrometer.
The Challenge with Nicotine: A "Sticky" Analyte
Nicotine, a tertiary amine, is notoriously "sticky" in LC-MS systems. Its basic nature and propensity for strong interactions with various surfaces lead to significant analytical challenges, including signal suppression, high background noise, and persistent sample-to-sample carryover. These issues can severely compromise the accuracy and sensitivity of your assays, especially at the low detection limits often required.[1][2] Effective and routine ion source maintenance is therefore not just a recommendation but a necessity for robust and reliable nicotine analysis.
Troubleshooting Guide: Diagnosing Nicotine-Related Source Contamination
When encountering issues such as diminishing sensitivity, high background noise, or inconsistent results during nicotine analysis, a systematic approach to troubleshooting is crucial. The following guide will help you identify and resolve the root cause of the problem.
Common Symptoms of Nicotine Contamination:
-
Decreased Nicotine Signal Intensity: A gradual or sudden drop in the signal response for your nicotine standards and samples.[3]
-
High Background Noise: Elevated baseline noise in the m/z region of nicotine and its metabolites, which can negatively impact the signal-to-noise ratio (S/N) and limits of quantification (LOQ).[4]
-
Peak Tailing: Asymmetrical peak shapes for nicotine, indicating strong interactions with contaminated surfaces within the ion source.
-
Sample Carryover: Detection of nicotine in blank injections following the analysis of a high-concentration sample.[5][6]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting nicotine contamination in your mass spectrometer's ion source.
Caption: A flowchart for troubleshooting nicotine-related MS source contamination.
Frequently Asked Questions (FAQs)
Q1: Why is nicotine so problematic for mass spectrometers?
A: Nicotine's chemical structure contains two basic nitrogen atoms, making it prone to strong electrostatic interactions and hydrogen bonding with active sites on metal and ceramic surfaces within the ion source. This "stickiness" causes it to accumulate on components like the spray shield, capillary, and ion transfer optics, leading to persistent background signals and carryover.
Q2: How often should I clean my ion source when analyzing nicotine?
A: The frequency of cleaning depends on sample throughput, matrix complexity, and the sensitivity required. For high-throughput labs analyzing complex matrices (e.g., e-liquids, biological fluids), a routine cleaning may be necessary weekly or even more frequently.[4] A good practice is to monitor system suitability parameters (e.g., S/N of a standard, peak area of a blank). When these parameters fall below your established criteria, it's time to clean the source.[7]
Q3: What are the best solvents for cleaning nicotine from source components?
A: A multi-step solvent approach is generally most effective. Start with a mild detergent in water to remove non-polar residues, followed by a sequence of organic solvents to remove the nicotine and other contaminants. A common and effective sequence is:
-
Aqueous Detergent Solution (e.g., Alconox): To remove oils and particulates.[3]
-
Deionized Water: To rinse away the detergent.
-
Methanol: An effective solvent for nicotine and a good general-purpose cleaning agent.[8]
-
Acetonitrile: To remove a broad range of organic contaminants.
-
Isopropanol: Excellent for removing stubborn non-polar residues.
For a final rinse, methanol or acetone can be used to facilitate rapid drying.[3]
Q4: Can I clean the ion source without breaking vacuum?
A: Some minor cleaning of the external components of the spray shield may be possible without venting the instrument. However, for effective removal of nicotine contamination, which affects internal components, it is necessary to vent the mass spectrometer and perform a thorough cleaning of the disassembled source.[3]
Q5: I've cleaned the source, but I still see a high background. What else could be the cause?
A: If a thorough source cleaning does not resolve the issue, consider the following:
-
Contaminated Mobile Phase: Prepare fresh mobile phases and flush the LC system.[4]
-
LC System Carryover: The autosampler needle, injection valve rotor seal, or sample loop may be contaminated.[5][6] Implement a robust needle wash protocol with a strong solvent.
-
Contamination Beyond the Source: In severe cases, contamination can extend to the ion guides and other optics further into the mass spectrometer. This may require a more extensive cleaning by a certified engineer.
Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including lint-free gloves and safety glasses, when handling mass spectrometer components and solvents.[3]
Protocol 1: Routine Ion Source Cleaning
This protocol is intended for regular maintenance to prevent the buildup of nicotine contamination.
Materials:
-
Lint-free gloves
-
Safety glasses
-
Beakers
-
Ultrasonic bath
-
LC/MS-grade solvents: deionized water, methanol, acetonitrile, isopropanol
-
Mild laboratory detergent (e.g., Alconox)
-
Lint-free wipes (e.g., Kimwipes)
-
Compressed nitrogen or argon
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's instructions to safely vent the instrument.
-
Remove the Ion Source: Carefully remove the ion source housing and the key components such as the spray shield, capillary/nozzle, and skimmer cone. Take photographs during disassembly to aid in reassembly.[3]
-
Initial Wipe-Down: With a lint-free wipe dampened with 50:50 methanol/water, gently wipe the surfaces of the accessible components to remove any visible residue.
-
Sonication:
-
Place the disassembled metal components in a beaker with a dilute solution of laboratory detergent in deionized water.
-
Sonicate for 15 minutes.[3]
-
Rinse the components thoroughly with deionized water.
-
Transfer the components to a beaker with methanol and sonicate for 10-15 minutes.[8]
-
Repeat the sonication step with acetonitrile, followed by isopropanol.
-
-
Final Rinse and Drying:
-
Rinse the components with fresh methanol to remove any remaining residues.
-
Dry the components thoroughly under a gentle stream of nitrogen or argon. Alternatively, bake the parts in an oven at 100-150°C for at least 15 minutes.[3]
-
-
Reassembly and Pump-Down:
-
Carefully reassemble the ion source using clean, lint-free gloves.[3]
-
Reinstall the source, close the vacuum chamber, and pump down the system according to the manufacturer's instructions.
-
-
System Equilibration: Allow the system to pump down and stabilize for several hours (or overnight) before re-introducing solvent and checking performance.
Protocol 2: Deep Source Cleaning for Severe Contamination
This protocol is for situations where routine cleaning is insufficient to resolve persistent high background or carryover issues.
Materials:
-
All materials listed in Protocol 1
-
Abrasive polishing powder (e.g., aluminum oxide)
-
Cotton swabs
Procedure:
-
Follow Steps 1 & 2 from Protocol 1.
-
Abrasive Cleaning (for stainless steel parts only):
-
Create a paste of aluminum oxide powder and methanol.[9]
-
Using a cotton swab, gently polish the surfaces of the stainless steel components that show discoloration or heavy contamination.
-
Be cautious not to alter the critical dimensions of any orifices.
-
-
Thorough Rinsing: After abrasive cleaning, rinse the components extensively with deionized water to remove all traces of the polishing compound.
-
Follow Steps 4-7 from Protocol 1. The sonication steps are crucial for removing any residual abrasive particles.
Solvent Selection Guide
| Solvent/Solution | Purpose | Target Contaminants |
| Mild Detergent/Water | Initial wash | Oils, salts, particulates, and non-polar residues.[3] |
| Methanol | Primary organic wash | Nicotine, polar contaminants, and general cleaning.[8] |
| Acetonitrile | Broad-spectrum wash | A wide range of organic molecules. |
| Isopropanol | Strong organic wash | Stubborn non-polar contaminants. |
| Acetone | Final rinse (optional) | Removes water and facilitates rapid drying.[3] |
Mechanisms of Nicotine Carryover and Contamination
Understanding the underlying mechanisms of nicotine contamination is key to effective prevention and remediation.
Caption: The pathway of nicotine from a high-concentration sample leading to carryover in subsequent blank injections.
References
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
Shimadzu Corporation. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Flora, J. W., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3323. Retrieved from [Link]
-
Medana, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy, 31(5), 20-29. Retrieved from [Link]
-
ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]
-
Reddit. (2019, August 12). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). r/chemistry. Retrieved from [Link]
-
Chromatography Forum. (2020, May 6). High background after preventative maintenance. Retrieved from [Link]
-
Singh, C. H., et al. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLoS One, 10(10), e0139903. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]
Sources
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- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for Nicotine Quantification Using a Stable Isotope-Labeled Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigor in Nicotine Quantification
The quantification of nicotine in various biological and environmental matrices is fundamental to clinical research, pharmacokinetic studies, and the regulatory assessment of tobacco and nicotine-delivery products.[1] The reliability of this data is paramount, underpinning critical decisions regarding product safety, efficacy, and public health.[2][3] Consequently, the analytical method employed must be robust, accurate, and reproducible. This guide provides an in-depth, experience-driven walkthrough for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for nicotine, emphasizing the use of (±)-Nicotine-D3 salicylate as a stable isotope-labeled internal standard (SIL-IS).
The choice of an internal standard (IS) is a critical decision in quantitative mass spectrometry. While structural analogs can be used, a SIL-IS is the gold standard for mitigating variability.[4] The core principle is that a SIL-IS, like this compound, is chemically and physically almost identical to the analyte (nicotine).[5] It therefore co-elutes chromatographically and experiences nearly identical effects during sample preparation, extraction, and ionization in the mass spectrometer source.[6] This co-behavior allows it to effectively normalize variations in signal intensity caused by matrix effects or instrument drift, a prerequisite for a rugged bioanalytical method. This guide will detail the validation process in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9]
The Role of this compound: A Self-Validating System
The fundamental principle of using an internal standard is to add a known quantity of a compound that behaves like the analyte to every sample, calibrator, and quality control (QC) sample. The final quantification is based on the ratio of the analyte's response to the IS's response.
This compound is an ideal IS for nicotine analysis for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of three hydrogen atoms with deuterium results in a minimal change in chemical properties. This ensures it behaves almost identically to native nicotine during sample extraction and chromatographic separation.[4]
-
Mass-to-Charge (m/z) Differentiation: The mass difference of +3 Da allows the mass spectrometer to easily distinguish the IS from the analyte, while being large enough to prevent isotopic crosstalk.[5]
-
Correction for Matrix Effects: Ion suppression or enhancement is a common challenge in LC-MS/MS.[6] Because the SIL-IS is affected by the matrix in the same way as the analyte, the response ratio remains constant, ensuring accurate quantification even in complex biological matrices.[5]
Caption: Workflow demonstrating how a SIL-IS corrects for analytical variability.
Core Validation Parameters & Experimental Protocols
An analytical method validation demonstrates through documented evidence that a procedure is suitable for its intended purpose.[9][10] The following sections detail the key validation experiments, grounded in FDA and ICH guidelines.[11][12]
Selectivity and Specificity
Why it's critical: This experiment proves that the method can unequivocally measure the analyte without interference from other components in the sample matrix, such as metabolites, endogenous substances, or concomitant medications.[9]
Experimental Protocol:
-
Matrix Screening: Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).
-
Interference Check: In each blank lot, monitor the mass transitions for both nicotine and the internal standard (Nicotine-D3).
-
LLOQ Spike: Spike one of the blank lots at the Lower Limit of Quantification (LLOQ) concentration and analyze.
-
Acceptance Criteria:
-
The response in the blank samples at the retention time of nicotine should be less than 20% of the response of the LLOQ sample.
-
The response in the blank samples at the retention time of the internal standard should be less than 5% of the mean IS response in the calibration standards and QCs.
-
Linearity and Range
Why it's critical: This establishes the concentration range over which the method is accurate, precise, and linear. The relationship between concentration and the analyte/IS response ratio is determined.
Experimental Protocol:
-
Stock Solutions: Prepare a certified stock solution of nicotine and this compound.
-
Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of nicotine. The range should encompass the expected study sample concentrations.
-
Internal Standard Addition: Add a constant, fixed concentration of Nicotine-D3 to all calibration standards.
-
Analysis: Analyze the standards in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the peak area ratio (Nicotine/Nicotine-D3) against the nominal concentration of nicotine.
-
Perform a linear regression analysis, typically using a 1/x or 1/x² weighting.
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
Table 1: Example Linearity Data
| Nominal Conc. (ng/mL) | Mean Response Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.0152 | 0.98 | 98.0 |
| 2.5 | 0.0385 | 2.55 | 102.0 |
| 10.0 | 0.1510 | 9.95 | 99.5 |
| 50.0 | 0.7625 | 50.8 | 101.6 |
| 200.0 | 3.0150 | 198.5 | 99.3 |
| 450.0 | 6.8210 | 454.7 | 101.0 |
| 500.0 (ULOQ) | 7.5180 | 498.9 | 99.8 |
| Regression | y = 0.015x + 0.0002 | r² = 0.9991 | |
Accuracy and Precision
Why it's critical: Accuracy measures the closeness of the determined value to the true nominal value, while precision measures the random error or variability between replicate measurements.[13] These are assessed together using Quality Control (QC) samples.
Experimental Protocol:
-
QC Preparation: Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: At the lowest limit of reliable quantification.
-
Low QC: ~3x LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run against a fresh calibration curve.
-
Inter-day (Intermediate Precision): Repeat the analysis on at least two additional days, performed by different analysts if possible.
-
Data Evaluation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level within a run and across all runs. Accuracy is expressed as the percent recovery of the mean calculated concentration from the nominal concentration.
-
Acceptance Criteria (FDA Bioanalytical Guidance): [7]
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The %CV should not exceed 15% (20% at LLOQ).
-
Table 2: Example Inter-Day Accuracy & Precision Summary (3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.04 | 104.0 | 11.2 |
| Low | 3.0 | 2.91 | 97.0 | 8.5 |
| Mid | 75.0 | 78.2 | 104.3 | 6.1 |
| High | 375.0 | 368.5 | 98.3 | 5.8 |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
Why it's critical: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13] The LOD is the lowest concentration that can be reliably distinguished from background noise but not necessarily quantified.
Experimental Protocol:
-
LOQ Confirmation: The LOQ is established as the lowest concentration standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[7]
-
LOD Estimation: The LOD is typically estimated based on the signal-to-noise ratio (S/N). Analyze progressively more dilute samples until a peak is reliably observed with an S/N ratio of ≥ 3.
Stability
Why it's critical: This ensures that the analyte concentration does not change from the time of sample collection to the time of analysis due to degradation. It validates sample handling and storage conditions.
Experimental Protocol:
-
Analyze Low and High QC samples (in triplicate) after exposing them to various conditions and compare the results to freshly prepared standards and baseline (time zero) QCs.
-
Bench-Top Stability: Leave QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected study sample storage time.
-
-
Acceptance Criteria: The mean concentration of the stability-tested QCs must be within ±15% of the nominal concentration.
Caption: High-level overview of the analytical method validation workflow.
Conclusion: Ensuring Data Integrity through Rigorous Validation
Validating an analytical method for nicotine using this compound is not merely a procedural checklist; it is a systematic process of building confidence in every data point generated. By following the principles and protocols outlined in regulatory guidances from the FDA and ICH, researchers can ensure their method is fit for purpose.[14][15] The use of a stable isotope-labeled internal standard is a cornerstone of this process for LC-MS/MS assays, providing an essential internal correction that makes the method robust against the inherent variability of complex samples and high-sensitivity instrumentation.[16] The successful completion of these validation experiments provides objective, documented evidence that the analytical data produced will be accurate, reliable, and defensible.
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A Senior Scientist's Guide to Selecting an Internal Standard for Nicotine Quantification: A Comparative Analysis of (±)-Nicotine-D3 Salicylate
Introduction: The Pursuit of Precision in Nicotine Bioanalysis
In the landscape of regulated bioanalysis, particularly in pharmacokinetic and toxicological studies, the accurate quantification of analytes is paramount. Nicotine, a highly addictive alkaloid, presents unique challenges due to its prevalence and the complexity of biological matrices like plasma, urine, and saliva. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this task, offering unparalleled sensitivity and selectivity. However, the reliability of any LC-MS/MS assay hinges on the effective use of an internal standard (IS).
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variations that can occur during sample processing and analysis.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2][3] This ensures they behave similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for matrix effects and other sources of variability.
This guide provides an in-depth comparison of commonly used nicotine SIL internal standards, with a specific focus on the performance and practical advantages of (±)-Nicotine-D3 salicylate. We will delve into the theoretical underpinnings of IS selection, present comparative experimental data, and offer a logical framework for choosing the optimal standard for your research needs.
The Gold Standard: What Defines an Ideal Internal Standard?
According to regulatory bodies like the U.S. Food and Drug Administration (FDA), an ideal internal standard should exhibit several key characteristics.[4][5] It should co-elute with the analyte, experience similar extraction recovery and matrix effects, and be clearly distinguishable by the mass spectrometer. Critically, the IS must not interfere with the analyte's signal or be present in blank matrix samples.[4]
SIL internal standards, such as deuterated compounds, fulfill these requirements by having the same chemical structure as the analyte, differing only in isotopic composition.[6] This mass difference allows for separate detection by MS/MS while ensuring nearly identical behavior throughout the analytical workflow. However, not all SILs are created equal. Potential issues with deuterated standards include:
-
Isotopic Exchange: Deuterium atoms placed in chemically labile positions can exchange with protons from the solvent or matrix, compromising the standard's integrity.[2] It is crucial that labels are on non-exchangeable sites.[2]
-
Chromatographic Shift: A high degree of deuteration can sometimes lead to a slight shift in retention time relative to the unlabeled analyte, a phenomenon known as the "isotope effect."[3][7] While often minor, this can be problematic if it affects co-elution and the ability to correct for matrix effects at the precise moment the analyte elutes.
Therefore, the choice of a deuterated standard requires careful consideration of the number and position of the deuterium labels.
The Contenders: A Comparative Overview of Nicotine Internal Standards
The selection of an internal standard for nicotine quantification typically involves choosing among several deuterated analogs. Here, we compare this compound against another prevalent option, (±)-Nicotine-D4.
| Property | This compound | (±)-Nicotine-D4 |
| Chemical Name | 3-[1-(methyl-d3)-2-pyrrolidinyl]-pyridine salicylate | (±)-3-(1-Methyl-2-pyrrolidinyl-d4)pyridine |
| CAS Number | 65636-94-4[8][9] | 350818-69-8[10] |
| Molecular Formula | C₁₀H₁₁D₃N₂ · C₇H₆O₃ | C₁₀H₁₀D₄N₂ |
| Molecular Weight | 303.37 g/mol (as salt)[8][11] | 166.26 g/mol (as free base)[10] |
| Analyte Mass Shift | +3 (from Nicotine) | +4 (from Nicotine) |
| Label Position | N-methyl group[12][13][14] | Pyridine ring[10] |
| Isotopic Purity | Typically ≥99 atom % D[13] | Typically ≥98% |
| Physical Form | Crystalline solid[15] | Typically supplied as a solution |
| Label Stability | High; C-D bonds on a methyl group are highly stable and non-exchangeable. | High; C-D bonds on an aromatic ring are highly stable. |
The Salicylate Salt Advantage
A key differentiator for this compound is its formulation as a crystalline salt.[15] Nicotine free base is a hygroscopic, oily liquid, which makes it challenging to handle and weigh accurately for the preparation of stock solutions. The salicylate salt form provides a stable, non-hygroscopic, weighable solid, which is a significant practical advantage for ensuring the accuracy and reproducibility of standard solution preparation. Furthermore, the salicylate salt exhibits good stability, which is crucial for the long-term integrity of reference materials.[16][17]
Performance in Practice: A Bioanalytical Workflow
To objectively compare these internal standards, we outline a standard bioanalytical method for the quantification of nicotine in human plasma. The workflow is designed to meet the rigorous standards of regulatory validation guidelines.
Caption: Bioanalytical workflow for nicotine quantification.
Experimental Protocol 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is optimized for a 96-well plate format for high-throughput analysis.[18]
-
Aliquot Samples: To each well of a 96-well collection plate, add 100 µL of plasma (calibrator, QC, or unknown sample).
-
Spike Internal Standard: Add 25 µL of the working internal standard solution (e.g., 100 ng/mL of this compound in 50:50 methanol:water) to every well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Mix thoroughly (e.g., vortex for 1 minute) to precipitate plasma proteins. This step is crucial for disrupting protein binding and improving recovery.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load Samples: Transfer the supernatant from the centrifuged plate to the conditioned SPE plate.
-
Wash: Wash the SPE plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the nicotine and internal standard from the SPE plate with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge on the analytes, releasing them from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS injection.
Experimental Protocol 2: LC-MS/MS Analysis
The following parameters provide a robust method for the chromatographic separation and detection of nicotine and its deuterated internal standards.
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and rapid analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers excellent retention and peak shape for nicotine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient allows for high sample throughput. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Nicotine contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Nicotine: 163.1 → 132.1Nicotine-D3: 166.1 → 132.1Nicotine-D4: 167.2 → 136.1 | Precursor ions ([M+H]⁺) are selected and fragmented to produce characteristic product ions, ensuring high selectivity. |
Expected Performance Data
A validated method using any of these internal standards should meet the acceptance criteria outlined in the FDA's Bioanalytical Method Validation Guidance.[4][19] The table below summarizes expected performance data.
| Parameter | Acceptance Criteria (FDA) | Expected Result with this compound | Expected Result with (±)-Nicotine-D4 |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% | <10% |
| Accuracy (%Bias) | ±15% (±20% at LLOQ) | Within ±10% | Within ±10% |
| Recovery | Consistent & Reproducible | ~90% (Consistent between analyte and IS) | ~90% (Consistent between analyte and IS) |
| Matrix Effect | IS-normalized factor CV ≤15% | <10% | <10% |
Both this compound and (±)-Nicotine-D4 are expected to perform exceptionally well, effectively correcting for variability and yielding precise and accurate results. The key is that the IS tracks the analyte's behavior, which both standards achieve due to their structural identity.
A Logic-Driven Framework for Selecting Your Internal Standard
Choosing the right internal standard involves balancing analytical performance, practicality, and cost. This decision tree outlines the key considerations.
Caption: Decision tree for selecting a nicotine internal standard.
-
Mass Shift & Crosstalk: A mass shift of +3 Da or greater is generally sufficient to prevent interference from the natural isotopic abundance of the analyte (the M+1, M+2 peaks) into the MRM channel of the internal standard. Both Nicotine-D3 and Nicotine-D4 meet this requirement.
-
Label Stability: The deuterium atoms in (±)-Nicotine-D3 are on the N-methyl group, while in (±)-Nicotine-D4 they are on the pyridine ring. Both positions are on carbon atoms and are not susceptible to back-exchange under typical bioanalytical conditions.[2][7]
-
Chromatographic Behavior: Both standards are expected to co-elute almost perfectly with unlabeled nicotine, ensuring the most accurate correction for matrix effects that occur during the ionization process.
-
Practicality and Accuracy: This is where this compound demonstrates a distinct advantage. As a stable, crystalline solid, it allows for the highly accurate and precise preparation of stock solutions by gravimetric measurement. This foundational step is critical for the accuracy of the entire calibration curve and, consequently, the final reported concentrations.
Conclusion
In the demanding field of quantitative bioanalysis, the choice of internal standard is a foundational decision that directly impacts data quality and reliability. While several deuterated nicotine analogs, including Nicotine-D4, serve as excellent internal standards, This compound offers a superior combination of analytical performance and practical utility.
Its +3 Da mass shift is ideal for avoiding isotopic interference, and its N-methyl-d3 label is exceptionally stable. Most importantly, its formulation as a crystalline salicylate salt overcomes the handling difficulties associated with nicotine free base, enabling greater accuracy in the critical step of stock solution preparation. For researchers, scientists, and drug development professionals seeking the highest level of precision and reproducibility in nicotine quantification, this compound represents a robust and technically sound choice.
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A Senior Application Scientist's Guide to Cross-Validation of Nicotine Quantification: HPLC vs. LC-MS/MS
In the realm of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Nicotine, a primary psychoactive compound in tobacco and a key component in smoking cessation therapies, demands rigorous analytical scrutiny. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of nicotine. As professionals in this field, understanding the nuances, strengths, and limitations of each method is crucial for selecting the appropriate tool for a given analytical challenge and ensuring data integrity through robust cross-validation.
The Imperative of Accurate Nicotine Quantification
Accurate measurement of nicotine is critical across various applications, from pharmacokinetic studies in drug development to compliance monitoring for nicotine replacement therapies and quality control of e-liquids. The choice of analytical methodology directly impacts the reliability and validity of these assessments. This guide will delve into the core principles of HPLC and LC-MS/MS, present a head-to-head comparison, and provide actionable protocols to facilitate effective cross-validation in your laboratory.
Principles of the Techniques: A Tale of Two Detectors
At its core, the separation of nicotine from complex matrices like plasma, urine, or e-liquid formulations is achieved through liquid chromatography. The fundamental difference between the two methods lies in how the nicotine molecule is detected and quantified after it elutes from the chromatography column.
High-Performance Liquid Chromatography (HPLC-UV): This technique relies on the principle that nicotine possesses a chromophore, a part of the molecule that absorbs ultraviolet (UV) light at a specific wavelength. After separation on the HPLC column, the eluent passes through a UV detector. The amount of UV light absorbed is directly proportional to the concentration of nicotine in the sample, allowing for quantification based on a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS takes detection to a higher level of specificity and sensitivity. As nicotine elutes from the LC system, it enters a mass spectrometer. Here, the molecules are ionized and then separated based on their mass-to-charge ratio (m/z). In a tandem MS setup (also known as MS/MS), a specific parent ion for nicotine is selected, fragmented, and then a specific daughter ion is monitored for quantification. This multiple-reaction monitoring (MRM) provides a highly selective and sensitive signal for the target analyte.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for Nicotine Quantification
The decision to employ HPLC-UV or LC-MS/MS for nicotine quantification hinges on the specific requirements of the study. Each technique presents a unique set of advantages and disadvantages.
| Parameter | HPLC-UV | LC-MS/MS | Causality Behind the Difference |
| Sensitivity (Limit of Quantification, LOQ) | Higher (µg/mL range) | Lower (pg/mL to ng/mL range) | The UV detector's response is based on light absorbance, which is inherently less sensitive than the highly specific mass-based detection of MS/MS that can count individual ions. |
| Selectivity | Moderate | Very High | HPLC-UV relies on chromatographic separation and a single detection wavelength. Co-eluting compounds with similar UV absorbance can interfere. LC-MS/MS uses the unique mass transitions of the parent and fragment ions, providing an extra dimension of selectivity and virtually eliminating interferences. |
| Accuracy & Precision | Good | Excellent | The superior selectivity of LC-MS/MS minimizes matrix effects and interferences, leading to more accurate and precise measurements, especially at low concentrations. |
| Matrix Effects | Susceptible to interferences from matrix components that absorb at the same wavelength. | Can be affected by ion suppression or enhancement, but this is often mitigated by using a stable isotope-labeled internal standard. | The ionization process in the MS source can be influenced by co-eluting matrix components, affecting the analyte's signal. |
| Throughput | Moderate to High. Runtimes are typically in the range of 5-15 minutes. | High. With modern UPLC systems, run times can be very short (< 2 minutes). | The high selectivity of MS/MS allows for less stringent chromatographic separation, enabling faster analysis times. |
| Cost (Instrument & Operational) | Lower | Higher | The instrumentation for MS/MS is significantly more complex and expensive. Operational costs, including gases and maintenance, are also higher. |
| Robustness & Ease of Use | Generally more robust and easier to operate and maintain. | Requires more specialized expertise for method development, operation, and troubleshooting. | The high vacuum systems, complex electronics, and sensitive ion optics of a mass spectrometer demand more specialized knowledge. |
The "Why" Behind Cross-Validation
Cross-validation is a critical process to ensure that two different analytical methods produce comparable and reliable results. This is essential when transferring a method between labs, comparing data from different studies, or when a more sensitive method (like LC-MS/MS) is used to validate a more routine method (like HPLC). The core principle is to demonstrate the interchangeability of the analytical results within acceptable predefined limits. Regulatory bodies like the FDA and international guidelines such as ICH provide frameworks for such validations.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized and should be optimized for your specific application and matrix. Method validation should be performed according to ICH Q2(R1) or FDA guidelines for bioanalytical method validation.
Workflow for Nicotine Quantification
Caption: General workflow for nicotine quantification by HPLC-UV or LC-MS/MS.
Detailed Protocol: HPLC-UV Method
-
Sample Preparation:
-
For plasma/serum: To 100 µL of sample, add 200 µL of acetonitrile to precipitate proteins.
-
For e-liquid: Perform a serial dilution with methanol:water (80:20 v/v) to bring the nicotine concentration within the calibration range.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% triethylamine in water (pH adjusted to 7.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
UV Detection: 260 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of nicotine standards against their known concentrations.
-
Determine the concentration of nicotine in the samples by interpolating their peak areas from the calibration curve.
-
Detailed Protocol: LC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of sample (plasma, urine, or diluted e-liquid), add 10 µL of an internal standard working solution (e.g., nicotine-d4).
-
Add 300 µL of acetonitrile, vortex, and centrifuge as described for the HPLC-UV method.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Nicotine: e.g., m/z 163.2 → 130.1
-
Nicotine-d4 (Internal Standard): e.g., m/z 167.2 → 134.1
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of nicotine to the peak area of the internal standard against the known concentrations of the standards.
-
Calculate the nicotine concentration in the samples using the regression equation from the calibration curve.
-
Cross-Validation Experimental Design
To cross-validate the two methods, a set of quality control (QC) samples at low, medium, and high concentrations within the linear range of both assays should be prepared and analyzed by both the HPLC-UV and LC-MS/MS methods.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods should ideally be within ±20% for at least 67% of the samples. For a more rigorous comparison, a Bland-Altman plot can be used to assess the agreement between the two methods across the concentration range.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of nicotine. The choice between them is dictated by the specific needs of the analysis.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control applications where high sensitivity is not a primary requirement, such as the analysis of e-liquids with high nicotine concentrations.
-
LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic or metabolic studies where nicotine concentrations in biological matrices are expected to be very low.
A thorough cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the consistency and reliability of data, regardless of the analytical method employed. By understanding the principles, strengths, and limitations of each technique, and by implementing a rigorous cross-validation plan, researchers can have the utmost confidence in their nicotine quantification data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Byrd, G. D., Caldwell, K. L., & Robinson, J. H. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]
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Kumar, S., Kumar, P., Singh, R., Kumar, D., & Samim, M. (2015). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 10(10), e0139903. [Link]
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Sopyan, I., Hasanah, U., Rahayu, D., & Rusdiana, T. (2020). A Novel Validation of Analysis Method for Determining Nicotine Levels in Human Blood Plasma (In vitro) High-Pressure Liquid Chromatography Ultraviolet Detector. International Journal of Drug Delivery Technology, 10(2), 209-214. [Link]
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Uddin, S., & Al-Sammarraie, S. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International journal of environmental research and public health, 15(8), 1735. [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]
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Qasem, H., & Alhusban, A. A. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Acta Chromatographica, 33(3), 253-258. [Link]
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Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. SAS Publishers. [Link]
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Florek, E., Piekoszewski, W., Szymańska, A., & Wrzosek, J. (2018). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3'-Hydroxycotinine in Human Plasma Samples. Molecules (Basel, Switzerland), 23(11), 2828. [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).
A Researcher's Guide to Establishing the Limit of Detection and Quantification for Nicotine Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of nicotine is paramount. Whether assessing exposure to tobacco products, developing smoking cessation therapies, or conducting pharmacokinetic studies, the ability to reliably detect and quantify nicotine at low concentrations is a critical determinant of data quality and study outcomes. This guide provides an in-depth comparison of common analytical methods for nicotine analysis, focusing on the establishment of two crucial performance metrics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). We will delve into the theoretical underpinnings and practical methodologies for determining these limits, ensuring your analytical methods are robust, reliable, and fit for purpose.
The Foundational Importance of LOD and LOQ in Nicotine Analysis
Before delving into the comparative analysis of different analytical techniques, it is essential to grasp the fundamental concepts of LOD and LOQ.
-
Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte—in this case, nicotine—that can be reliably distinguished from the analytical noise or a blank sample.[1] It is the point at which we can confidently say that nicotine is present, even if we cannot precisely quantify its amount.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of nicotine that can be measured with an acceptable level of precision and accuracy.[1] This is the minimum level at which you can report a quantitative result with confidence. Typically, the LOQ is higher than the LOD.
Establishing these limits is not merely a technical exercise; it is a cornerstone of method validation that ensures the integrity of your research. A well-defined LOD and LOQ prevent the misinterpretation of baseline noise as a positive signal and ensure that reported quantitative data are accurate and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation, which include the rigorous determination of these parameters.[2][3]
A Comparative Overview of Analytical Methodologies for Nicotine Quantification
The choice of analytical technique for nicotine analysis is often dictated by the required sensitivity, the complexity of the sample matrix (e.g., plasma, urine, saliva, e-liquids), and the available instrumentation. Here, we compare the three most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Typical LOD Range (ng/mL) | Typical LOQ Range (ng/mL) | Strengths | Limitations |
| HPLC-UV | 0.07 - 32.6[4][5] | 0.3 - 98.9[4][5] | Robust, cost-effective, widely available.[6] | Lower sensitivity and specificity compared to mass spectrometry-based methods, susceptible to matrix interference.[6] |
| GC-MS | ~5.3 (µg/g)[7] | ~10.8 (µg/mL)[8] | High chromatographic resolution, excellent for volatile and semi-volatile compounds.[9] | Requires derivatization for non-volatile metabolites, potential for thermal degradation of analytes. |
| LC-MS/MS | 0.05 - 0.19[10][11] | 0.26 - 1.11[11][12] | Unparalleled sensitivity and selectivity, suitable for a wide range of biological matrices.[12] | Higher initial instrument cost and complexity. |
Note: The reported LOD and LOQ values can vary significantly based on the specific instrument, method parameters, and sample matrix.
As the table illustrates, LC-MS/MS generally offers the highest sensitivity, making it the gold standard for bioanalytical studies requiring the detection of trace levels of nicotine and its metabolites, such as cotinine.[13][14] HPLC-UV is a workhorse for applications where higher concentrations are expected, for instance, in the quality control of e-liquids.[15] GC-MS provides a robust alternative, particularly for the analysis of nicotine in smokeless tobacco products.[9]
Experimental Protocol: Determining LOD and LOQ for Nicotine by LC-MS/MS
This section provides a detailed, step-by-step protocol for establishing the LOD and LOQ for nicotine analysis in a biological matrix (e.g., human plasma) using LC-MS/MS. This protocol is grounded in the principles outlined by the FDA and ICH guidelines.[16][17]
Workflow for LOD and LOQ Determination
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A Senior Application Scientist's Guide to Inter-laboratory Nicotine Quantification
Objective Comparison of Analytical Methodologies with Supporting Experimental Data
Introduction: The Imperative for Precision in Nicotine Quantification
Nicotine, as the primary psychoactive component in tobacco and an increasing number of alternative products, is subject to intense regulatory scrutiny, research, and quality control. For researchers investigating its physiological effects, manufacturers ensuring product consistency, or regulatory bodies protecting public health, the ability to accurately and consistently quantify nicotine is paramount. However, achieving this consistency across different laboratories is a significant challenge. Variations in instrumentation, analytical methods, sample matrices, and operator technique can lead to disparate results, undermining data comparability and consumer safety. A systematic review of e-liquids, for instance, found that the actual nicotine concentration can vary considerably from what is stated on the label, with nearly half of the tested samples deviating by more than 10%.[1][2]
This guide provides an in-depth comparison of the principal analytical methods employed for nicotine quantification, grounded in the findings of major inter-laboratory studies and standardized protocols. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a self-validating framework for robust analysis. We will explore the strengths, limitations, and optimal applications of each technique, supported by data from collaborative studies, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Core Analytical Techniques: A Comparative Analysis
The quantification of nicotine is dominated by chromatographic techniques, which separate nicotine from other compounds in a sample matrix before detection. The most prevalent and validated of these are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.
Gas Chromatography (GC): The Established Standard
Gas Chromatography is a cornerstone of nicotine analysis, particularly for tobacco and e-liquids, due to nicotine's inherent volatility and thermal stability.[3] The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) and the International Organization for Standardization (ISO) have established GC-based reference methods that are widely used in collaborative studies.[4][5][6]
Principle of Operation: A liquid sample extract is injected into a heated inlet, where it vaporizes. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin column. Compounds separate as they travel through the column at different rates. A detector at the end of the column generates a signal proportional to the amount of each compound. The most common detectors are the Flame Ionization Detector (FID), which is robust and offers a wide linear range, and the Mass Spectrometer (MS), which provides superior selectivity and structural information.[5][7]
Causality Behind Experimental Choices:
-
Choice of Detector (FID vs. MS): The GC-FID is a workhorse for routine quality control where the sample matrix is relatively clean and high throughput is needed.[8] For more complex matrices, such as highly flavored smokeless tobacco products or when unambiguous peak identification is required, GC-MS is superior as it can eliminate interferences from co-eluting compounds.[9]
-
Extraction Solvent: The choice of extraction solvent is critical for efficient nicotine recovery while minimizing the co-extraction of interfering substances. CORESTA Recommended Method No. 62 details procedures using methyl tert-butyl ether (MTBE) or n-hexane.[5] The choice depends on the specific tobacco product and the desired extraction efficiency for nicotine versus other alkaloids.
-
Internal Standard: The use of an internal standard (IS), such as quinoline or n-heptadecane, is a self-validating mechanism essential for precision.[9][10] The IS is added to all samples, calibrators, and controls at a constant concentration. By calculating the ratio of the nicotine peak area to the IS peak area, the method corrects for variations in injection volume, extraction efficiency, and instrument response, ensuring run-to-run and sample-to-sample consistency.
Standardized Protocol: GC-FID based on ISO 20714:2019 (for E-liquids) [6][11][12]
-
Preparation of Solutions:
-
Internal Standard (IS) Solution: Prepare a solution of an appropriate internal standard (e.g., quinaldine) in isopropanol.
-
Calibration Standards: Prepare at least five calibration solutions by accurately weighing known amounts of nicotine standard and adding them to the IS solution to cover the expected concentration range of the samples (e.g., 0.005 mg/mL to 1.5 mg/mL for nicotine).[6][13]
-
Sample Preparation: Accurately dilute the e-liquid sample with the IS solution to bring the nicotine concentration into the calibrated range. A simple "dilute and inject" approach is often sufficient for e-liquids.[14]
-
-
Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a capillary column (e.g., 5% phenylmethyl-polysiloxane) and a Flame Ionization Detector (FID).[3]
-
Injection: Inject an aliquot (typically 1 µL) of each calibration standard and prepared sample into the GC system.[6]
-
GC Conditions: Set appropriate temperature programs for the inlet, oven, and detector to ensure proper separation and detection.
-
-
Quantification:
-
Calibration Curve: Plot the ratio of the nicotine peak area to the internal standard peak area against the nicotine concentration for each calibration standard. Perform a linear regression to establish the calibration curve.
-
Sample Calculation: Calculate the nicotine-to-IS peak area ratio for each sample and determine its concentration using the regression equation from the calibration curve.
-
Experimental Workflow: GC-FID Method
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A Comparative Analysis of Synthetic Versus Tobacco-Derived Nicotine: A Guide for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive, in-depth comparison of synthetic and tobacco-derived nicotine, designed for researchers, scientists, and professionals in drug development. It moves beyond simplistic distinctions to explore the nuanced differences in chemical properties, impurity profiles, and pharmacological implications. By presenting detailed experimental protocols and supporting data, this document aims to equip the scientific community with the necessary knowledge to make informed decisions in their research and development endeavors.
Introduction: Deconstructing the Nicotine Isomers
Nicotine, a chiral alkaloid with the chemical formula C₁₀H₁₄N₂, exists as two stereoisomers, or enantiomers: (S)-nicotine and (R)-nicotine.[1] These molecules are non-superimposable mirror images of each other. The primary form found in the tobacco plant (Nicotiana tabacum) is (S)-nicotine, which constitutes over 99% of the total nicotine content.[1][2] Consequently, tobacco-derived nicotine is predominantly the (S)-enantiomer.
Synthetic nicotine, conversely, is produced through chemical synthesis in a laboratory setting.[3][4] Depending on the synthetic pathway, it can be produced as a racemic mixture (an equal 50/50 blend of (S)- and (R)-nicotine) or as a highly pure form of (S)-nicotine.[2][5] This fundamental difference in origin and potential enantiomeric composition is the cornerstone of the distinctions between the two forms of nicotine. While chemically identical at the molecular level when pure, the source of nicotine significantly influences its impurity profile and, by extension, its potential biological effects.[1][6]
Sourcing and Production: A Tale of Two Origins
Tobacco-Derived Nicotine: Extraction and Purification
The traditional method for obtaining nicotine involves its extraction from tobacco leaves.[7] This process typically involves several stages, including:
-
Extraction: Maceration of tobacco leaves in a solvent, often an alkaline aqueous solution, to liberate the nicotine.[8][9]
-
Purification: A series of acid-base extractions and distillations to isolate and purify the nicotine from other tobacco alkaloids and plant materials.[8][9]
-
Advanced Purification: Techniques like supercritical CO2 extraction are also employed to achieve high purity, with some processes yielding nicotine purity of up to 97.57%.[10][11]
A significant consequence of this botanical origin is the co-extraction of other tobacco-related compounds, even in highly purified products. These can include minor alkaloids such as nornicotine, cotinine, anabasine, and anatabine, as well as tobacco-specific nitrosamines (TSNAs).[12][13] The presence and concentration of these impurities can vary depending on the tobacco plant's growing conditions, harvesting, and the specifics of the extraction and purification process.[12]
Synthetic Nicotine: Laboratory-Based Synthesis
The synthesis of nicotine in a laboratory setting offers greater control over the final product's purity and enantiomeric composition.[3] Several synthetic routes have been developed, often involving a multi-step chemical process.[14][15][16] A common approach involves the reduction of myosmine to nornicotine, followed by enantiomeric separation and subsequent methylation to yield (S)-nicotine.[14][15][16]
The primary advantage of synthetic nicotine is the absence of tobacco-related impurities.[3][12] However, the synthesis process can introduce its own set of impurities, which are dependent on the specific chemical reactions, reagents, and purification methods used.[17] These may include residual solvents, unreacted starting materials, or byproducts of the synthesis.[17]
Chemical and Physical Properties: A Comparative Overview
From a fundamental chemical standpoint, pure (S)-nicotine is identical regardless of its source.[1][4][6] Both synthetic and tobacco-derived (S)-nicotine will exhibit the same molecular weight, boiling point, and other intrinsic chemical and physical properties. The key differentiator lies in the impurity profiles, which can subtly influence characteristics like flavor and aroma.[3][6]
| Property | Tobacco-Derived Nicotine | Synthetic Nicotine |
| Primary Enantiomer | >99% (S)-nicotine[1][2] | Can be racemic (50/50 (S)-/(R)-) or enantiopure (>99% (S)-)[2][5] |
| Typical Impurities | Minor tobacco alkaloids (nornicotine, cotinine, anabasine), TSNAs[12][13] | Residual solvents, synthesis starting materials (e.g., ethyl nicotinate), byproducts (e.g., 1-methyl-2-pyrrolidinone)[17] |
| Flavor Profile | May have a slight "peppery" or tobacco-like note due to trace alkaloids[6] | Generally considered more neutral or "cleaner" tasting[3][6] |
| Consistency | Can vary between batches depending on the source tobacco and processing[12] | Generally offers higher batch-to-batch consistency[3] |
Experimental Protocols for Differentiation and Analysis
The ability to distinguish between synthetic and tobacco-derived nicotine is crucial for regulatory compliance, quality control, and research. Several analytical techniques can be employed for this purpose.
Chiral Separation and Enantiomeric Ratio Determination
Rationale: The presence of a significant amount of (R)-nicotine is a strong indicator of a synthetic origin, as tobacco-derived nicotine is almost exclusively the (S)-enantiomer.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute the nicotine sample in a suitable mobile phase, such as a mixture of hexane and ethanol.
-
Chromatographic System: Utilize an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column).
-
Mobile Phase: An isocratic mobile phase of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) is typically used.
-
Detection: A UV detector set at a wavelength of approximately 260 nm.
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The ratio of the peak areas for (S)-nicotine and (R)-nicotine determines the enantiomeric composition.
Impurity Profiling
Rationale: The presence of specific marker compounds can definitively identify the source of the nicotine. Tobacco-derived nicotine will contain trace amounts of other tobacco alkaloids, while synthetic nicotine may contain impurities related to its synthesis pathway.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the nicotine sample in a suitable solvent, such as methanol or dichloromethane.[18]
-
GC System: A gas chromatograph equipped with a capillary column suitable for the separation of alkaloids.
-
MS Detector: A mass spectrometer to identify and quantify the separated compounds based on their mass-to-charge ratio.
-
Analysis: The presence of compounds like anabasine, anatabine, and 2,3'-dipyridyl are indicative of tobacco-derived nicotine.[13] Conversely, the detection of specific synthesis-related impurities can point to a synthetic origin.[17]
Carbon-14 (¹⁴C) Analysis
Rationale: This method provides a definitive distinction based on the source of the carbon atoms in the nicotine molecule. Tobacco-derived nicotine, being from a plant, will have a ¹⁴C content consistent with modern atmospheric levels. Synthetic nicotine, typically derived from petroleum-based starting materials, will be devoid of ¹⁴C.
Methodology: Accelerator Mass Spectrometry (AMS)
-
Sample Preparation: The nicotine sample is combusted to convert it to carbon dioxide, which is then purified.
-
Graphitization: The purified CO₂ is converted to graphite.
-
AMS Analysis: The graphite target is analyzed in an accelerator mass spectrometer, which measures the ratio of ¹⁴C to ¹²C.
-
Interpretation: A ¹⁴C content near 100% of the modern standard indicates a biological origin (tobacco-derived), while a level near 0% indicates a fossil fuel origin (synthetic).[19]
Pharmacological and Toxicological Considerations
The biological effects of nicotine are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). (S)-nicotine is the more pharmacologically active enantiomer, exhibiting a higher affinity and potency at most nAChR subtypes compared to (R)-nicotine.[20]
Enantiomer-Specific Effects
-
(S)-Nicotine: This is the more potent and addictive form of nicotine.[12] It is responsible for the primary psychoactive and physiological effects associated with tobacco use.
-
(R)-Nicotine: While less potent than its (S)-counterpart, (R)-nicotine is not inert.[20][21] It can still bind to nAChRs and elicit physiological responses, although generally with a lower efficacy.[20] Some studies suggest that (R)-nicotine may have a different pharmacological profile and could be less toxic.[21][22]
Impurity-Related Concerns
The presence of impurities in both types of nicotine raises toxicological concerns.
-
Tobacco-Derived Nicotine: The presence of TSNAs is a significant concern, as many of these compounds are known carcinogens.[12]
-
Synthetic Nicotine: While free of TSNAs, the toxicological profiles of potential synthesis-related impurities are often not well-characterized.[5][23]
Regulatory Landscape
Initially, synthetic nicotine products existed in a regulatory gray area in some jurisdictions.[2][24] However, regulatory bodies like the U.S. Food and Drug Administration (FDA) have since clarified their authority to regulate tobacco products containing nicotine from any source, including synthetic nicotine.[20][25][26] This means that manufacturers of synthetic nicotine products are now subject to the same premarket authorization and other regulatory requirements as those for tobacco-derived nicotine products.[20][25]
Visualizing the Workflows
Generalized Synthesis Pathway of (S)-Nicotine
Caption: A simplified workflow for the synthesis of (S)-nicotine.
Analytical Workflow for Nicotine Source Determination
Caption: A logical workflow for determining the source of a nicotine sample.
Conclusion
The distinction between synthetic and tobacco-derived nicotine is multifaceted, extending beyond their mere origin. For researchers and drug development professionals, a thorough understanding of their respective impurity profiles, enantiomeric compositions, and the analytical methods for their differentiation is paramount. While synthetic nicotine offers the advantage of being free from tobacco-specific impurities, it is not without its own set of potential contaminants. The pharmacological and toxicological profiles of racemic or R-enriched synthetic nicotine also warrant further investigation. As the regulatory landscape continues to evolve, a rigorous, science-based approach to the analysis and characterization of all nicotine-containing products is essential for ensuring public health and safety.
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Total enantioselective synthesis of (S)-Nicotine. (n.d.). Retrieved from [Link]
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Synthetic vs Tobacco-Derived Nicotine: The Clear Guide for Vape Buyers. (2025, December 5). Retrieved from [Link]
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Efficient Method of (S)-Nicotine Synthesis. (2022). Molecules, 27(23), 8493. Retrieved from [Link]
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Synthetic Nicotine vs. Tobacco-Derived Nicotine: A Comparison. (2024, March 21). FRESOR. Retrieved from [Link]
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Learn What Is Synthetic Nicotine Vs. Tobacco Nicotine. (n.d.). Bidi Vapor. Retrieved from [Link]
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METHOD FOR SYNTHESIZING (S)-NICOTINE. (n.d.). European Patent Office. Retrieved from [Link]
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Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2024, October 14). Frontiers in Chemistry, 12. Retrieved from [Link]
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Synthetic Nicotine vs Natural Nicotine: Key Differences. (2022, March 14). Labstat. Retrieved from [Link]
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Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic. (2024, March 18). Wiley Analytical Science. Retrieved from [Link]
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Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations. (n.d.). World Health Organization. Retrieved from [Link]
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Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. Retrieved from [Link]
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Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. (2024, March 5). Molecules, 29(5), 1147. Retrieved from [Link]
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Efficient Method of (S)-Nicotine Synthesis. (2024, December 4). Molecules, 27(23), 8493. Retrieved from [Link]
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(PDF) Efficient Method of (S)-Nicotine Synthesis. (2024, December 2). Retrieved from [Link]
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A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. (n.d.). Oxford Academic. Retrieved from [Link]
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Synthetic Nicotine vs. Tobacco Nicotine. (2019, November 18). CHEMNOVATIC. Retrieved from [Link]
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Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. (2023, November 24). Pertanika Journal of Science & Technology, 32(1), 127-141. Retrieved from [Link]
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Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. (n.d.). Arabian Journal of Chemistry, 9, S1145-S1148. Retrieved from [Link]
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Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt. (2025, June 5). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. (n.d.). OUCI. Retrieved from [Link]
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Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. (n.d.). ResearchGate. Retrieved from [Link]
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Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. (n.d.). Polymers, 13(1), 144. Retrieved from [Link]
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What is Synthetic Nicotine and is it Regulated?. (2023, December 28). McKinney Specialty Labs. Retrieved from [Link]
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Newly Enacted Legislation Gives FDA Authority to Regulate Synthetic Nicotine Products Made with Non-Tobacco Nicotine. (n.d.). Practical Law. Retrieved from [Link]
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Trends in analytical methods for analysis of tobacco products: An Overview. (n.d.). Editora da Universidade de Vassouras. Retrieved from [Link]
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Effects of Nornicotine Enantiomers on Intravenous S(-)-Nicotine Self-Administration and Cardiovascular Function in Rats. (n.d.). The Journal of Pharmacology and Experimental Therapeutics, 324(3), 1133-1141. Retrieved from [Link]
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New Regulations Potentially on the Horizon for Synthetic Nicotine in 2022. (2021, December 31). Retrieved from [Link]
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Nicotine enantiomers and oxidative stress. (n.d.). PubMed. Retrieved from [Link]
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Synthetic Nicotine in the Tobacco and Nicotine Regulation Landscape. (2021, June 2). National Association of Attorneys General. Retrieved from [Link]
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Analysis and differentiation of tobacco-derived and synthetic nicotine samples. (n.d.). CORESTA. Retrieved from [Link]
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Synthetic Nicotine: How It's Made and Health Risks to Know. (2023, August 30). Healthline. Retrieved from [Link]
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Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. (n.d.). RSC Publishing. Retrieved from [Link]
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A Senior Application Scientist's Guide to Solid-Phase Extraction of Nicotine: A Comparative Performance Evaluation
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of nicotine in biological matrices is paramount. Solid-Phase Extraction (SPE) stands as a cornerstone of sample preparation, offering a robust mechanism to isolate nicotine from complex sample matrices, thereby enhancing analytical sensitivity and specificity. However, the selection of the appropriate SPE sorbent and protocol is critical and can significantly impact analytical outcomes.
This guide provides an in-depth comparison of the three primary classes of SPE sorbents for nicotine extraction: reversed-phase (C18), polymeric, and mixed-mode cation exchange. We will delve into the core principles governing their interaction with nicotine, present a comparative analysis of their performance based on experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions for your analytical challenges.
The Chemistry of Nicotine and its Impact on SPE
Nicotine is a dibasic compound with two pKa values: approximately 3.1 for the pyridine nitrogen and 8.0 for the more basic pyrrolidine nitrogen.[1][2] This dual nature is the lynchpin of effective SPE method development. At a pH two units below the pKa of the pyrrolidine nitrogen (i.e., pH < 6), nicotine will be predominantly protonated and carry a positive charge. Conversely, at a pH two units above this pKa (i.e., pH > 10), it will be in its neutral, free-base form. This pH-dependent charge state dictates the optimal retention and elution strategy for each SPE sorbent type.
Comparative Analysis of SPE Sorbent Performance
The choice of SPE sorbent hinges on a balance of recovery, selectivity, and the reduction of matrix effects. Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components from the sample matrix, are a significant challenge in bioanalysis.[3][4][5] A well-designed SPE protocol should minimize these effects to ensure accurate and reproducible quantification.
| SPE Sorbent | Sample Matrix | Average Recovery (%) | Reproducibility (RSD%) | Key Considerations |
| Reversed-Phase (C18) | Serum & Urine | ~61% | < 6% | Prone to breakthrough of polar analytes; may require significant method optimization to minimize matrix effects.[6] |
| Polymeric (Oasis HLB) | Urine | >79.3% | < 9% | Water-wettable sorbent allows for simplified protocols; offers a good balance of retention for a wide range of compounds.[7] |
| Mixed-Mode Cation Exchange | Plasma | 78.7% - 99.1% | < 8% | Highly selective for basic compounds like nicotine, leading to cleaner extracts and reduced matrix effects.[8] |
Deep Dive into SPE Methodologies
Reversed-Phase (C18) SPE: The Workhorse with Caveats
Mechanism of Action: Reversed-phase SPE, typically employing a silica-based sorbent with bonded C18 alkyl chains, retains analytes through hydrophobic interactions. For nicotine, this necessitates a high pH to ensure it is in its neutral, more hydrophobic form, allowing for effective retention on the nonpolar C18 stationary phase.
Expertise & Experience: While C18 is a versatile and widely available sorbent, its reliance on hydrophobic interactions alone can be a double-edged sword for nicotine analysis. The high pH required for retention can be detrimental to the stability of silica-based sorbents over time. Furthermore, many endogenous interferences in biological fluids are also hydrophobic, leading to potential co-elution and significant matrix effects. Careful optimization of the wash and elution steps is crucial to achieve the desired selectivity.
Experimental Protocol: C18 SPE for Nicotine in Urine
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of a high pH buffer (e.g., 50 mM ammonium carbonate, pH 9.5) through the cartridge.
-
Sample Loading: Adjust the pH of the urine sample to >9.5 with a suitable base. Load 1 mL of the adjusted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the high pH buffer to remove polar interferences.
-
Elution: Elute the retained nicotine with 1 mL of an acidified organic solvent (e.g., methanol containing 2% formic acid). The acidic modifier protonates the nicotine, disrupting its hydrophobic interaction with the C18 sorbent and facilitating its elution.
Polymeric SPE: The Robust All-Rounder
Mechanism of Action: Polymeric sorbents, such as the widely used Oasis HLB (Hydrophilic-Lipophilic Balanced), are composed of a copolymer backbone (e.g., N-vinylpyrrolidone and divinylbenzene). This structure provides a dual retention mechanism: reversed-phase interaction with the hydrophobic divinylbenzene component and polar interactions with the hydrophilic N-vinylpyrrolidone component. This balanced chemistry allows for the retention of a broader range of analytes, including polar compounds, and offers enhanced stability across a wider pH range compared to silica-based sorbents.[9]
Expertise & Experience: A key advantage of many polymeric sorbents is their water-wettable nature. This property prevents the sorbent bed from drying out, which can lead to inconsistent recoveries with silica-based sorbents if the cartridge runs dry before sample loading. This robustness allows for simplified, often 3-step protocols (Load-Wash-Elute), which can significantly improve sample throughput.[7][8]
Experimental Protocol: Oasis HLB SPE for Nicotine and Metabolites in Biological Fluids [8]
-
Sample Pre-treatment: Dilute the sample (e.g., urine, plasma) with an equal volume of 4% phosphoric acid in water. This step helps to disrupt protein binding and ensures nicotine is in its protonated, water-soluble form.
-
Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. The sorbent's hydrophilic nature will retain the protonated nicotine.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the nicotine, reducing its polarity and allowing it to be eluted by the organic solvent.
Mixed-Mode Cation Exchange SPE: The Selective Powerhouse
Mechanism of Action: Mixed-mode SPE sorbents combine two different retention mechanisms in a single cartridge, most commonly reversed-phase and ion-exchange. For a basic compound like nicotine, a mixed-mode strong cation exchange (MCX) sorbent is ideal. These sorbents typically have a hydrophobic backbone (like C8 or a polymer) and are functionalized with strong cation exchange groups (e.g., sulfonic acid). This allows for a powerful, two-pronged retention strategy: hydrophobic interaction and electrostatic interaction.[8][10]
Expertise & Experience: The true power of mixed-mode SPE lies in its exceptional selectivity. By loading the sample at a low pH, nicotine is protonated and strongly retained by the cation exchange groups. This allows for the use of strong organic solvents during the wash step to remove a wide range of neutral and acidic interferences that would otherwise co-elute in a purely reversed-phase method. The result is a much cleaner final extract, which translates to significantly reduced matrix effects and improved analytical sensitivity.[11]
Experimental Protocol: Mixed-Mode Cation Exchange SPE for Nicotine in Plasma [8]
-
Conditioning: Pass 1 mL of methanol through the mixed-mode cation exchange cartridge.
-
Equilibration: Pass 1 mL of a low pH buffer (e.g., 50 mM ammonium acetate, pH 3) through the cartridge.
-
Sample Loading: Dilute the plasma sample with an equal volume of the low pH buffer and load it onto the cartridge.
-
Washing:
-
Wash with 1 mL of the low pH buffer to remove polar interferences.
-
Wash with 1 mL of methanol to remove hydrophobic, non-basic interferences.
-
-
Elution: Elute the retained nicotine with 1 mL of a basified organic solvent (e.g., methanol containing 5% ammonium hydroxide). The high pH neutralizes the positive charge on the nicotine, disrupting the ion-exchange interaction and allowing for its elution.
Conclusion and Recommendations
The optimal solid-phase extraction method for nicotine is contingent on the specific requirements of the assay, including the sample matrix, the required limit of quantification, and the available analytical instrumentation.
-
Reversed-Phase (C18) SPE can be a viable option for cleaner sample matrices or when cost is a primary concern. However, it often requires more extensive method development to mitigate matrix effects.
-
Polymeric SPE offers a robust and user-friendly approach with good recoveries and the advantage of simplified protocols, making it well-suited for high-throughput applications.
-
Mixed-Mode Cation Exchange SPE provides the highest degree of selectivity and typically yields the cleanest extracts, making it the superior choice for challenging matrices and when the lowest possible limits of detection are required. The reduction in matrix effects often justifies the potentially higher cost of the cartridges.
By understanding the fundamental principles of nicotine's chemistry and the retention mechanisms of these different SPE sorbents, researchers can confidently select and implement the most appropriate method to achieve accurate, reliable, and reproducible results in their nicotine analysis.
References
-
Biotage. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from [Link]
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Chambers, E., et al. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Majors, R. E. (n.d.). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America. Retrieved from [Link]
- Mule, V. S., et al. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-8.
-
Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]
- El-Hellani, A., et al. (2016). Quantification of free-base and protonated nicotine in electronic cigarette liquids and aerosol emissions. Nicotine & Tobacco Research, 18(7), 1641-1647.
- Li, W., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(5), 234-242.
- Zandkarimi, M., et al. (2011). Fast and selective extraction of nicotine from human plasma based on magnetic strong cation exchange resin followed by liquid chromatography-tandem mass spectrometry.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.
- McCalley, D. V. (2005). Comparison of an organic polymeric column and a silica-based reversed-phase for the analysis of basic peptides by high-performance liquid chromatography.
- Souverain, S., et al. (2004). Sample preparation development and matrix effects evaluation for multianalyte determination in urine. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 923-936.
- Pankow, J. F. (2017). Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes? BMC Public Health, 17(1), 1-7.
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Tracy, M., & Liu, X. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to SPE: Solid-Phase Extraction first. Retrieved from [Link]
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University of Tennessee at Chattanooga. (2015). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. Retrieved from [Link]
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- Hogenboom, A. C., et al. (1998). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols.
- Al-Asmari, A. I., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- Wilson, I. D. (2016). Ruminations on silica-based and organic polymer-based bioanalytical SPE. Bioanalysis, 8(6), 481-484.
-
Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]
- Cooper, D. P., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527.
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A Senior Scientist's Guide: Deuterated vs. Non-Deuterated Internal Standards for Nicotine Quantification
For researchers and drug development professionals, the accurate quantification of nicotine in complex biological matrices is paramount. Whether assessing tobacco exposure, conducting pharmacokinetic (PK) studies for cessation therapies, or ensuring quality control in nicotine-containing products, the reliability of the analytical method is non-negotiable. At the heart of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method lies the internal standard (IS), a chemical compass that guides us to an accurate result.
This guide provides an in-depth, objective comparison of the two primary classes of internal standards used for nicotine analysis: stable isotope-labeled (SIL), specifically deuterated, standards and non-deuterated (typically structural analog) standards. We will delve into the underlying scientific principles, present comparative performance data, and offer field-proven insights to help you make informed decisions in your laboratory.
The Foundational Role of an Internal Standard
Before comparing the contenders, we must establish the function of an IS. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to processing.[1] Its purpose is to mimic the analyte of interest (nicotine) throughout the entire analytical workflow—from extraction and handling to ionization in the mass spectrometer—thereby correcting for variability.[2] An ideal IS should compensate for:
-
Sample Loss: Physical loss during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction).
-
Instrumental Variability: Fluctuations in injection volume or detector response.
-
Matrix Effects: The suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3]
The ultimate goal is a stable analyte-to-IS peak area ratio, which is used for quantification.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the gold standard.[4] For nicotine, this is typically nicotine-d4 or nicotine-d3, where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium.[5][6]
The Rationale: A deuterated standard is, for all practical purposes, chemically identical to the analyte.[7] This near-perfect analogy provides several distinct advantages:
-
Co-elution: The deuterated IS and native nicotine have virtually identical chromatographic retention times. This is critical because it ensures both compounds experience the exact same matrix environment as they elute from the LC column and enter the mass spectrometer's ion source.[2]
-
Identical Extraction Recovery: Sharing the same physicochemical properties means the IS and analyte will behave identically during sample preparation, ensuring that the recovery of the IS accurately reflects the recovery of the analyte.[8]
-
Superior Matrix Effect Compensation: Because they co-elute and have the same ionization efficiency, any ion suppression or enhancement from the matrix will affect both the analyte and the IS to the same degree.[9][10] This allows the IS to effectively normalize the analyte signal, providing a highly accurate measurement even in "dirty" samples.[11]
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The Alternative: Non-Deuterated (Structural Analog) Internal Standards
A non-deuterated IS is a compound that is chemically similar, but not identical, to the analyte. Examples could include related alkaloids or synthetic analogs. While less expensive and more readily available than their deuterated counterparts, they come with significant compromises.
The Drawbacks:
-
Chromatographic Separation: A structural analog will almost certainly have a different retention time than nicotine.[12] If it elutes into a region of the chromatogram with a different degree of matrix interference, it cannot accurately correct for ion suppression experienced by the analyte.[4] This "differential matrix effect" is a primary source of inaccuracy and imprecision.[4]
-
Different Extraction Recovery: Subtle differences in chemical structure can lead to significant differences in extraction efficiency. The recovery of the analog IS may not reliably track the recovery of nicotine, leading to systematic errors.[13]
-
Variable Ionization Efficiency: The analog's ability to be ionized in the MS source will differ from nicotine's, and this difference may not be consistent across various sample matrices.
Comparative Performance: A Data-Driven Look
To illustrate the performance gap, let's consider a typical validation experiment comparing nicotine-d4 against a hypothetical structural analog IS in human plasma.
Table 1: Matrix Effect Comparison
| Internal Standard Type | Analyte Response (Neat Solution) | Analyte Response (Post-Spiked Plasma Extract) | IS Response (Post-Spiked Plasma Extract) | Analyte/IS Ratio Stability | Matrix Effect (%) |
| Nicotine-d4 | 1,000,000 | 450,000 | 445,000 | Stable | -55% |
| Analog IS | 1,000,000 | 450,000 | 750,000 | Variable | -55% (Analyte) vs. -25% (IS) |
Data are representative values for illustrative purposes.
In this scenario, plasma components suppress the nicotine signal by 55%. The nicotine-d4 signal is suppressed to the same degree, keeping the ratio stable and the result accurate. The Analog IS, however, is suppressed by only 25%, leading to a skewed ratio and an inaccurate final concentration.
Table 2: Accuracy and Precision (QC Samples)
| QC Level (ng/mL) | Internal Standard | Accuracy (% Nominal) | Precision (% CV) |
| Low (5 ng/mL) | Nicotine-d4 | 102.1 | 4.5 |
| Analog IS | 118.5 | 14.2 | |
| Mid (50 ng/mL) | Nicotine-d4 | 98.9 | 3.1 |
| Analog IS | 115.3 | 11.8 | |
| High (500 ng/mL) | Nicotine-d4 | 100.5 | 2.5 |
| Analog IS | 112.0 | 9.9 |
Data are representative values based on typical method performance.
The data clearly show that the method using the deuterated IS provides superior accuracy and precision, well within the acceptance criteria set by regulatory bodies like the FDA.[14] The analog IS method, however, demonstrates a consistent positive bias and higher variability due to its inability to fully compensate for matrix effects.
Expert Insights & Potential Pitfalls of Deuterated Standards
While unequivocally superior, even deuterated standards are not without considerations that require a scientist's expertise:
-
Isotopic Crosstalk: This occurs when the signal from the naturally occurring isotopes of the analyte (e.g., ¹³C) contributes to the signal of the internal standard.[15] This is more pronounced at very high analyte concentrations and can lead to non-linear calibration curves. It's crucial to select an IS with a sufficient mass difference (ideally +3 or +4 amu) and to verify the absence of crosstalk during method validation.[15]
-
Chromatographic Isotope Effect: In some cases, the C-D bond can cause the deuterated standard to elute slightly earlier than the analyte.[4] While often negligible, this can become a problem if the separation occurs at the edge of a region of severe ion suppression.[16]
-
Chemical and Isotopic Purity: Always verify the purity of your IS. The presence of unlabeled nicotine in the deuterated standard can artificially inflate results, especially at the lower limit of quantification (LLOQ).[15]
Experimental Protocols
Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Solid-Phase Extraction (SPE) of Nicotine from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
IS Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Nicotine-d4 in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute 1:1 with 0.1% formic acid in water.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
Protocol 2: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Nicotine: Q1 163.1 -> Q3 132.1; Nicotine-d4: Q1 167.1 -> Q3 136.1 |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; }
Conclusion and Recommendations
While a non-deuterated IS might be considered for non-critical, early-stage screening where cost is a primary driver and accuracy requirements are less stringent, any method intended for regulatory submission, clinical trials, or pivotal PK/PD studies must employ a stable isotope-labeled internal standard. Adherence to this best practice is a cornerstone of high-quality bioanalysis and ensures the integrity and reliability of your data.
References
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- U.S. Food and Drug Administration. (2001).
- Von Weymarn, L. B., & Murphy, S. E. (2008). Analysis of d2-cotinine and d2-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 873(2), 257–262.
- Gaspari, M., & Cuda, F. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical chemistry, 85(9), 4550–4556.
- U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. fda.gov.
- Bioanalysis Zone. (2019). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. bioanalysis-zone.com.
- Al-Delaimy, W. R., & O'Connor, R. J. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical research in toxicology, 36(4), 488–501.
- Al-Delaimy, W. R., & O'Connor, R. J. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Boonen, K., & Van Bocxlaer, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 47–49.
- U.S. Food and Drug Administration. (2001).
- Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
- Thermo Fisher Scientific. A Validated Analytical Method for Environmental Nicotine Exposure by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. assets.thermofisher.com.
- Demetriou, D., et al. (1993). HPLC separation of the enantiomers of nicotine and nicotine-like compounds. Chirality, 5(5), 300-302.
- Papakonstantinou, E., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Andersson, L. I., et al. (2002). Analysis of Nicotine and Its Oxidation Products in Nicotine Chewing Gum by a Molecularly Imprinted Solid-Phase Extraction. Analytical Chemistry, 74(10), 2398–2403.
- ResearchGate. (2021). (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
- ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. resolvemass.com.
- Gherase, M., & Gugoasa, L. A. (2022). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. MDPI.
- ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.com.
- ResearchGate. (2015). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- Cerilliant. (+/-)-Nicotine-D4. cerilliant.com.
- Landvatter, S. W. (2013).
- Benchchem. Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine- d4 as an Internal Standard by LC-MS. Benchchem.com.
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- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Shakleya, D. M., et al. (2010). A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2639–2648.
- American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
- Semantic Scholar. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. semanticscholar.org.
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Safety Operating Guide
Navigating the Disposal of (±)-Nicotine-D3 Salicylate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents like (±)-Nicotine-D3 Salicylate are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in an understanding of its chemical properties and regulatory landscape. Our aim is to empower you with the knowledge to not only comply with regulations but to also understand the scientific rationale behind each procedural step, ensuring a safe and environmentally responsible laboratory environment.
Understanding the Hazard Profile of this compound
This compound is a salt composed of a deuterated nicotine cation and a salicylate anion. Its hazard profile is primarily dictated by the nicotine component, which is classified as an acutely toxic substance.
-
Nicotine: The U.S. Environmental Protection Agency (EPA) lists nicotine and its salts as a P075 acute hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][2]. This classification is due to its high toxicity; it can be fatal if swallowed, inhaled, or absorbed through the skin[3][4][5].
-
Salicylate: Salicylic acid, while less acutely toxic than nicotine, is a skin and eye irritant[6]. Improper disposal can also pose environmental risks[7].
-
Deuteration: The presence of deuterium (D), a stable isotope of hydrogen, does not alter the fundamental chemical reactivity or toxicity of the nicotine molecule in the context of disposal. Therefore, disposal procedures for deuterated compounds generally follow those of their non-deuterated analogs[8].
The combination of these components in a salt form necessitates that the entire compound be treated with the highest level of precaution, primarily driven by the P075 listing of nicotine.
Pre-Disposal Handling and Storage: A Foundation of Safety
Proper handling and storage are critical first steps in mitigating risks long before disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat[4][9][10][11].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols[5][9].
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and secure location, away from incompatible materials such as strong oxidizing agents[3][12]. The storage area should be clearly labeled and access restricted to authorized personnel.
Step-by-Step Disposal Protocol for this compound
Disposal of this compound must be conducted as a regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][7][9][11]
Step 1: Waste Identification and Segregation
-
Designation: Designate all materials contaminated with this compound as "Acutely Hazardous Waste." This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing can lead to dangerous reactions[13].
Step 2: Waste Collection and Containment
-
Primary Container: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) to remove all residues[8].
-
Rinsate Collection: The rinsate from this process is also considered acutely hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Defacing and Disposal: After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with your institutional procedures.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Maintain copies of these records as required by regulations[2].
-
Transportation: this compound is classified for transport under UN number 1657 (for Nicotine Salicylate)[6][9]. This information is crucial for the disposal contractor.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Regulatory Context: The EPA's Stance on Nicotine Waste
It is important to note that in 2019, the EPA amended the P075 listing for nicotine to exclude FDA-approved over-the-counter nicotine replacement therapies (NRTs) like patches, gums, and lozenges[14][15][16]. However, this exemption does not apply to commercially pure forms of nicotine, including research-grade this compound. Therefore, this compound must still be managed as an acute hazardous waste. Some states may have stricter regulations than the federal government, so it is always essential to consult local guidelines[14].
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Acutely Hazardous Waste (P075) | High toxicity of the nicotine component.[1][2] |
| Disposal Method | Licensed Hazardous Waste Contractor | To ensure safe, compliant, and environmentally sound disposal. |
| In-Lab Disposal | Strictly Prohibited (No drain or trash disposal) | Prevents contamination of waterways and potential harm to public health.[1][9] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label | To remove hazardous residue before disposing of the container as non-hazardous.[8] |
| Spill Cleanup | Collect all materials as hazardous waste | To ensure all traces of the acutely toxic substance are managed properly. |
By adhering to these procedures, you contribute to a robust safety culture and ensure the responsible management of chemical reagents in your laboratory. Always consult your institution's specific safety protocols and EHS department for guidance.
References
-
How to Safely and Properly Dispose of Salicylic Acid. Lab Alley. [Link]
-
From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regulations. SmarterX. [Link]
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How to Safely Dispose of E-Cigarettes: Information for Schools and Small Businesses. U.S. Environmental Protection Agency (EPA). [Link]
-
E-Cigarettes, Vaping Liquids and Other Nicotine Wastes. South Dakota Department of Agriculture and Natural Resources. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. American Hospital Association. [Link]
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Salicylic Acid - SAFETY DATA SHEET. [Link]
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Safety Data Sheet Salicylic acid. Meta Scientific. [Link]
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New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. VelocityEHS. [Link]
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Safety data sheet. A-Sense. [Link]
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Nicotine salicylate. PubChem. [Link]
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Deuterium oxide 99,9 Atom%D. Carl Roth. [Link]
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Containment of Nuclear Weapons Act 2003, Schedule. Irish Statute Book. [Link]
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Safety Data Sheet: Deuterium oxide. Carl Roth. [Link]
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Navigating the Safe Handling of (±)-Nicotine-D3 Salicylate: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. When working with potent compounds like (±)-Nicotine-D3 salicylate, a nuanced understanding of its properties and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and handling procedures.
Nicotine and its salts are potent toxins, and exposure can occur through multiple routes, including skin contact, inhalation, and ingestion.[1][2][3][4][5] The salicylate salt form of this deuterated nicotine isotopologue does not mitigate its inherent toxicity. Therefore, a robust PPE strategy is the first and most critical line of defense in protecting laboratory personnel.
The Foundation of Safety: Understanding the Hazard
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) for nicotine salicylate highlight that it can be fatal if swallowed and causes skin and serious eye irritation.[6][7] Dermal absorption is a significant risk, as nicotine can readily pass through the skin and enter the bloodstream, potentially leading to systemic toxicity.[2][5] Inhalation of any aerosols or dusts is also a primary concern.[4]
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE ensemble is mandatory when handling this compound in any form, whether as a solid or in solution. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended for concentrated forms)[8][9] | Prevents direct skin contact, a primary route of nicotine absorption.[2][3] Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety goggles or safety glasses with side-shields[8][9][10] | Protects eyes from splashes of solutions or contact with airborne particles, preventing serious eye irritation.[6][7] |
| Body Protection | Laboratory coat or apron[8] | Protects skin and personal clothing from contamination in case of spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood[10][11][12] | Minimizes the risk of inhaling aerosolized particles or vapors. For situations with poor ventilation or potential for significant aerosol generation, a NIOSH-certified respirator may be necessary.[4][8] |
A Logic-Driven Approach to PPE Selection
The specific operational context dictates the precise level of PPE required. The following workflow provides a decision-making framework for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocols for PPE Use
Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Sequence for Safety
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Eye Protection: Don safety goggles or glasses. Ensure they fit snugly.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Doffing PPE: Minimizing Contamination Risk
-
Outer Gloves (if applicable): If double-gloved, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, touching only the inside of the coat.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plans: Storage and Disposal
Secure Storage
Store this compound in a cool, dark, and dry place, away from direct sunlight and incompatible materials.[9][11] The container should be clearly labeled and stored in a locked cabinet or a designated, restricted-access area to prevent unauthorized access.
Disposal of Contaminated Materials
All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[8] Nicotine is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste (P075 listed waste).[13][14]
Disposal Protocol:
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.
-
Container Integrity: Ensure the waste container is kept closed except when adding waste and is in good condition.[15]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of nicotine waste in the regular trash or down the drain.[9][13]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of solid material.
-
Contain and Clean: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.
-
Decontaminate: Clean the spill area with a suitable cleaning agent. Several sources suggest solutions that can neutralize nicotine, such as a mixture of water, vinegar, and detergent.[16][17]
-
Dispose of Waste: All cleaning materials must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.[9] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion or Inhalation: Move to fresh air immediately.
Seek immediate medical attention for any exposure to nicotine. [6][18] Provide the Safety Data Sheet to the attending medical personnel.
By integrating these safety protocols into your daily laboratory workflow, you can handle this compound with the confidence that comes from a deep understanding of both the risks and the measures in place to mitigate them. This commitment to safety is a commitment to the integrity and success of your research.
References
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Nicotine Salt Safety Tips. (2024, February 22). [Link]
-
Tobacco Insider. (2025, June 10). Nicotine Poisoning. [Link]
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Chemnovatic. (2020, February 4). Nicotine Salts And Pure Nicotine: Storage And Handling. [Link]
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National Institutes of Health (NIH). (2023, May 17). Transdermal Nicotine Poisoning: A Rare Case Report of Occupational Exposure. [Link]
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Cleveland Clinic. Nicotine Poisoning: Symptoms, Causes, Treatment & Prevention. [Link]
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Centers for Disease Control and Prevention (CDC). Nicotine: Systemic Agent | NIOSH. [Link]
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U.S. Department of Health and Human Services (HHS.gov). (2022, August 29). Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. [Link]
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Wikipedia. Nicotine poisoning. [Link]
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Proper & Legal Disposals Of Nicotine Oils. [Link]
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Vapes Direct. (2024, September 26). The Ultimate Guide to Storing Elux Nic Salts: Tips for Freshness and Quality. [Link]
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Chemnovatic. (2022, November 10). Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. [Link]
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Delaware.gov. Nicotine Waste Management. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Smarter Sorting. (2024, October 30). From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regulations. [Link]
-
University of Georgia Extension. Remove Stains From Nicotine | Textiles. [Link]
-
SERVPRO. (2024, August 27). Home remedies help remove nicotine smoke stains from walls. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
